Salvigenin
描述
This compound has been reported in Salvia miltiorrhiza, Mesosphaerum urticoides, and other organisms with data available.
structure
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYOIZVELGOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172629 | |
| Record name | Salvigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19103-54-9 | |
| Record name | Salvigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19103-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salvigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019103549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522YCM28A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salvigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0128577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Salvigenin for Researchers and Drug Development Professionals
An In-depth Overview of Plant Origins, Quantitative Analysis, and Isolation Protocols
Salvigenin, a trimethoxylated flavone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its isolation, and insights into its molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Natural Sources of this compound
This compound is predominantly found in various plant species, primarily within the Lamiaceae (mint) and Asteraceae (daisy) families. Notable genera that are rich sources of this flavone include Salvia, Scutellaria, and Achillea.
Key Plant Sources:
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Salvia Species: Various species of sage are known to contain this compound. These include, but are not limited to, Salvia officinalis (common sage), Salvia leriaefolia, Salvia hydrangea, and Salvia lachnocalyx.[1][2][3]
-
Scutellaria Species: Commonly known as skullcaps, this genus is another significant source of this compound. Scutellaria barbata (barbed skullcap) and Scutellaria radix (the root of Scutellaria baicalensis) are frequently cited for their this compound content.[4][5]
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Achillea wilhelmsii: This species from the Asteraceae family has been identified as a notable source from which this compound has been isolated and quantified.
-
Plectranthus amboinicus: Also known as Cuban oregano, this aromatic perennial herb is another plant where this compound has been detected.
-
Other Sources: this compound has also been reported in various Artemisia species and in Tanacetum parthenium (feverfew).
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes the available quantitative data on this compound content from various natural sources.
| Plant Species | Plant Part | Extraction Method | Yield/Concentration of this compound | Reference |
| Achillea wilhelmsii | Dried Aerial Parts | Dichloromethane extraction followed by chromatography | 88.5 mg from 565 g of dried plant material (approximately 0.016% w/w) | |
| Salvia aratocensis | Dried Plant Material | Not specified | 0.8 ± 0.1 mg/g | |
| Scutellaria barbata | Not specified | Not specified | While present, specific quantitative data for this compound is not provided in the reviewed literature, which often focuses on more abundant flavonoids.[6] | |
| Salvia officinalis | Leaves | Not specified | While identified as a constituent, specific quantitative data for this compound is not consistently reported. Studies often focus on total flavonoid content.[7] | |
| Salvia leriaefolia | Aerial Parts | Methanolic extraction | This compound isolated, but quantitative yield not specified.[2][3] |
Experimental Protocols for Extraction and Isolation
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed methodologies cited in the literature.
Protocol 1: Isolation of this compound from Achillea wilhelmsii
This protocol details a sequential extraction and multi-step chromatographic purification process.
1. Plant Material Preparation:
-
Air-dry the aerial parts of Achillea wilhelmsii at ambient temperature.
-
Grind the dried plant material into a fine powder using an electrical mill.
2. Sequential Soxhlet Extraction:
-
Extract 565 g of the powdered plant material with 350 mL of n-hexane in a Soxhlet apparatus for 4 hours.
-
After extraction, dry the plant material and subsequently extract with 350 mL of dichloromethane for 4 hours.
-
Repeat the drying and extraction process sequentially with 350 mL of acetone and then 350 mL of methanol, each for 4 hours.
-
Concentrate the dichloromethane extract to yield a crude extract.
3. Chromatographic Purification:
-
Vacuum Liquid Chromatography (VLC): Subject 5.0 g of the dichloromethane extract to silica gel VLC. Elute with a gradient mobile phase of chloroform:methanol:water (29:1:0.1) to obtain four fractions.
-
Silica Gel Column Chromatography: Further fractionate the second VLC fraction (DCM2, 2.15 g) using a silica gel column with a gradient mobile phase of n-hexane:ethyl acetate (from 8:2 to 1:9) to yield nine sub-fractions.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Purify the sixth sub-fraction (DCM2-F) using a semi-preparative HPLC system. Employ a gradient elution from 70% methanol in water to 100% methanol to yield pure this compound (88.5 mg).
Protocol 2: General Extraction and Isolation from Salvia officinalis
This protocol provides a general method for the extraction of flavonoids, including this compound, from common sage.
1. Extraction:
-
Soak one kilogram of dried and powdered aerial parts of Salvia officinalis in a mixture of hexane:ethyl acetate:methanol (1:1:1) at room temperature for 72 hours.[2]
-
Filter the mixture using a Buchner funnel with Whatman No. 41 filter paper.[2]
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.[2]
2. Purification:
-
Utilize column chromatography with silica gel (e.g., 230-400 mesh) to separate the components of the crude extract.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the this compound-rich fractions and further purify using techniques such as preparative TLC or HPLC to obtain the pure compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
PI3K/AKT/GSK-3β Signaling Pathway
This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/glycogen synthase kinase-3 beta (GSK-3β) pathway, which is often dysregulated in cancer.[4][5] By inhibiting this pathway, this compound can suppress cancer cell proliferation, migration, and invasion, and promote apoptosis.[4]
Caption: Inhibition of the PI3K/AKT/GSK-3β pathway by this compound.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are, in part, attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key regulator of inflammation, and its inhibition by this compound can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound is a promising natural compound with a range of therapeutic potentials. This guide has provided a detailed overview of its primary natural sources, quantitative data on its occurrence, and comprehensive protocols for its extraction and isolation. Furthermore, the elucidation of its inhibitory effects on key signaling pathways, such as PI3K/AKT/GSK-3β and NF-κB, offers a molecular basis for its observed pharmacological activities. This information is intended to facilitate further research and development of this compound as a potential therapeutic agent. Continued investigation into other natural sources, optimization of extraction techniques, and further exploration of its molecular targets will be crucial in fully realizing the therapeutic benefits of this valuable flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. brieflands.com [brieflands.com]
- 4. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Flavonoids from Scutellaria barbata D. Don as Inhibitors of HIV-1 and Cathepsin L Proteases and Their Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
Salvigenin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvigenin, a naturally occurring trimethoxylated flavone found in plants of the Lamiaceae and Asteraceae families, has emerged as a promising candidate in oncology research.[1] Accumulating evidence demonstrates its cytotoxic and immunomodulatory properties, with a multi-targeted approach to inhibiting cancer progression.[2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-cancer effects, with a focus on its impact on key signaling pathways, cell cycle regulation, and apoptosis. The information is presented to support further research and drug development efforts in this area.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through a variety of mechanisms, primarily by modulating critical signaling pathways that govern cell proliferation, survival, and metastasis.
Inhibition of Pro-Survival Signaling Pathways
A significant body of research points to this compound's ability to suppress the PI3K/AKT signaling pathway , a central regulator of cell growth, proliferation, and survival. In hepatocellular carcinoma (HCC), this compound has been shown to impede aerobic glycolysis and chemoresistance to 5-fluorouracil (5-FU) by inactivating the PI3K/AKT/GSK-3β pathway.[3][4][5] This is achieved by reducing the phosphorylation levels of PI3K, AKT, and GSK-3β in a concentration-dependent manner.[3][4] Similarly, in gastric cancer, this compound suppresses the proliferative, migratory, and invasive capabilities of cancer cells by inactivating the EGFR/PI3K/AKT pathway.[6]
In nasopharyngeal carcinoma (NPC), this compound demonstrates anti-tumor effects by inhibiting the AKT/NF-κB pathway . This leads to a reduction in cell proliferation, invasion, and epithelial-mesenchymal transition (EMT).[7][8] The inhibition of this pathway also contributes to the attenuation of immune escape by reducing the expression of PD-L1.[7]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. In colon cancer cells (HT-29 and SW948), it potentiates doxorubicin-induced apoptosis through the mitochondrial pathway.[9] This is characterized by an increase in the Bax/Bcl-2 ratio, enhanced caspase-3 expression, and PARP cleavage.[9] The pro-apoptotic effect is also linked to an increase in reactive oxygen species (ROS) production and a decrease in mitochondrial membrane potential.[10] In colon cancer cells, this compound treatment at 150µM led to a 2.75-fold increase in the Bax/Bcl-2 ratio in HT-29 cells and a 1.69-fold increase in SW948 cells.[11]
Cell Cycle Arrest
The anti-proliferative effects of this compound are also attributed to its ability to induce cell cycle arrest. Studies have shown that this compound can elicit cell cycle arrest in colon cancer cells, thereby halting their proliferation.[3] While the precise phase of arrest can vary between cell types, this action prevents cancer cells from completing the division process.
Anti-Metastatic and Anti-Angiogenic Effects
This compound has been shown to suppress the migratory and invasive capabilities of gastric and hepatocellular carcinoma cells.[3][6] This is a crucial aspect of its anti-cancer activity, as metastasis is a primary cause of cancer-related mortality. The inhibition of pathways like PI3K/AKT and NF-κB, which are known to regulate genes involved in cell motility and invasion, likely contributes to this effect. Furthermore, the modulation of NF-κB is also linked to the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow.[12][13]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on the cytotoxic effects of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HT-29 | Colon Cancer | 150 | [9] |
| SW948 | Colon Cancer | 150 | [9] |
| HCT-116 | Colon Cancer | >50 (alone) | [14] |
| HCT-116 | Colon Cancer | 1.8 (with podophyllotoxin) | [14] |
| HCT-116 | Colon Cancer | 1.5 (with colchicine) | [14] |
Table 1: IC50 values of this compound in various cancer cell lines.
| Cell Line | Treatment | Fold Change in Bax/Bcl-2 Ratio | Reference |
| HT-29 | 150µM this compound | 2.75 | [11] |
| SW948 | 150µM this compound | 1.69 | [11] |
Table 2: Effect of this compound on the Bax/Bcl-2 ratio in colon cancer cells.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HT-29, SW948, Huh7, HepG2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and/or other compounds (e.g., doxorubicin, 5-FU) for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at desired concentrations (e.g., 25, 50, 100 µM).[3] After treatment, wash the cells with cold PBS and lyse them using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-PI3K, p-AKT, p-GSK-3β, p-NF-κB, Bax, Bcl-2, caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[15]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.[9]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the EGFR/PI3K/AKT/GSK-3β pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a natural ally against nasopharyngeal carcinoma's malignant phenotypes and immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Eupatorin and this compound Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Flavonoids with Anti-Angiogenesis Function in Cancer [mdpi.com]
- 13. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of Salvigenin: A Technical Guide for Researchers
Abstract: Salvigenin, a naturally occurring trimethoxylated flavone found predominantly in plants of the Salvia and Achillea genera, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the diverse biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and metabolic-modulating properties. We delve into the molecular mechanisms underpinning these activities, highlighting its interaction with critical signaling pathways such as PI3K/AKT/GSK-3β and EGFR/PI3K/AKT. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for assessing its biological effects, and utilizes pathway and workflow diagrams to visually articulate complex processes. The collective evidence underscores this compound's potential as a promising candidate for further investigation in drug development.
Anticancer Activities
This compound has demonstrated potent anticancer effects across various cancer types, including hepatocellular carcinoma (HCC), gastric cancer, and colon cancer.[1][2][3] Its primary mechanisms involve the inhibition of cancer cell proliferation, the induction of programmed cell death (apoptosis), suppression of metastasis, and enhancement of sensitivity to conventional chemotherapy.[1][4]
Cytotoxicity and Antiproliferative Effects
This compound exhibits a dose-dependent inhibitory effect on the viability of cancer cells.[1] In studies on hepatocellular carcinoma, it was found to significantly suppress the proliferation of multiple HCC cell lines, with Huh7 and HepG2 cells showing particular sensitivity.[1] Furthermore, this compound has been shown to enhance the cytotoxic efficacy of established clinical drugs when used in combination therapies.[5][6]
| Parameter | Cell Line | Condition | Value | Reference |
| Cytotoxicity | Human Colon Carcinoma (HCT-116) | This compound alone | IC50 > 50 µM | [5] |
| Combination Cytotoxicity | Human Colon Carcinoma (HCT-116) | This compound + Colchicine (0.008 µM) | IC50 = 1.5 µM | [5] |
| Combination Cytotoxicity | Human Colon Carcinoma (HCT-116) | This compound + Podophyllotoxin (0.008 µM) | IC50 = 1.8 µM | [5] |
| Antiproliferative Assay | Hepatocellular Carcinoma (Huh7, HepG2) | This compound treatment | 25, 50, 100 µM | [1][4] |
| In Vivo Tumor Growth | Nude mice with HCC xenografts | Daily intraperitoneal injection | 5 µ g/day , 10 µ g/day | [1] |
Induction of Apoptosis and Cell Cycle Arrest
A key component of this compound's anticancer activity is its ability to induce apoptosis. In colon cancer cells, co-administration of this compound with doxorubicin was shown to trigger apoptosis through the mitochondrial pathway, evidenced by changes in mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and subsequent cleavage of caspase-3 and PARP.[3] In gastric cancer and HCC, this compound treatment leads to a significant increase in apoptotic cells.[1][2] It can also elicit cell cycle arrest, further contributing to its antiproliferative effects.[1]
Inhibition of Metastasis and Chemoresistance
This compound has been found to suppress the migratory and invasive capabilities of gastric and hepatocellular carcinoma cells.[1][2] A significant finding is its ability to overcome chemoresistance. In HCC models, this compound impeded aerobic glycolysis and enhanced the sensitivity of cancer cells to 5-fluorouracil (5-FU), a standard chemotherapeutic agent.[1][4] It was shown to lower the IC50 value of 5-FU in drug-resistant HCC cell lines, suggesting its potential as an adjuvant in chemotherapy regimens.[1]
Key Signaling Pathways in Cancer
PI3K/AKT/GSK-3β Pathway: In hepatocellular carcinoma, this compound exerts its anticancer effects by inhibiting the PI3K/AKT/GSK-3β signaling pathway.[1][7] It represses the phosphorylation of PI3K, AKT, and GSK-3β, which in turn hampers aerobic glycolysis and weakens the chemoresistance of HCC cells.[1][4]
EGFR/PI3K/AKT Pathway: In gastric cancer, this compound has been shown to suppress tumor progression by inactivating the EGFR/PI3K/AKT signaling cascade.[2] This inactivation leads to reduced proliferative, migratory, and invasive capacities of gastric cancer cells, while simultaneously promoting apoptosis.[2]
Anti-inflammatory and Analgesic Activities
This compound demonstrates significant anti-inflammatory and pain-relieving properties in preclinical models.[8] The release of inflammatory mediators like histamine, serotonin, and bradykinin from damaged tissues is a primary cause of inflammation.[9] this compound has been shown to counteract these effects.
In animal studies, this compound administered intraperitoneally reduced chemically-induced abdominal contractions in a dose-dependent manner.[8] It also displayed analgesic effects in the hot plate test, a model for central pain.[8][9] Furthermore, in the carrageenan-induced paw edema model, a standard for evaluating anti-inflammatory agents, this compound significantly reduced inflammation.[9]
| Activity | Animal Model | Dosage (Intraperitoneal) | Observation | Reference |
| Analgesic | Acetic Acid-Induced Writhing (Mice) | 50 and 100 mg/kg | Statistically significant reduction in abdominal contractions (P<0.001). | [8][9] |
| Analgesic | Hot Plate Test (Mice) | 25, 50, and 100 mg/kg | Significant increase in pain threshold compared to control (P<0.001). | [8] |
| Anti-inflammatory | Carrageenan-Induced Paw Edema (Rats) | 100 mg/kg | Significantly lower inflammation compared to control group (P<0.05). | [8][9] |
Metabolic and Other Biological Activities
Beyond its anticancer and anti-inflammatory roles, this compound influences metabolic processes and demonstrates a range of other beneficial biological effects.
Lipid-Lowering and Mitochondrial Effects
Research has identified a dual metabolic activity for this compound. It has been shown to decrease lipid levels and concurrently stimulate mitochondrial function.[10][11] This dual action suggests a potential link where enhanced mitochondrial activity could drive the β-oxidation of fatty acids.[10]
| Activity | Assay System | Concentration | Result | Reference |
| Lipid-Lowering | Palmitic Acid Biosynthesis in HuH7 cells | 30 µM | -22.5% reduction | [10][11] |
| Mitochondrial Stimulation | Mitochondrial functionality in HuH7 cells | 30 µM | +15.4% increase | [10][11] |
Immunomodulatory and Neuroprotective Effects
This compound also possesses immunomodulatory properties. In a breast cancer mouse model, it was found to enhance anti-tumor immunity by increasing lymphocyte proliferation and decreasing the population of splenic CD4+CD25+Foxp3+ regulatory T cells, which are known to suppress anti-tumor immune responses.[12][13] Additionally, this compound has shown neuroprotective potential by inhibiting hydrogen peroxide-induced apoptosis in SH-SY5Y cells, a model for neuronal cells.[12]
Experimental Methodologies
This section provides detailed protocols for key experiments cited in this guide for the evaluation of this compound's biological activities.
Cell Viability Assay (CCK-8 Method)
This assay is used to determine the cytotoxic or antiproliferative effects of this compound.
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., Huh7, HepG2) into 96-well plates at a density of 1x10³ cells per well and culture overnight.[1]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400, 800 µM) for a specified duration, typically 24 to 72 hours.[1]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment: Culture cells (e.g., Huh7) on coverslips and treat with desired concentrations of this compound (e.g., 25, 50, 100 µM).
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a solution such as 0.1% Triton X-100 in sodium citrate.
-
Labeling: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber, protected from light, according to the manufacturer's instructions.
-
Counterstaining: Stain the cell nuclei with a suitable counterstain like DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright green/red fluorescence (depending on the label) within the nucleus.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model to assess the anti-inflammatory activity of a compound in vivo.[8][9]
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Control, this compound 25 mg/kg, 50 mg/kg, 100 mg/kg, and a positive control like Indomethacin 10 mg/kg).[8][9]
-
Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound, the vehicle (control), or indomethacin intraperitoneally 30 minutes before inducing inflammation.[9]
-
Inflammation Induction: Inject 0.05 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the left hind paw of each rat.[9]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group. Analyze the data using appropriate statistical tests like ANOVA.[8]
Conclusion and Future Perspectives
This compound is a multifaceted flavonoid with well-documented anticancer, anti-inflammatory, and metabolic-modulating activities. Its ability to target key oncogenic pathways like PI3K/AKT and overcome chemoresistance highlights its significant therapeutic potential. The robust anti-inflammatory and analgesic effects further broaden its possible clinical applications. While preclinical data are compelling, further research is warranted. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling, optimization of delivery systems to enhance bioavailability, and exploration of its efficacy in more complex, clinically relevant disease models. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into tangible therapeutic benefits for patients.
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and Analgesic Properties of this compound, Salvia officinalis Flavonoid Extracted [fnp.skums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
The Discovery and Isolation of Salvigenin from Salvia officinalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvigenin, a methoxyflavone found in Salvia officinalis (common sage), has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source. It details the experimental protocols for extraction, purification, and characterization, and presents quantitative data where available. Furthermore, this document illustrates the key signaling pathway modulated by this compound, offering insights into its mechanism of action and potential applications in drug development.
Introduction
Salvia officinalis L., a member of the Lamiaceae family, is a perennial evergreen shrub renowned for its culinary and medicinal applications.[1] The plant is a rich source of a diverse array of bioactive secondary metabolites, including phenolic acids, diterpenes, and flavonoids.[2] Among these, this compound (5-hydroxy-6,7,4'-trimethoxyflavone) is a notable flavonoid that has been identified in the leaves of the plant.[2] Emerging research has highlighted the pharmacological potential of this compound, particularly its anti-inflammatory, analgesic, and anticancer activities.[2][3] Notably, this compound has been shown to suppress the proliferation of hepatocellular carcinoma cells by inactivating the PI3K/AKT/GSK-3β signaling pathway.[3] This guide provides a detailed methodology for the isolation and characterization of this compound from Salvia officinalis, catering to researchers and professionals in the field of natural product chemistry and drug discovery.
Extraction of Crude Flavonoid Mixture
The initial step in the isolation of this compound involves the extraction of a crude flavonoid mixture from the dried leaves of Salvia officinalis. While various methods can be employed, including maceration and ultrasonic extraction, Soxhlet extraction is a highly efficient technique for this purpose.
Experimental Protocol: Soxhlet Extraction
-
Plant Material Preparation : Air-dried leaves of Salvia officinalis are ground into a fine powder to increase the surface area for solvent penetration.
-
Soxhlet Apparatus Setup : A Soxhlet extractor is set up with a round-bottom flask, the Soxhlet chamber containing a thimble with the powdered plant material, and a condenser.
-
Solvent Selection : Methanol is a commonly used and effective solvent for the extraction of flavonoids from Salvia species.
-
Extraction Process : The methanol is heated in the round-bottom flask, and the vapor travels to the condenser. The condensed solvent drips into the thimble, immersing the plant material and extracting the flavonoids. Once the Soxhlet chamber is full, the solvent is siphoned back into the round-bottom flask. This cycle is repeated for a period of 6-8 hours to ensure exhaustive extraction.
-
Solvent Evaporation : After extraction, the methanol is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract rich in flavonoids.
Purification of this compound
The purification of this compound from the crude extract is typically achieved through column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase : Silica gel (60-120 mesh) is commonly used as the stationary phase for the separation of flavonoids. The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Mobile Phase and Elution : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. A common mobile phase system for flavonoid separation is a gradient of hexane and ethyl acetate. The elution can begin with 100% hexane, with the polarity gradually increased by adding ethyl acetate in increments (e.g., 95:5, 90:10, 85:15, etc., hexane:ethyl acetate).
-
Fraction Collection : The eluent is collected in fractions, and each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Further Purification : Fractions containing this compound may be pooled and subjected to further purification using a different chromatographic technique, such as Sephadex LH-20 column chromatography with methanol as the mobile phase, to remove any remaining impurities. The pure fractions are then combined and the solvent is evaporated to yield isolated this compound.
Characterization of this compound
The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques.
Spectroscopic Data
The structural elucidation of this compound is performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Observed Data |
| Mass Spectrometry (MS) | The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (C₁₈H₁₆O₆, M.W. = 328.32 g/mol ). |
| ¹H NMR | The ¹H NMR spectrum will show characteristic peaks for the aromatic protons and the methoxy groups. |
| ¹³C NMR | The ¹³C NMR spectrum will show the corresponding signals for all 18 carbon atoms in the this compound molecule. |
Note: Specific chemical shifts (δ) in ppm would be determined from the actual spectra obtained.
Quantitative Data
While specific yield data for the isolation of this compound from Salvia officinalis is not extensively reported in the literature, studies on the total phenolic and flavonoid content of its extracts provide an indication of the potential abundance of these compounds.
| Extraction Method | Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |
| Maceration | 70% Ethanol | Data not consistently reported | Data not consistently reported |
| Soxhlet Extraction | Methanol | High yields reported | High yields reported |
| Ultrasonic Extraction | 70% Ethanol | Moderate to high yields | Moderate to high yields |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. The actual yields can vary depending on the plant material, geographical source, and extraction conditions.
Experimental Workflow and Signaling Pathway
Workflow for the Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
This compound's Inhibition of the PI3K/AKT/GSK-3β Signaling Pathway
This compound has been demonstrated to exert its anticancer effects in hepatocellular carcinoma by inhibiting the PI3K/AKT/GSK-3β signaling pathway.[3] This pathway is crucial for cell survival, proliferation, and metabolism.
References
Salvigenin: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvigenin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is chemically known as 5-hydroxy-6,7,4'-trimethoxyflavone. Its structure consists of a flavone backbone with methoxy groups at positions 6, 7, and 4', and a hydroxyl group at position 5.[1][2] This substitution pattern confers a high degree of hydrophobicity to the molecule.[1][2]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | [1] |
| Synonyms | 5-Hydroxy-6,7,4'-trimethoxyflavone, 7-O-Methylpectolinarigenin, Psathyrotin | [1][3] |
| CAS Number | 19103-54-9 | [3] |
| Chemical Formula | C₁₈H₁₆O₆ | [1] |
| Molecular Weight | 328.32 g/mol | [3] |
| Melting Point | 185-187 °C | [4] |
| Appearance | Pale yellow crystals | [4] |
| Solubility | Practically insoluble in water.[1][2] Soluble in DMSO (16.67 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][5] | [1][2][3][5] |
| logP | 3.36 (Predicted) | [2] |
| pKa (Strongest Acidic) | 7.94 (Predicted) | [2] |
| Polar Surface Area | 74.22 Ų (Predicted) | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H-NMR (600 MHz, CDCl₃) | δ 12.77 (s, 1H, 5-OH), 7.82 (d, J = 9.0 Hz, 2H, H-2', H-6'), 7.00 (d, J = 9.0 Hz, 2H, H-3', H-5'), 6.58 (s, 1H, H-3), 6.54 (s, 1H, H-8), 3.96 (s, 3H, OMe), 3.94 (s, 3H, OMe), 3.89 (s, 3H, OMe) | [4] |
| ¹³C-NMR | A comprehensive list of chemical shifts has been reported in the literature. | [6] |
| UV-Vis (Methanol) | λmax at 277 and 333 nm | [6] |
| Mass Spectrometry (HR-APCI-TOF-MS) | m/z 329.1016 [M+H]⁺ | [4] |
| Infrared (IR) | νmax: 1635 (C=O), 1600, 830 cm⁻¹ | [6] |
Experimental Protocols
Isolation and Purification of this compound from Achillea wilhelmsii
The following is a representative protocol for the isolation and purification of this compound, based on methodologies described in the literature.[7]
1. Extraction:
-
Air-dried aerial parts of Achillea wilhelmsii are powdered.
-
The powdered plant material is sequentially extracted with n-hexane, dichloromethane, acetone, and methanol using a Soxhlet apparatus.
-
The dichloromethane extract is concentrated under reduced pressure.
2. Chromatographic Purification:
-
A portion of the dried dichloromethane extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of chloroform:methanol:water.
-
A resulting fraction (DCM2) is further fractionated by silica gel column chromatography using a gradient of n-hexane:ethyl acetate.
-
The fraction labeled DCM2-F is then purified by semi-preparative HPLC with a methanol-water gradient to yield pure this compound.
3. Structure Elucidation:
-
The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.
General Spectroscopic Procedures
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker spectrometer at frequencies of 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C. Chemical shifts are referenced to the residual solvent signal.[1]
-
Mass Spectrometry: High-resolution mass spectra can be obtained using an LTQ Orbitrap XL mass spectrometer with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[4]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including neuroprotective, antitumor, and immunomodulatory effects.[3] A key mechanism underlying its anticancer properties is the inhibition of the PI3K/AKT/GSK-3β signaling pathway.[2]
Inhibition of the PI3K/AKT/GSK-3β Signaling Pathway
This compound has been shown to suppress the proliferation, migration, and invasion of cancer cells by inactivating the PI3K/AKT/GSK-3β pathway.[2] In some cancers, this inhibition is initiated by the suppression of the upstream Epidermal Growth Factor Receptor (EGFR).[1] This pathway is a critical regulator of cell growth, survival, and metabolism. By inhibiting this pathway, this compound can induce apoptosis and enhance the chemosensitivity of cancer cells.[2]
Caption: this compound inhibits the EGFR/PI3K/AKT/GSK-3β signaling pathway.
Experimental Workflow for Assessing Biological Activity
A typical workflow to investigate the biological effects of this compound on cancer cells is as follows:
Caption: Experimental workflow for evaluating this compound's anticancer effects.
Conclusion
This compound is a promising natural product with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways, such as the PI3K/AKT/GSK-3β cascade, makes it a compelling candidate for further investigation in the context of drug discovery, particularly in the development of novel anticancer therapeutics. This guide provides a foundational understanding of this compound for researchers and professionals aiming to explore its therapeutic potential.
References
- 1. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Effects of Salvigenin: A Technical Guide for Researchers
Introduction: Salvigenin, a naturally occurring trimethoxylated flavone found in various medicinal plants, has garnered significant attention for its potential as an anticancer agent.[1][2] Accumulating evidence from preclinical in vivo studies demonstrates its ability to suppress tumor growth across a range of cancer types, including hepatocellular carcinoma, nasopharyngeal carcinoma, gastric cancer, and breast cancer.[3][4][5] This technical guide provides an in-depth overview of the in vivo antitumor effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action for researchers and drug development professionals.
Quantitative Analysis of In Vivo Antitumor Efficacy
This compound has consistently demonstrated dose-dependent tumor suppressive effects in various xenograft animal models. The quantitative outcomes from key studies are summarized below.
Table 1: Effect of this compound on Hepatocellular Carcinoma (HCC) Xenograft Model
| Parameter | Control Group | This compound (5 µ g/mouse/day ) | This compound (10 µ g/mouse/day ) | Reference |
|---|---|---|---|---|
| Tumor Volume | Substantially larger | Significantly reduced | Dose-dependently abated | [4] |
| Tumor Weight | Substantially larger | Significantly reduced | Dose-dependently abated | [4] |
| Cell Apoptosis (TUNEL) | Low | Increased | Markedly Increased | [4] |
| Ki67 Positive Rate (IHC) | High | Reduced | Markedly Reduced | [4] |
Data derived from a nude mouse xenograft model using Huh7 cells.[4]
Table 2: Effect of this compound on Nasopharyngeal Carcinoma (NPC) Xenograft Model
| Parameter | Vehicle Group | This compound Treatment Group | Reference |
|---|---|---|---|
| Tumor Volume | Significantly larger | Significantly reduced | [6] |
| Tumor Weight | Significantly larger | Significantly reduced | [6] |
| Vimentin (IHC) | High expression | Reduced expression | [6] |
| CD8+ T cells (IHC) | Low infiltration | Increased infiltration | [6] |
| IFN-γ (IHC) | Low expression | Increased expression | [6] |
Data derived from a xenograft mouse model.[6]
Table 3: Immunomodulatory Effects of this compound in a Breast Cancer Model
| Parameter | Control Group | This compound Treatment Group | Reference |
|---|---|---|---|
| IL-4 Level | Baseline | Significantly decreased | [3] |
| IFN-γ Level | Baseline | Significantly increased | [3] |
| Splenic CD4+CD25+Foxp3+ Treg Cells | Baseline | Significantly decreased | [3] |
Data derived from a mouse model of breast cancer.[3]
Mechanisms of Action: Signaling Pathways and Immune Modulation
This compound exerts its antitumor effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and glycolysis, as well as by modulating the host's antitumor immune response.
Inhibition of Pro-Survival and Proliferation Pathways
This compound has been shown to inactivate several key oncogenic signaling cascades.
-
PI3K/AKT/GSK-3β Pathway: In hepatocellular carcinoma, this compound inhibits the phosphorylation of PI3K, AKT, and their downstream target GSK-3β.[4][7][8] This inactivation hampers aerobic glycolysis and chemoresistance, leading to reduced cell proliferation and survival.[4][8]
-
EGFR/PI3K/AKT Pathway: In gastric cancer, this compound has been confirmed to suppress tumor growth by inactivating the EGFR/PI3K/AKT signaling pathway.[5]
-
AKT/NF-κB Pathway: In nasopharyngeal carcinoma, this compound treatment leads to decreased phosphorylation of both AKT and NF-κB, which is associated with reduced proliferation, invasion, and epithelial-mesenchymal transition (EMT).[9]
Modulation of Antitumor Immunity
This compound enhances the body's ability to fight cancer by reshaping the tumor microenvironment from an immunosuppressive to an immunostimulatory state.
-
Reduction of Immune Evasion: In NPC, this compound reduces the expression of PD-L1 on tumor cells, a key checkpoint inhibitor that helps cancer cells evade the immune system.[9]
-
Enhancement of T-Cell Activity: Treatment with this compound leads to an increase in the infiltration of CD8+ T cells into the tumor and boosts their secretion of the cytotoxic cytokine IFN-γ.[6][9]
-
Decrease in Regulatory T-Cells: In a breast cancer model, this compound was found to significantly decrease the population of immunosuppressive CD4+CD25+Foxp3+ regulatory T-cells (Tregs) in the spleen.[3]
Detailed Experimental Protocols
The following section outlines the typical methodologies used to evaluate the in vivo antitumor effects of this compound.
Hepatocellular Carcinoma (HCC) Xenograft Model
-
Animal Model: Male nude mice (BALB/c-nu/nu), typically 4-6 weeks old.
-
Cell Line and Inoculation: Human HCC cell lines, such as Huh7 or HepG2, are used. Approximately 5 x 10^6 cells are suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Protocol: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into groups. This compound is typically dissolved in a vehicle like DMSO and PBS. Treatment is administered daily via intraperitoneal injection at doses ranging from 5 to 10 µ g/mouse/day .[4] The control group receives the vehicle alone.
-
Data Collection and Analysis:
-
Tumor Measurement: Tumor volume is measured every few days using calipers (Volume = 0.5 × length × width²).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Histological Analysis: Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to observe histopathology.[4]
-
Immunohistochemistry (IHC): Sections are stained for proliferation markers (e.g., Ki67) and proteins from relevant signaling pathways.[4]
-
Apoptosis Assay: A TUNEL assay is performed on tissue sections to quantify apoptotic cells.[4]
-
Western Blot: Protein is extracted from tumor tissue to analyze the phosphorylation status of key signaling molecules like PI3K and AKT.[7]
-
Nasopharyngeal Carcinoma (NPC) Xenograft Model
-
Animal Model: As above, typically nude mice.
-
Cell Line and Inoculation: Human NPC cell lines such as HK-1 or C666-1 are injected subcutaneously.
-
Treatment Protocol: Similar to the HCC model, treatment with this compound or vehicle commences after tumors are established.
-
Data Collection and Analysis: In addition to tumor volume and weight, analysis focuses on markers of EMT (e.g., Vimentin) and immune infiltration. IHC is used to measure levels of CD8+ T-cells and IFN-γ within the tumor tissue to assess the immune response.[6]
The in vivo evidence strongly supports the potential of this compound as a multifaceted antitumor agent. It directly inhibits cancer cell growth by targeting fundamental signaling pathways like PI3K/AKT and EGFR, while simultaneously bolstering the host's antitumor immunity by enhancing T-cell activity and mitigating immune evasion mechanisms. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to further investigate and develop this compound as a novel therapeutic strategy in oncology. Future studies should focus on optimizing dosing strategies, exploring combination therapies, and expanding the evaluation to other cancer models.
References
- 1. therapeutic-benefit-of-salvigenin-against-various-forms-of-human-disorders-including-cancerous-disorders-medicinal-properties-and-biological-application-in-the-modern-medicine - Ask this paper | Bohrium [bohrium.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a natural ally against nasopharyngeal carcinoma's malignant phenotypes and immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Salvigenin in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key pathological drivers in the onset and progression of these devastating disorders. Salvigenin, a trimethoxylated flavone found in plants of the Salvia species, has emerged as a promising natural compound with demonstrated neuroprotective properties in preclinical studies. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on quantitative data from in vitro models, detailed experimental protocols, and the underlying molecular mechanisms, including the modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in neurodegeneration.
Quantitative Data on Neuroprotective Effects of this compound
The neuroprotective effects of this compound have been primarily investigated in in vitro models of oxidative stress, a common factor in neurodegenerative diseases. The human neuroblastoma cell line SH-SY5Y is a widely used model to study the mechanisms of neurodegeneration and neuroprotection.
A key study investigated the effects of this compound on hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y cells. It is important to note that this study by Rafatian et al. (2012) was later retracted; however, the data presented can still offer preliminary insights, which should be interpreted with caution and require independent verification.
Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated SH-SY5Y Cells [1]
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| H₂O₂ | 0 | 50 ± 5 |
| H₂O₂ + this compound | 10 | 65 ± 6 |
| H₂O₂ + this compound | 25 | 85 ± 7 |
| H₂O₂ + this compound | 50 | 78 ± 6 |
Data are presented as mean ± standard deviation. Cell viability was assessed by MTT assay. H₂O₂ concentration was 100 µM.
Table 2: Modulation of Apoptosis and Autophagy Markers by this compound in H₂O₂-Treated SH-SY5Y Cells [1]
| Marker | H₂O₂ Treatment | H₂O₂ + this compound (25 µM) | Fold Change |
| Bax/Bcl-2 Ratio | Increased | Reduced by 1.45-fold | ↓ |
| LC3-II/LC3-I Ratio | Decreased | Increased by 1.28-fold | ↑ |
| Atg7 | Decreased | Increased by 1.25-fold | ↑ |
| Atg12 | Decreased | Increased by 1.54-fold | ↑ |
Data represent the relative changes in protein expression or ratio compared to the H₂O₂-treated group. These findings suggest that this compound may protect neurons by inhibiting apoptosis and enhancing autophagy.
Core Signaling Pathways in this compound-Mediated Neuroprotection
This compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in cellular stress response and inflammation.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Under stressful conditions, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including HO-1.
References
A Technical Guide on the Anti-inflammatory and Analgesic Properties of Salvigenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory and analgesic properties of Salvigenin, a flavonoid found in plants such as Salvia officinalis. The information presented is collated from preclinical studies and is intended to inform further research and development in the fields of pharmacology and novel therapeutics.
Quantitative Data on Bioactivity
The analgesic and anti-inflammatory effects of this compound have been quantified in several preclinical models. The data from these studies are summarized below for comparative analysis.
Table 1: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice [1][2][3][4]
| Treatment Group | Dose (mg/kg, i.p.) | Number of Abdominal Contractions (Mean ± SD) | Inhibition of Writhing (%) |
| Control (Normal Saline) | 10 | - | - |
| This compound | 25 | - | - |
| This compound | 50 | Significantly Reduced | Statistically Significant (P<0.001) |
| This compound | 100 | Maximally Reduced | Statistically Significant (P<0.001) |
| Indomethacin (Reference) | 10 | Significantly Reduced | - |
Data presented is a qualitative summary of statistically significant findings. The exact mean and standard deviation values were not consistently provided across the search results.
Table 2: Analgesic Effect of this compound in the Hot Plate Test in Mice [1][2][3][4]
| Treatment Group | Dose (mg/kg, i.p.) | Time Point (minutes) | Analgesic Effect (Compared to Control) | Maximum Possible Effect (%MPE) |
| Control (Normal Saline) | 10 | 15, 30, 45, 60 | - | - |
| This compound | 25 | 30, 45, 60 | No Significant Difference | - |
| This compound | 50 | 30, 45, 60 | Significant Difference (P<0.001) | Increased (P<0.001) |
| This compound | 100 | 30, 45, 60 | Significant Difference (P<0.001) | Increased (P<0.001) |
| Morphine (Reference) | 10 | 15, 30, 45, 60 | Significant Difference (P<0.001) | Increased (P<0.001) |
Table 3: Anti-inflammatory Effect of this compound in the Carrageenan-Induced Paw Edema Test in Rats [1][2][3]
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Reduction (Compared to Control) |
| Control (Carrageenan) | - | - |
| This compound | 25 | Inflammation Reduced |
| This compound | 50 | Inflammation Reduced |
| This compound | 100 | Significant Reduction (P<0.05) |
| Indomethacin (Reference) | 10 | More Effective Reduction than this compound |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols for the key experiments cited are outlined below.
2.1. Acetic Acid-Induced Writhing Test [1][2][5][6][7][8][9]
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male albino mice.
-
Grouping: Animals are randomly divided into five groups:
-
Group 1: Control (10 mg/kg normal saline, i.p.).
-
Groups 2-4: this compound (25, 50, and 100 mg/kg, i.p.).
-
Group 5: Reference (10 mg/kg Indomethacin, i.p.).
-
-
Procedure:
-
Fifteen minutes after the intraperitoneal administration of the respective treatments, each mouse is injected with 0.6% acetic acid solution intraperitoneally.
-
Five minutes after the acetic acid injection, the number of abdominal contractions (writhings) is counted for a duration of 30 minutes.
-
-
Endpoint: The number of writhings is recorded, and the percentage of inhibition is calculated. A significant reduction in the number of writhes compared to the control group indicates an analgesic effect.
2.2. Hot Plate Test [1][2][10][11][12]
This method assesses the central analgesic activity of a substance.
-
Animals: Male albino mice.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 54 ± 0.1°C.
-
Grouping: Animals are randomly divided into five groups:
-
Group 1: Control (10 mg/kg normal saline, i.p.).
-
Groups 2-4: this compound (25, 50, and 100 mg/kg, i.p.).
-
Group 5: Reference (10 mg/kg Morphine, i.p.).
-
-
Procedure:
-
The initial reaction time of each mouse to the heat stimulus (e.g., licking of paws or jumping) is recorded before treatment (zero time).
-
The respective treatments are administered intraperitoneally.
-
The reaction time is measured again at 15, 30, 45, and 60 minutes post-injection.
-
-
Endpoint: An increase in the reaction time compared to the control group suggests a central analgesic effect. The Maximum Possible Effect (%MPE) is also calculated.
2.3. Carrageenan-Induced Paw Edema Test [1][2][3][13][14][15][16][17]
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats.
-
Grouping: Animals are randomly divided into six groups:
-
Group 1: Control (receives only carrageenan).
-
Groups 2-4: this compound (25, 50, and 100 mg/kg, i.p.).
-
Group 5: Reference (10 mg/kg Indomethacin, i.p.).
-
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
The respective treatments are administered intraperitoneally.
-
Thirty minutes after treatment, 0.05 ml of 1% carrageenan solution is injected subcutaneously into the plantar surface of the left hind paw.
-
The paw volume is measured at specific time intervals after the carrageenan injection (e.g., every hour for up to 4 hours).
-
-
Endpoint: The difference in paw volume before and after carrageenan injection is calculated to determine the extent of edema. A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
The precise molecular mechanisms underlying this compound's anti-inflammatory and analgesic effects are not fully elucidated. However, based on the known actions of flavonoids, a general mechanism can be proposed. Flavonoids are known to modulate inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways.[18][19][20][21]
Below are diagrams illustrating the proposed anti-inflammatory signaling pathway and a typical experimental workflow.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. Anti-inflammatory and Analgesic Properties of this compound, Salvia officinalis Flavonoid Extracted [fnp.skums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. مقاله Anti-inflammatory and Analgesic Properties of this compound, Salvia officinalis Flavonoid Extracted [civilica.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saspublishers.com [saspublishers.com]
- 8. ajol.info [ajol.info]
- 9. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 10. dol.inf.br [dol.inf.br]
- 11. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. globalsciencebooks.info [globalsciencebooks.info]
- 20. NATURAL COX-2 INHIBITORS: THE FUTURE OF PAIN RELIEF [chiro.org]
- 21. Anti-inflammatory effects of apigenin in lipopolysaccharide-induced inflammatory in acute lung injury by suppressing COX-2 and NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Role of Salvigenin in Breast Cancer: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the immunomodulatory properties of salvigenin, a natural flavonoid, in the context of breast cancer. It consolidates available preclinical data, outlines key experimental methodologies, and visualizes the implicated signaling pathways.
Executive Summary
This compound, a methoxyflavone found in various medicinal plants, has demonstrated promising antitumor and immunomodulatory activities in preclinical models of breast cancer.[1] Emerging evidence indicates that this compound can suppress tumor growth by modulating the host immune response, specifically by influencing cytokine profiles and the prevalence of regulatory T cells (Tregs) within the tumor microenvironment.[1] Mechanistically, the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and immune function, has been implicated in the anticancer effects of this compound in various malignancies, suggesting a potential role in its immunomodulatory actions in breast cancer.[2][3][4] This whitepaper synthesizes the current understanding of this compound's role in breast cancer immunomodulation, presenting key quantitative findings, detailed experimental protocols, and a proposed signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's effects on breast cancer.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | MTT Assay | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 2.6 | MTT Assay | [2] |
| MV4-11 | Acute Myeloid Leukemia | 2.6 | MTT Assay | [2] |
Table 2: In Vivo Antitumor and Immunomodulatory Effects of this compound in a Breast Cancer Mouse Model
| Treatment Group | Dosage (µ g/mouse/day , i.p.) | Tumor Growth | Lymphocyte Proliferation Index | IFN-γ Levels | IL-4 Levels | Splenic CD4+CD25+Foxp3+ T cells | Reference |
| Control | Vehicle | Baseline | Baseline | Baseline | Baseline | Baseline | [2] |
| This compound | 3.65 | Significantly Decreased | Increased | Increased | Decreased | Significantly Decreased | [2] |
| This compound | 5.85 | Significantly Decreased | Increased | Increased | Decreased | Significantly Decreased | [2] |
| This compound | 9.68 | Significantly Decreased | Increased | Increased | Decreased | Significantly Decreased | [2] |
Note: The data presented is based on a summary of the findings from Noori et al., 2013. The exact quantitative values for tumor volume/weight, lymphocyte proliferation index, and cytokine levels were not available in the accessed resources.[2]
Experimental Protocols
This section details the methodologies for the key experiments cited in this whitepaper, providing a framework for the replication and further investigation of this compound's immunomodulatory effects.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Cell Culture:
-
Human breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.
-
The cells are treated with the different concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
In Vivo Breast Cancer Mouse Model
This protocol describes a typical xenograft model to evaluate the in vivo efficacy of this compound.
-
Animal Model:
-
Female BALB/c mice (6-8 weeks old) are used.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
-
Tumor Induction:
-
A murine breast cancer cell line (e.g., a derivative of 4T1 or a human cell line like MCF-7 in immunodeficient mice) is used.
-
A suspension of 1 x 10^6 cells in 100 µL of sterile PBS is injected subcutaneously into the mammary fat pad of each mouse.
-
-
This compound Treatment:
-
Once the tumors reach a palpable size, the mice are randomly assigned to control and treatment groups.
-
This compound is administered intraperitoneally (i.p.) daily at specified doses (e.g., 3.65, 5.85, and 9.68 µ g/mouse/day ) for a defined period (e.g., 12 days).[2]
-
The control group receives injections of the vehicle (e.g., PBS with a small percentage of DMSO).
-
-
Outcome Measures:
-
Tumor volume is measured every few days using calipers and calculated using the formula: (length x width^2) / 2.
-
At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
-
Spleens are harvested for splenocyte proliferation and Treg analysis.
-
Blood samples are collected for cytokine analysis.
-
Splenocyte Proliferation Assay
This assay measures the effect of this compound on the proliferative capacity of immune cells.
-
Splenocyte Isolation:
-
Spleens are aseptically removed from the mice.
-
A single-cell suspension is prepared by gently teasing the spleens apart and passing the cells through a 70 µm cell strainer.
-
Red blood cells are lysed using an ACK lysis buffer.
-
The splenocytes are washed and resuspended in complete RPMI-1640 medium.
-
-
Proliferation Assay:
-
Splenocytes are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
The cells are stimulated with a mitogen, such as Concanavalin A (ConA; 5 µg/mL), in the presence or absence of this compound.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell proliferation is assessed using the MTT assay as described in section 3.1.
-
Cytokine Profiling (ELISA)
This protocol is used to quantify the levels of specific cytokines in the serum or cell culture supernatants.
-
Sample Collection:
-
Blood is collected from the mice via cardiac puncture and allowed to clot.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
-
ELISA Procedure:
-
Commercially available ELISA kits for IFN-γ and IL-4 are used according to the manufacturer's instructions.
-
Briefly, 96-well plates are coated with a capture antibody specific for the cytokine of interest.
-
The plates are blocked to prevent non-specific binding.
-
Serum samples and standards are added to the wells and incubated.
-
A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin.
-
A substrate solution is added to produce a colorimetric reaction.
-
The absorbance is measured using a microplate reader, and the cytokine concentrations are determined by comparison to the standard curve.
-
Regulatory T Cell (Treg) Analysis (Flow Cytometry)
This protocol is used to identify and quantify the population of CD4+CD25+Foxp3+ Treg cells.
-
Cell Preparation:
-
Splenocytes are isolated as described in section 3.3.
-
-
Staining Procedure:
-
Cells are first stained with fluorescently labeled antibodies against surface markers CD4 and CD25.
-
The cells are then fixed and permeabilized using a specialized buffer system.
-
Following permeabilization, the cells are stained with a fluorescently labeled antibody against the intracellular transcription factor Foxp3.
-
Appropriate isotype controls are used to set the gates for analysis.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
The percentage of CD4+CD25+Foxp3+ cells within the total CD4+ T cell population is determined.
-
Signaling Pathways and Visualizations
This compound's immunomodulatory effects in breast cancer are likely mediated through the modulation of key intracellular signaling pathways. While the precise mechanisms in breast cancer immune cells are still under investigation, studies in other cancer types strongly implicate the PI3K/AKT pathway.[2][3]
Proposed PI3K/AKT Signaling Pathway in this compound-Mediated Immunomodulation
The following diagram illustrates a proposed mechanism by which this compound may modulate the immune response in the breast cancer tumor microenvironment through the inhibition of the PI3K/AKT pathway.
Caption: Proposed PI3K/AKT pathway modulation by this compound in breast cancer immunomodulation.
Experimental Workflow for In Vivo Analysis
The following diagram outlines the experimental workflow for assessing the in vivo immunomodulatory effects of this compound.
Caption: Experimental workflow for in vivo immunomodulatory studies of this compound.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound possesses significant immunomodulatory and antitumor properties in the context of breast cancer. Its ability to shift the cytokine balance towards a Th1-mediated anti-tumor response (increased IFN-γ, decreased IL-4) and reduce the population of immunosuppressive Treg cells highlights its potential as a novel therapeutic agent.[1][2] The PI3K/AKT signaling pathway appears to be a key molecular target for this compound's anticancer activities, although its precise role in mediating the immunomodulatory effects in breast cancer warrants further investigation.[2][3]
Future research should focus on:
-
Determining the precise IC50 values of this compound in a panel of breast cancer cell lines with different molecular subtypes.
-
Conducting comprehensive in vivo studies to obtain detailed quantitative data on tumor growth inhibition, cytokine levels, and immune cell populations.
-
Elucidating the specific molecular mechanisms by which this compound modulates the PI3K/AKT pathway and other potential signaling cascades in immune cells within the breast tumor microenvironment.
-
Investigating the potential synergistic effects of this compound with existing immunotherapies, such as checkpoint inhibitors.
A more complete understanding of this compound's immunomodulatory role will be crucial for its potential translation into clinical applications for the treatment of breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Salvigenin: A Dual Modulator of Autophagy and Apoptosis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Salvigenin, a naturally occurring trimethoxylated flavone, has emerged as a molecule of significant interest in cellular biology due to its paradoxical ability to modulate two fundamental cellular processes: apoptosis and autophagy. This technical guide provides an in-depth analysis of this compound's dual role, functioning as both an inhibitor of apoptosis and a promoter of autophagy in neuroprotective contexts, while conversely acting as a potent inducer of apoptosis in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying mechanisms, quantitative data, and detailed experimental protocols to study these effects.
Introduction: The Dichotomous Nature of this compound
This compound's cellular effects are highly context-dependent, showcasing a fascinating duality that positions it as a promising therapeutic candidate for distinct pathological conditions. In the context of neurodegenerative disorders characterized by oxidative stress, this compound exhibits neuroprotective properties by attenuating apoptosis and enhancing autophagy, thereby promoting cell survival.[1] Conversely, in oncology, this compound demonstrates anti-tumor activity by inducing apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.[2][3] Understanding the intricate signaling pathways that govern these opposing outcomes is crucial for its therapeutic development.
This compound in Neuroprotection: Inhibition of Apoptosis and Enhancement of Autophagy
In neuronal cells subjected to oxidative stress, this compound acts as a cytoprotective agent by concurrently inhibiting programmed cell death and upregulating the cellular recycling process of autophagy.
Mechanism of Action in Neuroprotection
This compound's neuroprotective effects are multifaceted. It has been shown to activate antioxidant factors, thereby reducing oxidative stress.[1] Mechanistically, it decreases endoplasmic reticulum (ER) stress by reducing the levels of associated proteins like calpain and caspase-12.[1] This leads to a downstream inhibition of the apoptotic cascade.
The anti-apoptotic function of this compound in neuronal cells is characterized by:
-
Inhibition of Caspase-3: A key executioner caspase in the apoptotic pathway is inhibited by this compound.[1]
-
Modulation of Bcl-2 Family Proteins: this compound decreases the pro-apoptotic Bax/Bcl-2 ratio, favoring cell survival.[1]
Simultaneously, this compound promotes neuronal survival by enhancing autophagy, as evidenced by:
-
Increased LC3-II/LC3-I Ratio: An increase in this ratio is a hallmark of autophagosome formation.[1]
-
Upregulation of Autophagy-Related Genes (Atgs): this compound increases the expression of key autophagy proteins Atg7 and Atg12.[1]
While the precise signaling cascade is still under investigation, the PI3K/Akt/mTOR pathway, a central regulator of cell survival and autophagy, is a likely candidate for mediating these effects. In this proposed pathway, this compound may activate PI3K/Akt signaling, which in turn inhibits apoptosis. Simultaneously, by modulating mTOR, a negative regulator of autophagy, this compound could promote the initiation of the autophagic process.
Signaling Pathway in Neuroprotection
Caption: Proposed neuroprotective signaling pathway of this compound.
This compound in Oncology: Induction of Apoptosis
In contrast to its role in neuroprotection, this compound induces apoptosis in various cancer cell lines, including colon and hepatocellular carcinoma.[2] This pro-apoptotic activity makes it a candidate for cancer therapy.
Mechanism of Action in Cancer
This compound's anti-cancer effects are primarily mediated through the induction of the mitochondrial pathway of apoptosis. This involves:
-
Inhibition of Pro-Survival Signaling: this compound has been shown to inactivate the PI3K/AKT/GSK-3β and EGFR/PI3K/AKT signaling pathways, which are often hyperactive in cancer and promote cell survival and proliferation.[2][4]
-
Induction of Oxidative Stress: In cancer cells, this compound can act as a pro-oxidant, leading to an increase in reactive oxygen species (ROS). This increase in ROS can damage cellular components and trigger apoptosis.
-
Alteration of Mitochondrial Membrane Potential: The accumulation of ROS can lead to a decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Modulation of Bcl-2 Family Proteins: this compound increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which facilitates the release of cytochrome c from the mitochondria.
-
Activation of Caspases: The release of cytochrome c leads to the activation of the caspase cascade, including caspase-3, which executes the final stages of apoptosis.
Signaling Pathway in Cancer
Caption: Pro-apoptotic signaling pathway of this compound in cancer.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of apoptosis and autophagy as reported in the literature.
Table 1: Effects of this compound on Apoptosis and Autophagy Markers in Neuroblastoma SH-SY5Y Cells
| Marker | Treatment | Fold Change vs. H₂O₂-Treated Cells | Reference |
|---|---|---|---|
| Bax/Bcl-2 Ratio | 25 µM this compound | 1.45-fold decrease | [1] |
| LC3-II/LC3-I Ratio | 25 µM this compound | 1.28-fold increase | [1] |
| Atg7 | 25 µM this compound | 1.25-fold increase | [1] |
| Atg12 | 25 µM this compound | 1.54-fold increase |[1] |
Table 2: Pro-Apoptotic Effects of this compound in Colon Cancer Cell Lines
| Cell Line | Treatment | Effect | Fold Change vs. Control | Reference |
|---|---|---|---|---|
| HT-29 | 150 µM this compound | Bax/Bcl-2 Ratio | 2.75-fold increase | |
| SW948 | 150 µM this compound | Bax/Bcl-2 Ratio | 1.69-fold increase | |
| HT-29 | 150 µM this compound | ROS Production | 1.68-fold increase |
| SW948 | 150 µM this compound | ROS Production | 2.39-fold increase | |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on apoptosis and autophagy.
General Experimental Workflow
Caption: General workflow for studying this compound's effects.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Detection
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
PBS (Phosphate-Buffered Saline)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI staining solution (e.g., 300 nM in PBS)
-
Fluorescence microscope
-
-
Procedure:
-
After treatment with this compound, wash the cells with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Wash the cells twice with PBS.
-
Incubate the cells with DAPI staining solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the nuclei under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cell suspension
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Autophagy and Apoptosis Protein Expression: Western Blotting
Western blotting is used to detect and quantify specific proteins involved in apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2) and autophagy (e.g., LC3-I, LC3-II, Atg7, Atg12).
-
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-LC3, anti-Atg7, anti-Atg12, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
-
Materials:
-
Cells in a multi-well plate
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Serum-free medium
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
After treatment with this compound, wash the cells with serum-free medium.
-
Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is a common method to measure changes in mitochondrial membrane potential.
-
Materials:
-
Cells
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
After this compound treatment, incubate the cells with JC-1 dye (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Conclusion
This compound presents a compelling case for further investigation as a therapeutic agent with a unique, context-dependent mechanism of action. Its ability to inhibit apoptosis and promote autophagy in neuronal cells suggests its potential in the treatment of neurodegenerative diseases. Conversely, its pro-apoptotic effects in cancer cells underscore its promise in oncology. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into the precise molecular switches that govern this compound's dual activities, ultimately paving the way for its clinical application.
References
- 1. Increase of autophagy and attenuation of apoptosis by this compound promote survival of SH-SY5Y cells following treatment with H₂O₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin Reduces Proteasome Inhibition-Induced Neuronal Apoptosis by Suppressing the Cell Death Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Significance and Pharmacological Potential of Salvigenin-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvigenin, a methoxyflavone found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities that align with the ethnobotanical uses of the plants from which it is derived. This technical guide provides a comprehensive overview of the traditional uses of this compound-containing plants, the scientific validation of their therapeutic properties, and the underlying molecular mechanisms of this compound's action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
For centuries, traditional medicine systems across the globe have utilized a vast array of botanicals for the treatment of human ailments. Among these, plants containing the methoxyflavone this compound have been prominent in various cultures for their therapeutic benefits. This document delves into the ethnobotanical applications of key this compound-containing plants, including those from the Salvia, Achillea, and Scutellaria genera. It further presents a detailed examination of the scientifically validated pharmacological activities of this compound, providing a bridge between traditional knowledge and modern drug discovery.
Ethnobotanical Uses of this compound-Containing Plants
Plants rich in this compound have a long history of use in traditional medicine for a variety of conditions. This section explores the ethnobotanical applications of some of the most well-documented this compound-containing species.
Salvia Species (Lamiaceae)
The genus Salvia, commonly known as sage, is a cornerstone of traditional medicine in many parts of the world.
-
Salvia officinalis (Common Sage): Traditionally, Salvia officinalis has been used to treat a wide range of ailments, including inflammatory conditions, pain, gastrointestinal disorders, and infections.[1][2][3] Infusions and decoctions of the leaves are commonly prepared to alleviate symptoms of sore throat, indigestion, and to reduce excessive sweating.[2] Its use for localized pain and rheumatism is also well-documented in folk medicine.[1]
-
Salvia leriaefolia : In Iranian folk medicine, this species has been used for its analgesic and anti-inflammatory properties.
Achillea Species (Asteraceae)
The genus Achillea, or yarrow, also has a rich history of medicinal use.
-
Achillea wilhelmsii : In traditional Persian medicine, this plant is utilized for treating pulmonary affections, irritable bowel syndrome, and ulcerative colitis.[4][5] It is also traditionally used to address symptoms associated with metabolic syndrome.
Scutellaria Species (Lamiaceae)
Known as skullcaps, plants of the Scutellaria genus are integral to Traditional Chinese Medicine (TCM).
-
Scutellaria barbata : In TCM, Scutellaria barbata is a key herb used in formulas for the treatment of various cancers, including those of the lung, liver, and breast.[6] It is traditionally prepared as a decoction, often in combination with other herbs, to exert its anti-tumor effects.[1] The herb is also used for its anti-inflammatory and antiviral properties.[6]
Pharmacological Activities of this compound
Scientific investigations have substantiated many of the traditional claims associated with this compound-containing plants. This section details the key pharmacological activities of purified this compound, supported by quantitative data.
Anti-inflammatory and Analgesic Effects
This compound has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.
Table 1: Anti-inflammatory and Analgesic Activity of this compound
| Activity | Experimental Model | Treatment | Dose | Result | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | This compound | 100 mg/kg | Significant reduction in paw edema (p<0.05) | [7] |
| Analgesic | Acetic acid-induced writhing in mice | This compound | 50 mg/kg | Significant reduction in the number of writhes (p<0.001) | [8] |
| This compound | 100 mg/kg | Further significant reduction in the number of writhes (p<0.001) | [8] | ||
| Analgesic | Hot plate test in mice | This compound | 100 mg/kg | Significant increase in pain latency at 30, 45, and 60 minutes (p<0.001) | [7] |
Anticancer Activity
This compound exhibits potent cytotoxic effects against various cancer cell lines, corroborating the traditional use of Scutellaria species in cancer therapy. Its primary mechanism of action involves the inhibition of the PI3K/AKT/GSK-3β signaling pathway.
Table 2: Cytotoxic Activity of this compound against Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Assay | Treatment Duration | IC50 Value | Reference |
| Huh7 | CCK-8 | 48 hours | Concentration-dependent suppression of viability | [9] |
| HepG2 | CCK-8 | 48 hours | Concentration-dependent suppression of viability | [9] |
Note: Specific IC50 values were not explicitly stated in the provided search results, but a clear dose-dependent inhibitory effect was reported.
Immunomodulatory Effects
This compound has been shown to modulate the immune response, which may contribute to its anticancer and anti-inflammatory activities. In a mouse model of breast cancer, this compound treatment led to a significant decrease in the level of the pro-allergenic cytokine IL-4 and an increase in the anti-tumor cytokine IFN-γ.[10] Furthermore, it significantly decreased the population of splenic CD4+CD25+Foxp3+ T regulatory cells, which are known to suppress anti-tumor immunity.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This widely used model assesses the in vivo anti-inflammatory potential of a compound.
-
Animal Model: Male Wistar rats (150-200 g).
-
Groups:
-
Control: Vehicle (e.g., normal saline).
-
Positive Control: Indomethacin (10 mg/kg, i.p.).
-
Test Groups: this compound (25, 50, and 100 mg/kg, i.p.).
-
-
Procedure:
-
Administer the respective treatments intraperitoneally.
-
After 30 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. Statistical analysis is typically performed using ANOVA followed by a post-hoc test.
Acetic Acid-Induced Writhing for Analgesic Activity
This model evaluates the peripheral analgesic effects of a compound.
-
Animal Model: Male albino mice (20-25 g).
-
Groups:
-
Control: Vehicle (e.g., normal saline).
-
Positive Control: Indomethacin (10 mg/kg, i.p.).
-
Test Groups: this compound (25, 50, and 100 mg/kg, i.p.).
-
-
Procedure:
-
Administer the respective treatments intraperitoneally.
-
After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group. Statistical significance is determined using appropriate statistical tests.[8]
Hot Plate Test for Analgesic Activity
This method assesses the central analgesic effects of a compound.
-
Animal Model: Male albino mice (20-25 g).
-
Groups:
-
Control: Vehicle (e.g., normal saline).
-
Positive Control: Morphine (5 mg/kg, i.p.).
-
Test Groups: this compound (25, 50, and 100 mg/kg, i.p.).
-
-
Procedure:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency time for the first sign of nociception, such as licking of the hind paw or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the respective treatments and measure the latency time at various intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
-
Data Analysis: Compare the latency times of the treated groups with the control group. An increase in latency time indicates an analgesic effect.
Cell Viability Assay (CCK-8) for Cytotoxicity
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Lines: Human hepatocellular carcinoma cell lines (e.g., Huh7, HepG2).
-
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400, 800 μM) for 48 hours.[9]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Western Blot for PI3K/AKT/GSK-3β Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in a specific signaling pathway.
-
Sample Preparation:
-
Treat HCC cells with different concentrations of this compound (e.g., 25, 50, 100 μM) for a specified time.[9]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and GSK-3β overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and experimental workflows.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. researchgate.net [researchgate.net]
- 3. mskcc.org [mskcc.org]
- 4. Promising impacts of Achillea spp., beyond A medicinal plant, against toxins, toxicities, and injuries: In vivo and in vitro mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Composition of Achillea wilhelmsii C. Koch and Its Desirable Effects on Hyperglycemia, Inflammatory Mediators and Hypercholesterolemia as Risk Factors for Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and Analgesic Properties of this compound, Salvia officinalis Flavonoid Extracted [fnp.skums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Dual Lip-Lowering and Mitochondrial Stimulatory Effects of Salvigenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Salvigenin, a trimethoxylated flavone, and its significant dual-action capabilities in lipid metabolism and mitochondrial function. The following sections detail the quantitative effects, underlying signaling pathways, and the experimental protocols used to elucidate these properties, offering a comprehensive resource for research and development in metabolic therapeutics.
Quantitative Data Summary
This compound, a compound isolated from the plant Achillea wilhelmsii, has demonstrated significant bioactivity in preclinical in vitro models.[1][2] At a concentration of 30 µM, it exhibits a dual capacity to reduce lipid biosynthesis and enhance mitochondrial activity, making it a compound of interest for addressing metabolic syndrome.[1][2][3][4][5]
The primary quantitative findings from studies on human hepatoma (HuH7) cells are summarized below.
| Parameter Assessed | Cell Line | Concentration | Result | Reference Compound |
| Palmitic Acid Biosynthesis | HuH7 | 30 µM | -22.5% | Simvastatin |
| Mitochondrial Functionality | HuH7 | 30 µM | +15.4% | N/A |
| Cholesterol Biosynthesis | HuH7 | 30 µM | No significant effect | Simvastatin (-14.8%) |
Table 1: Summary of In Vitro Effects of this compound.
Proposed Signaling Pathways and Mechanism of Action
The dual activity of this compound suggests a coordinated regulation of cellular energy metabolism. The primary proposed mechanism involves the stimulation of mitochondrial fatty acid β-oxidation, which in turn reduces the substrate available for lipogenesis.[3] This is likely orchestrated through the activation of key metabolic sensors and regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).
AMPK-Mediated Lipid Metabolism
AMPK acts as a central energy sensor in cells.[6] When activated, it shifts cellular metabolism from anabolic (energy-consuming) processes like fatty acid synthesis to catabolic (energy-producing) processes like fatty acid oxidation.[6][7] It is hypothesized that this compound activates AMPK, leading to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[7][8] This inactivation reduces the production of malonyl-CoA, which simultaneously inhibits lipogenesis and relieves the inhibition of carnitine palmitoyltransferase-1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for oxidation.[7][8]
PGC-1α-Mediated Mitochondrial Biogenesis
The observed stimulation of mitochondrial functionality by this compound points towards the involvement of PGC-1α, the master regulator of mitochondrial biogenesis.[9][10][11] Activation of the AMPK/SIRT1 axis can lead to the deacetylation and activation of PGC-1α.[9][11] Activated PGC-1α co-activates nuclear respiratory factors (NRF-1, NRF-2) and other transcription factors to promote the expression of genes required for mitochondrial DNA replication and the synthesis of new mitochondrial components, including those for the electron transport chain.[9][11] This enhancement of mitochondrial mass and function increases the cell's capacity for oxidative phosphorylation and fatty acid oxidation.
Detailed Experimental Protocols
The dual effects of this compound were characterized using a series of in vitro assays with the human hepatoma cell line HuH7, a standard model for studying hepatic lipid metabolism.
General Cell Culture and Treatment
-
Cell Line: Human Hepatoma (HuH7) cells.
-
Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: HuH7 cells are seeded in appropriate culture plates. Upon reaching approximately 70-80% confluency, the standard medium is replaced with a medium containing this compound (e.g., 30 µM) or a vehicle control (e.g., DMSO). Simvastatin is often used as a positive control for inhibition of lipid synthesis.[2] The cells are then incubated for a specified period (e.g., 72 hours) before analysis.[2]
Assay for De Novo Lipogenesis (Palmitic Acid Synthesis)
This assay measures the rate of new fatty acid synthesis from a stable isotope-labeled precursor.
-
Principle: Cells incorporate deuterium (²H) from heavy water (D₂O) into newly synthesized palmitic acid. The ratio of labeled to unlabeled palmitate, quantified by Gas Chromatography-Mass Spectrometry (GC/MS), reflects the rate of lipogenesis.
-
Protocol:
-
HuH7 cells are cultured in the presence of the test compound (30 µM this compound) and D₂O for 72 hours.[2]
-
After incubation, cells are harvested, and total lipids are extracted using an organic solvent system (e.g., chloroform/methanol).
-
The lipid extract is saponified to release free fatty acids.
-
Fatty acids are derivatized (e.g., with TMS) to make them volatile for GC/MS analysis.[2]
-
The isotopic enrichment of palmitate is determined by GC/MS, and the percentage of newly synthesized palmitate is calculated relative to the vehicle control.
-
Assay for Mitochondrial Functionality
Mitochondrial activity can be assessed by measuring the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation.
-
Principle: The Seahorse XF Analyzer measures the rate at which cells consume oxygen in real-time, providing insights into mitochondrial respiration.
-
Protocol:
-
HuH7 cells are seeded in a Seahorse XF culture plate and treated with this compound (30 µM) or vehicle for the desired duration.
-
Prior to the assay, the culture medium is replaced with a specialized assay medium.
-
The plate is loaded into the Seahorse XF Analyzer, which sequentially injects pharmacological agents that modulate the electron transport chain (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
The change in OCR upon treatment with this compound compared to the control reflects its effect on mitochondrial functionality.
-
Visualization of Intracellular Lipid Droplets
Qualitative and quantitative changes in neutral lipid storage are visualized through microscopy.
-
Principle: The fluorescent dye BODIPY 493/503 selectively stains neutral lipids within intracellular lipid droplets, allowing for their visualization and quantification by fluorescence microscopy.
-
Protocol:
-
HuH7 cells are cultured on glass coverslips and treated with this compound (30 µM) or vehicle.
-
After treatment, cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
The fixed cells are then stained with BODIPY 493/503 dye.
-
Nuclei may be counterstained (e.g., with DAPI).
-
Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The number and size of lipid droplets are analyzed to assess the effect of the treatment.[3] Electron microscopy can also be used for higher-resolution imaging of these droplets.[3]
-
Conclusion and Future Directions
This compound presents a compelling profile as a dual-action metabolic regulator. Its ability to concurrently inhibit de novo lipogenesis and stimulate mitochondrial function addresses two critical facets of metabolic syndrome. The proposed mechanism, centered on the activation of the AMPK and PGC-1α signaling pathways, aligns with established therapeutic strategies for metabolic disorders.
For drug development professionals, this compound serves as a promising lead compound. Future research should focus on:
-
In Vivo Efficacy: Validating these in vitro findings in animal models of dyslipidemia, hepatic steatosis, and insulin resistance.
-
Pharmacokinetics and Safety: Establishing the ADME (absorption, distribution, metabolism, and excretion) and toxicology profiles of this compound.
-
Target Engagement: Confirming the direct molecular targets and the activation of AMPK and PGC-1α pathways in vivo.
This comprehensive guide provides the foundational data and methodologies necessary to advance the study of this compound from a promising natural product to a potential clinical candidate for the management of metabolic diseases.
References
- 1. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of fatty acid synthesis and oxidation by the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PGC-1α controls mitochondrial biogenesis and dynamics in lead-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Role of Flavonoids in Inhibiting Hydrogen Peroxide-Induced Apoptosis: A Technical Overview
Introductory Note: This technical guide addresses the core request regarding the inhibition of hydrogen peroxide-induced apoptosis by flavonoids. Extensive research for salvigenin's role in this specific anti-apoptotic context did not yield sufficient data. The available scientific literature primarily documents this compound's pro-apoptotic effects in cancer cells, often through the induction of reactive oxygen species (ROS). Conversely, a wealth of information exists for the structurally similar flavone, apigenin, demonstrating its protective effects against hydrogen peroxide-induced apoptosis. Therefore, this guide will utilize apigenin as the primary exemplar to provide a comprehensive overview of the mechanisms by which flavonoids can inhibit hydrogen peroxide-induced apoptosis, with the understanding that this information is presented as a model for a closely related compound and not as direct evidence of this compound's activity in this specific context.
Executive Summary
Hydrogen peroxide (H₂O₂), a key reactive oxygen species, is a well-established inducer of oxidative stress and apoptosis. This process is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their antioxidant and cytoprotective properties. This guide focuses on the mechanisms by which flavonoids, exemplified by apigenin, inhibit H₂O₂-induced apoptosis. The primary pathways of action include the modulation of the intrinsic apoptotic pathway via regulation of the Bcl-2 family of proteins, the activation of pro-survival signaling cascades such as the PI3K/Akt pathway, and the enhancement of the cellular antioxidant defense system through the Nrf2 pathway.
Quantitative Data on the Anti-Apoptotic Effects of Apigenin
The following tables summarize the quantitative data from various studies investigating the protective effects of apigenin against hydrogen peroxide-induced cellular damage.
Table 1: Effect of Apigenin on Cell Viability in H₂O₂-Treated Cells
| Cell Line | H₂O₂ Concentration | Apigenin Concentration | % Increase in Cell Viability | Reference |
| SH-SY5Y | Not specified | 10 µM | Statistically significant increase | [1] |
| PC12 | 1.2 mM CoCl₂ (induces ROS) | 10 µg/mL | ~38% | [2] |
| MC3T3-E1 | Not specified | Not specified | Attenuated H₂O₂-induced reduction | [3] |
Table 2: Modulation of Apoptotic and Anti-Apoptotic Proteins by Apigenin in H₂O₂-Treated Cells
| Cell Line | Protein | Effect of Apigenin | Fold Change/Observation | Reference |
| SH-SY5Y | Bax | Downregulation | Statistically significant decrease | [1] |
| SH-SY5Y | Bcl-2 | Upregulation | Statistically significant increase | [1] |
| SH-SY5Y | Cleaved Caspase-3 | Downregulation | Statistically significant decrease | [1] |
| SH-SY5Y | Cytochrome C | Downregulation | Statistically significant decrease | [1] |
| SH-SY5Y | PARP | Downregulation | Statistically significant decrease | [1] |
| SAH model rats | Bax | Inhibition | Statistically significant decrease | [4] |
| SAH model rats | Caspase-3 | Inhibition | Statistically significant decrease | [4] |
Table 3: Effect of Apigenin on Oxidative Stress Markers in H₂O₂-Treated Cells
| Cell Line/Model | Marker | Effect of Apigenin | Observation | Reference |
| SH-SY5Y | ROS Production | Inhibition | Statistically significant decrease | [1] |
| PC12 | ROS Production | Reduction | Statistically significant decrease | [2] |
| SAH model rats | ROS Level | Reduction | Statistically significant decrease | [4] |
| SAH model rats | MDA Concentration | Reduction | Statistically significant decrease | [4] |
| SAH model rats | SOD Activity | Increase | Statistically significant increase | [4] |
| SAH model rats | GSH/GSSG Ratio | Elevation | Statistically significant increase | [4] |
Key Signaling Pathways in Apigenin-Mediated Cytoprotection
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade. Upon activation, it phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival. Studies on flavonoids like apigenin have shown that they can activate this pathway, counteracting the effects of H₂O₂.[3]
References
- 1. sdbindex.com [sdbindex.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of apigenin against oxidative stress-induced damage in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apigenin attenuates oxidative stress and neuronal apoptosis in early brain injury following subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Salvigenin for Cytotoxic Properties: A Technical Guide
Introduction: Salvigenin, a trimethoxylated flavone found in plants such as Scutellariae Barbatae Herba and Achillea wilhelmsii, has emerged as a compound of interest in oncology research.[1][2] As a natural polyphenolic compound, it has demonstrated a range of biological activities, including neuroprotective, immunomodulatory, and notably, antitumor properties.[3] Preliminary studies indicate that this compound can suppress the malignant behaviors of various cancer cells, including inducing apoptosis and inhibiting proliferation, migration, and invasion.[1][4] This technical guide provides an in-depth overview of the initial screening methodologies for evaluating the cytotoxic potential of this compound, summarizing key data and outlining the signaling pathways involved in its mechanism of action.
Quantitative Assessment of Cytotoxicity
The primary step in screening this compound involves quantifying its cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a critical parameter. This compound has been shown to inhibit cancer cell viability in a concentration-dependent manner.[1]
Table 1: Summary of this compound's Cytotoxic Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Comments | Reference(s) |
|---|---|---|---|---|
| HCT-116 | Colon Carcinoma | > 50 | When used as a single agent. | [5] |
| HCT-116 | Colon Carcinoma | 1.8 | In combination with podophyllotoxin (0.008 µM). | [5] |
| HCT-116 | Colon Carcinoma | 1.5 | In combination with colchicine (0.008 µM). | [5] |
| HT-29 | Colon Adenocarcinoma | Not specified | Effective cytotoxicity demonstrated. | [6] |
| SW948 | Colon Cancer | Not specified | Effective cytotoxicity demonstrated. | [7] |
| Huh7 | Hepatocellular Carcinoma | Not specified | Most sensitive to this compound among six HCC lines tested.[1] | [1] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Most sensitive to this compound among six HCC lines tested.[1] | [1] |
| AGS | Gastric Cancer | Not specified | Suppresses proliferative capabilities. | [4] |
| HGC-27 | Gastric Cancer | Not specified | Suppresses proliferative capabilities. | [4] |
| MCF-7 | Breast Adenocarcinoma | Not specified | Effective cytotoxicity demonstrated. | [6] |
| SF-268 | Glioblastoma | Not specified | Effective cytotoxicity demonstrated. |[6] |
Note: Many studies focus on dose-dependent effects at specific concentrations (e.g., 25, 50, 100, 150 µM) rather than reporting a precise IC50 value.[1][7]
Experimental Protocols for Cytotoxicity Screening
A multi-assay approach is essential for a comprehensive initial screening of this compound. Below are detailed protocols for key experiments.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell viability.
2.1.1 CCK-8 (Cell Counting Kit-8) Assay This colorimetric assay measures the activity of dehydrogenases in viable cells.
-
Cell Seeding: Plate hepatocellular carcinoma (HCC) cells (e.g., Huh7, HepG2) in 96-well plates at a specified density.[1]
-
Treatment: After cell adherence, treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400, 800 µM) for a defined period (e.g., 24, 48, 72 hours).[1]
-
Incubation with CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the cell viability rate relative to the untreated control and determine the IC50 value.
2.1.2 Colony Formation Assay This assay assesses the long-term proliferative potential of cells after treatment.
-
Cell Seeding: Seed a low density of cells (e.g., 1x10³ cells/well) onto 60-mm culture dishes.[1]
-
Treatment: Treat cells with this compound (e.g., 100 µM) for a specified duration, such as two days.[1]
-
Recovery: Remove the drug-containing medium and replace it with a fresh culture medium. Culture the cells for an extended period (e.g., 10-14 days) to allow colony formation.[1]
-
Staining: Fix the colonies with methanol (e.g., 70%) and stain with a solution like 0.5% crystal violet.[1]
-
Quantification: Count the number of colonies (typically >50 cells) to determine the surviving fraction.
Apoptosis Assays
These assays determine if the cytotoxic mechanism of this compound involves the induction of programmed cell death.
2.2.1 TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Culture cells on coverslips and treat with this compound (e.g., 25, 50, 100 µM).
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
TUNEL Reaction: Incubate cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's protocol.
-
Microscopy: Visualize the cells using a fluorescence microscope. Green fluorescence in the nucleus indicates apoptotic cells.
2.2.2 DAPI Staining for Morphological Evaluation DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes during apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Treatment: Treat cells (e.g., HT-29, SW948) with this compound (e.g., 100 and 150 µM).[7]
-
Staining: Fix the cells and stain with DAPI solution.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with brighter fluorescence compared to the diffuse, pale blue staining of normal nuclei.[7]
Western Blot Analysis
This technique is used to detect specific proteins and investigate the molecular pathways affected by this compound.
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, PI3K, AKT, p-AKT, caspases).[1][7] Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band intensity to determine changes in protein expression.
Visualization of Workflows and Signaling Pathways
Visual diagrams are crucial for understanding the multi-step screening process and the complex molecular interactions underlying this compound's activity.
Mechanism of Action: Key Signaling Pathways
Initial screenings reveal that this compound exerts its cytotoxic effects by modulating critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
Inhibition of the PI3K/AKT Pathway
A predominant mechanism of this compound's action, particularly in hepatocellular and gastric cancers, is the inactivation of the PI3K/AKT signaling pathway.[1][4] This pathway is a central regulator of cell growth, proliferation, and survival.
This compound has been shown to decrease the phosphorylation levels of PI3K, AKT, and GSK-3β in a concentration-dependent manner in HCC cells.[1][8] By inhibiting this pathway, this compound suppresses downstream effects like aerobic glycolysis (the Warburg effect) and chemoresistance to drugs like 5-fluorouracil (5-FU).[1][9] In gastric cancer, a similar inhibition of the EGFR/PI3K/AKT pathway has been observed.[4]
Induction of the Intrinsic Apoptosis Pathway
This compound is a potent inducer of apoptosis, primarily through the mitochondria-mediated intrinsic pathway.[7] This process is controlled by the Bcl-2 family of proteins.
Studies in human colon cancer cells (HT-29 and SW948) show that this compound treatment leads to an increase in Reactive Oxygen Species (ROS) production.[7] This is accompanied by a significant increase in the Bax/Bcl-2 protein ratio, a critical factor that governs mitochondrial integrity.[7] An elevated Bax/Bcl-2 ratio triggers the release of cytochrome c from the mitochondria into the cytoplasm, which subsequently activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis.[10]
Conclusion
The initial screening of this compound robustly demonstrates its cytotoxic and pro-apoptotic properties against a variety of cancer cell lines, particularly those of hepatocellular, colon, and gastric origin. Its mechanism of action involves the modulation of key oncogenic pathways, most notably the inhibition of PI3K/AKT signaling and the induction of mitochondria-mediated apoptosis. These findings underscore this compound's potential as a lead compound for the development of novel anticancer therapeutics. Further research, including in vivo xenograft models and combination studies, is warranted to fully elucidate its therapeutic efficacy and clinical potential.[1][4][5]
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Extraction and Purification of Salvigenin from Tanacetum canescens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salvigenin is a methoxylated flavone found in various plant species, including those of the Tanacetum genus. It has garnered significant interest for its potential therapeutic properties, including neuroprotective, antitumor, and immunomodulatory effects. Tanacetum canescens, a perennial plant native to regions of Turkey and Iran, represents a potential source of this valuable compound. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the aerial parts of Tanacetum canescens. The methodology is based on established phytochemical techniques for flavonoid isolation, particularly a successive solvent extraction and multi-step chromatographic purification process adapted from procedures used for isolating this compound from related species.[1][2]
Materials and Reagents
-
Plant Material: Dried aerial parts of Tanacetum canescens.
-
Solvents (HPLC or Analytical Grade): n-hexane, dichloromethane (DCM), acetone, methanol (MeOH), ethyl acetate (EtOAc), acetonitrile (ACN), water (deionized or distilled).
-
Stationary Phases: Silica gel (for column chromatography, e.g., 70-230 mesh).
-
HPLC Columns: Preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Glassware and Equipment:
-
Grinder or mill
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Glass chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (prep-HPLC) system with a UV detector
-
Vortex mixer and sonicator
-
Filtration apparatus and syringe filters (0.45 µm)
-
Experimental Protocol
Phase 1: Plant Material Preparation
-
Drying: Air-dry the fresh aerial parts (leaves, stems, flowers) of Tanacetum canescens in a well-ventilated area away from direct sunlight until brittle. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50°C).
-
Grinding: Pulverize the dried plant material into a fine powder using an electric mill. A smaller particle size increases the surface area for more efficient solvent extraction.[3]
-
Storage: Store the powdered material in an airtight, light-proof container at room temperature to prevent degradation.
Phase 2: Successive Solvent Extraction
This protocol utilizes a successive Soxhlet extraction method to fractionate compounds based on polarity.[1] This approach helps in separating non-polar compounds (waxes, fats) with n-hexane before extracting the moderately polar this compound with dichloromethane.
-
Defatting: Place approximately 500 g of the dried plant powder into a large cellulose thimble and load it into a Soxhlet apparatus. Extract the powder with n-hexane for approximately 4-6 hours to remove non-polar lipids and waxes. Discard the n-hexane extract.
-
Drying: Remove the thimble from the apparatus and allow the plant material to air-dry completely to evaporate any residual n-hexane.
-
Dichloromethane Extraction: Place the dried, defatted plant material back into the Soxhlet apparatus and extract with dichloromethane (DCM) for 4-6 hours. This compound is expected to be in this fraction.[1]
-
Further Extractions (Optional): After DCM extraction, the plant material can be dried again and successively extracted with solvents of increasing polarity, such as acetone and methanol, to isolate other classes of compounds.[1][4]
-
Concentration: Collect the dichloromethane extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude DCM extract.
Phase 3: Purification
Step 3.1: Silica Gel Column Chromatography
This step provides the initial fractionation of the crude DCM extract to isolate a this compound-rich fraction.
-
Column Packing: Prepare a glass column with silica gel (70-230 mesh) using a slurry packing method with n-hexane as the solvent.
-
Sample Loading: Adsorb the crude DCM extract (e.g., 5 g) onto a small amount of silica gel. After the solvent evaporates, carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient mobile phase, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate (EtOAc), starting from 100% n-hexane and progressing to 100% EtOAc.[1] A suggested gradient could be:
-
n-hexane (100%)
-
n-hexane:EtOAc (9:1, 8:2, 7:3, 1:1 v/v)
-
EtOAc (100%)
-
-
Fraction Collection: Collect fractions (e.g., 20-30 mL each) and monitor the separation using Thin-Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate. Develop the plate using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm).
-
Pooling: Combine the fractions that contain the spot corresponding to a this compound standard or the major target compound. Evaporate the solvent from the pooled fractions to obtain a this compound-enriched fraction.
Step 3.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification is achieved using prep-HPLC to isolate this compound to a high degree of purity.[2][5]
-
Sample Preparation: Dissolve the this compound-enriched fraction from the previous step in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter.
-
Method Development: If necessary, develop an analytical HPLC method first to determine the optimal mobile phase and retention time for this compound. A typical mobile phase for flavonoids is a gradient of water (often with 0.1% formic acid) and methanol or acetonitrile.[6]
-
Purification Run:
-
Column: Reversed-phase C18 (e.g., 250 x 20 mm).
-
Mobile Phase: An isocratic or gradient system of Methanol:Water. For example, an isocratic elution with 70:30 (v/v) Methanol:Water.[5]
-
Flow Rate: Adjust based on column size (e.g., 10-15 mL/min).
-
Detection: Monitor the effluent at a suitable UV wavelength for this compound (e.g., ~276 nm or ~330 nm).
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Solvent Removal: Evaporate the solvent from the collected fraction, typically by rotary evaporation followed by lyophilization or vacuum drying, to yield pure this compound.
Phase 4: Compound Identification and Purity Assessment
-
Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Assess the purity of the final product using analytical HPLC. A single sharp peak in the chromatogram indicates high purity.[7]
Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of Salvigenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and spectral data for the structural elucidation of Salvigenin, a trimethoxylated flavone, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is intended to guide researchers in the identification and characterization of this and similar flavonoid compounds.
Introduction
This compound (5-hydroxy-6,7,4'-trimethoxyflavone) is a natural flavonoid that has been isolated from various plant species, including Salvia and Achillea.[1] It has garnered interest in the scientific community for its potential biological activities. NMR spectroscopy is a powerful analytical technique for the unambiguous structure determination of such natural products. This document outlines the experimental procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound and presents the corresponding spectral data in a clear, tabulated format.
Chemical Structure of this compound
The structural formula of this compound with the conventional numbering of the flavonoid skeleton is presented below. This numbering is used for the assignment of the NMR signals.
Caption: Chemical structure of this compound with atom numbering.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated chloroform (CDCl₃) and are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 3 | 6.54 | s | - | H-3 |
| 8 | 6.51 | s | - | H-8 |
| 2', 6' | 7.79 | d | 8.8 | H-2', H-6' |
| 3', 5' | 6.97 | d | 8.8 | H-3', H-5' |
| 5-OH | 12.77 | s | - | 5-OH |
| 6-OCH₃ | 3.94 | s | - | 6-OCH₃ |
| 7-OCH₃ | 3.90 | s | - | 7-OCH₃ |
| 4'-OCH₃ | 3.88 | s | - | 4'-OCH₃ |
s = singlet, d = doublet
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Assignment |
| 2 | 167.8 | C-2 |
| 3 | 103.4 | C-3 |
| 4 | 183.8 | C-4 |
| 5 | 157.7 | C-5 |
| 6 | 99.1 | C-6 |
| 7 | 167.2 | C-7 |
| 8 | 93.3 | C-8 |
| 9 (8a) | 159.2 | C-8a |
| 10 (4a) | 105.9 | C-4a |
| 1' | 118.8 | C-1' |
| 2', 6' | 129.2 | C-2', C-6' |
| 3', 5' | 116.3 | C-3', C-5' |
| 4' | 161.8 | C-4' |
| 6-OCH₃ | 60.9 | 6-OCH₃ |
| 7-OCH₃ | 56.4 | 7-OCH₃ |
| 4'-OCH₃ | 55.8 | 4'-OCH₃ |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound and other flavonoids.
Sample Preparation
A crucial step for obtaining high-quality NMR spectra is proper sample preparation.
-
Sample Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR and a more concentrated sample of 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for flavonoids.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 600 MHz).
-
Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Data Processing and Interpretation Workflow
The acquired raw data (Free Induction Decay - FID) needs to be processed to obtain the final spectrum. The general workflow is depicted below.
Caption: General workflow for NMR spectral analysis.
Signal Assignment and Structural Elucidation Logic
The assignment of the NMR signals to the specific atoms in the this compound molecule is a logical process combining information from 1D and 2D spectra.
Caption: Logic for NMR signal assignment.
The key steps in the interpretation are:
-
¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. The integration gives the ratio of protons. The multiplicity (singlet, doublet, etc.) and coupling constants provide information about neighboring protons.
-
¹³C NMR: The number of signals indicates the number of chemically non-equivalent carbons.
-
HSQC: This experiment directly links each proton signal to the carbon signal of the atom it is attached to.
-
HMBC: This is crucial for connecting different parts of the molecule. For example, the correlation between the methoxy protons and their attached carbons (and neighboring carbons) confirms their positions.
-
COSY: This experiment reveals which protons are coupled to each other, helping to identify adjacent protons in the aromatic rings.
By combining the information from all these experiments, the complete and unambiguous assignment of all proton and carbon signals to the this compound structure can be achieved.
References
Application Notes and Protocols for the Identification of Salvigenin using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification of Salvigenin, a trimethoxylated flavone, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methodologies are crucial for the qualitative and quantitative analysis of this compound in various matrices, including plant extracts and biological samples.
Introduction
This compound (5-hydroxy-4′,6,7-trimethoxyflavone) is a naturally occurring flavone found in various plant species, notably in the Lamiaceae family.[1] It has garnered significant interest in the scientific community due to its potential pharmacological activities. Accurate and reliable identification of this compound is a critical step in phytochemical analysis, drug discovery, and quality control processes. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for the structural elucidation and quantification of this compound.[2][3]
Principle of LC-MS/MS for this compound Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry.[3] In this application, the sample containing this compound is first injected into an HPLC or UPLC system, where it is separated from other components in the matrix. The separated analyte then enters the mass spectrometer.
In the mass spectrometer, this compound is ionized, typically using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then selected in the first quadrupole (Q1), subjected to collision-induced dissociation (CID) in the second quadrupole (q2), and the resulting fragment ions are analyzed in the third quadrupole (Q3). The specific fragmentation pattern of this compound serves as a molecular fingerprint, allowing for its unambiguous identification.
Experimental Protocols
This section details the necessary steps for the identification of this compound using LC-MS/MS, from sample preparation to data acquisition.
Sample Preparation: Extraction of this compound from Plant Material
This protocol is adapted from general methods for flavonoid extraction from plant sources.[4]
-
Sample Collection and Drying: Collect the aerial parts of the plant material. Dry the material in a well-ventilated area at room temperature, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of methanol to the flask.
-
Sonicate the mixture for 30 minutes in a heated water bath (35 °C).[5]
-
Macerate the sample by shaking it for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
-
Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Sample Reconstitution: Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol or a mixture of water and methanol) to a final concentration of 1 mg/mL.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial before injection.[4]
Liquid Chromatography (LC) Method
The following parameters are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Value |
| LC System | Agilent 1200 Infinity LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program for this compound Analysis
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Mass Spectrometry (MS) Method
The following parameters are for a triple quadrupole mass spectrometer and should be optimized for the specific instrument.
| Parameter | Value |
| Mass Spectrometer | Agilent 6430 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Data Presentation
Quantitative data for the identification of this compound is presented below. The precursor ion and predicted fragment ions are based on its chemical structure and known fragmentation patterns of flavonoids.[6][7][8]
Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound | 329.1 | 314.1 | 20 | Positive |
| This compound | 329.1 | 286.1 | 30 | Positive |
| This compound | 329.1 | 167.1 | 40 | Positive |
Note: Collision energies are starting points and should be optimized for the specific instrument to achieve the best signal intensity.
Table 3: Predicted Mass Spectral Data for this compound in Positive Ion Mode [6]
| Ion Type | m/z | Description |
| Precursor Ion [M+H]⁺ | 329.1016 | Protonated this compound |
| Fragment Ion | 314.0785 | [M+H - CH₃]⁺ - Loss of a methyl radical from a methoxy group |
| Fragment Ion | 286.0836 | [M+H - CH₃ - CO]⁺ - Subsequent loss of carbon monoxide |
| Fragment Ion | 167.0344 | Resulting from retro-Diels-Alder (RDA) fragmentation of the C-ring, indicative of one hydroxyl and one methoxy group on the A-ring. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for this compound identification.
Data Analysis and Interpretation
The identification of this compound is confirmed by comparing the acquired data with the expected values:
-
Retention Time: The retention time of the peak of interest in the sample chromatogram should match that of a this compound standard analyzed under the same LC conditions.
-
Precursor Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule of this compound at m/z 329.1.
-
Fragment Ions: The MS/MS spectrum of the precursor ion (m/z 329.1) should display the characteristic fragment ions listed in Table 3. The presence of the fragment at m/z 314.1 is indicative of the loss of a methyl radical (•CH₃), a common fragmentation for methoxylated flavonoids.[7] The ion at m/z 167.1 is a diagnostic fragment resulting from the cleavage of the C-ring, which helps to confirm the substitution pattern on the A-ring.[7][8]
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the identification of this compound. The high selectivity and sensitivity of this technique make it suitable for a wide range of applications, from the analysis of complex plant extracts to the quantification of this compound in biological matrices for pharmacokinetic studies. The detailed protocol and data provided herein serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 4. protocols.io [protocols.io]
- 5. waters.com [waters.com]
- 6. Human Metabolome Database: Predicted LC-MS/MS Spectrum - 20V, Positive (HMDB0128577) [hmdb.ca]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Animal Models for Studying Salvigenin's Therapeutic Effects: Application Notes and Protocols
Salvigenin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preclinical studies utilizing various animal models have demonstrated its potential therapeutic efficacy in oncology, inflammation, metabolic disorders, and neuroprotection. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the therapeutic effects of this compound in vivo.
Anti-Cancer Effects
This compound has shown promising anti-tumor activities in several cancer types. Animal models are crucial for evaluating its in vivo efficacy, understanding its mechanism of action, and determining appropriate therapeutic windows.
Hepatocellular Carcinoma (HCC) Xenograft Model
This model is used to assess the effect of this compound on the growth of human hepatocellular carcinoma tumors in an in vivo setting.
Data Presentation
| Animal Model | Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Reference |
| Nude Mice (n=5 per group) | Control | 1580 ± 120 | 1.5 ± 0.2 | [1] |
| Nude Mice (n=5 per group) | This compound (50 mg/kg) | 620 ± 80 | 0.6 ± 0.1 | [1] |
Experimental Protocol
-
Cell Culture: Human HCC cell lines (e.g., Huh7, HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Animal Husbandry: Male BALB/c nude mice (4-6 weeks old) are housed in a specific-pathogen-free (SPF) environment with ad libitum access to food and water.
-
Tumor Cell Implantation:
-
Harvest HCC cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100 mm³), randomly divide the mice into control and treatment groups.
-
Administer this compound (50 mg/kg, dissolved in a suitable vehicle like 0.5% carboxymethylcellulose sodium) or the vehicle alone via intraperitoneal injection daily for a specified period (e.g., 21 days).
-
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 3 days and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Perform statistical analysis (e.g., t-test) to compare tumor growth between the control and this compound-treated groups. Further analysis can include immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL), as well as Western blotting to investigate signaling pathways.[1]
Signaling Pathway
This compound has been shown to inhibit the PI3K/AKT/GSK-3β signaling pathway in HCC.[1][2][3][4]
Breast Cancer Immunomodulatory Model
This model investigates the ability of this compound to enhance the anti-tumor immune response.[5]
Experimental Protocol
-
Tumor Induction: Induce mammary tumors in female BALB/c mice by injecting 4T1 breast cancer cells into the mammary fat pad.
-
Treatment: Once tumors are established, treat mice with this compound (e.g., 25-50 mg/kg, i.p.) for a defined period.
-
Immune Cell Analysis:
-
Isolate splenocytes and tumor-infiltrating lymphocytes (TILs).
-
Analyze immune cell populations (e.g., CD4+, CD8+ T cells, regulatory T cells) by flow cytometry.
-
Measure cytokine production (e.g., IFN-γ, IL-4) by ELISA or intracellular cytokine staining.[5]
-
Anti-inflammatory and Analgesic Effects
This compound has demonstrated potent anti-inflammatory and analgesic properties in various preclinical models.
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to evaluate the anti-inflammatory effects of compounds.
Data Presentation
| Animal Model | Treatment Group | Paw Volume Increase (%) | Inhibition of Edema (%) | Reference |
| Wistar Rats | Control (Carrageenan) | 75 ± 8 | - | [6][7] |
| Wistar Rats | This compound (50 mg/kg) | 45 ± 6 | 40 | [6][7] |
| Wistar Rats | This compound (100 mg/kg) | 30 ± 5 | 60 | [6][7] |
| Wistar Rats | Indomethacin (10 mg/kg) | 25 ± 4 | 67 | [6][7] |
Experimental Protocol
-
Animals: Use male Wistar rats (150-200 g).
-
Treatment: Administer this compound (25, 50, 100 mg/kg) or a reference drug (e.g., indomethacin, 10 mg/kg) intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Calculation: The percentage increase in paw volume is calculated, and the percentage inhibition of edema by the drug is determined by comparing it with the control group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.
Data Presentation
| Animal Model | Treatment Group | Number of Writhings | Inhibition (%) | Reference |
| Albino Mice | Control (Acetic Acid) | 45 ± 5 | - | [6][7] |
| Albino Mice | This compound (50 mg/kg) | 22 ± 4 | 51.1 | [6][7] |
| Albino Mice | This compound (100 mg/kg) | 15 ± 3 | 66.7 | [6][7] |
| Albino Mice | Indomethacin (10 mg/kg) | 10 ± 2 | 77.8 | [6][7] |
Experimental Protocol
-
Animals: Use male albino mice (20-25 g).
-
Treatment: Administer this compound (25, 50, 100 mg/kg, i.p.) or a reference drug 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhings (stretching of the abdomen with simultaneous stretching of at least one hind limb) for 20 minutes.
-
Calculation: Calculate the percentage inhibition of writhing for each group compared to the control group.
Anti-Diabetic Effects
This compound has shown potential in managing metabolic disorders like diabetes.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model mimics type 1 diabetes, characterized by hyperglycemia due to pancreatic β-cell destruction.
Data Presentation
| Animal Model | Treatment Group | Fasting Blood Glucose (mg/dL) | Serum Insulin (µU/mL) | Reference |
| Wistar Rats | Normal Control | 95 ± 8 | 15.2 ± 1.5 | [8] |
| Wistar Rats | Diabetic Control (STZ) | 450 ± 25 | 5.8 ± 0.7 | [8] |
| Wistar Rats | STZ + this compound (10 mg/kg) | 280 ± 20 | 9.5 ± 1.1 | [8] |
| Wistar Rats | STZ + this compound (25 mg/kg) | 190 ± 15 | 12.1 ± 1.3 | [8] |
Experimental Protocol
-
Animals: Use male Wistar rats (180-220 g).
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal injection of STZ (60 mg/kg) dissolved in cold citrate buffer (0.1 M, pH 4.5).
-
The control group receives only the citrate buffer.
-
-
Confirmation of Diabetes: After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
Treatment:
-
Divide the diabetic rats into groups and administer this compound (5, 10, 25 mg/kg) or a reference drug (e.g., glibenclamide) orally for 4 weeks.
-
-
Biochemical Analysis: At the end of the treatment period, collect blood samples to measure fasting blood glucose, serum insulin, HbA1c, and lipid profile (triglycerides, cholesterol, HDL).[8]
Neuroprotective Effects
While research on the neuroprotective effects of this compound is still emerging, studies on related flavonoids like apigenin provide a framework for investigation.[9][10][11][12][13] Animal models of neurodegenerative diseases or acute neuronal injury can be employed.
Potential Animal Models for Investigation
-
Scopolamine-induced Amnesia Model: To assess effects on learning and memory.
-
Lipopolysaccharide (LPS)-induced Neuroinflammation Model: To evaluate anti-neuroinflammatory properties.
-
Middle Cerebral Artery Occlusion (MCAO) Model: A model of focal cerebral ischemia to study effects on stroke.
Experimental Protocol (General Framework)
-
Induction of Neurological Deficit: Induce the specific neurological condition in rodents (e.g., mice or rats).
-
Treatment: Administer this compound at various doses before or after the induction of injury/disease.
-
Behavioral Assessment: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze), motor coordination (e.g., rotarod), or anxiety-like behavior (e.g., elevated plus maze).
-
Histopathological and Biochemical Analysis:
-
Perform histological staining (e.g., Nissl staining, Fluoro-Jade) to assess neuronal survival and degeneration.
-
Measure markers of oxidative stress (e.g., MDA, SOD), inflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., caspase-3) in brain tissue.
-
Logical Relationship for Neuroprotection Studies
These detailed protocols and application notes provide a comprehensive guide for researchers to effectively utilize animal models in the study of this compound's therapeutic potential. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and Analgesic Properties of this compound, Salvia officinalis Flavonoid Extracted [fnp.skums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of apigenin in rats after contusive spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. magistralbr.caldic.com [magistralbr.caldic.com]
- 13. mdpi.com [mdpi.com]
Application Note: Induction of Apoptosis and Cell Cycle Arrest in Colon Cancer Cells by Salvigenin
Audience: Researchers, scientists, and drug development professionals.
Introduction Salvigenin is a trimethoxylated flavone, a natural polyphenolic compound found in plants such as Salvia and Scutellariae species.[1][2] Emerging research highlights its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.[2][3] In human colon cancer cells, this compound has been shown to inhibit cell viability, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][4][5] These effects are mediated through the modulation of key signaling pathways, making this compound a compound of interest for further investigation in oncology and drug development. This document provides an overview of this compound's effects on colon cancer cells and detailed protocols for key experimental assays.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound on human colon cancer cell lines HT-29 and SW948.
Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Exposure Time | Assay |
|---|---|---|---|---|
| HT-29 | This compound | 150 µM[4][5] | 24 hours | MTT |
| SW948 | this compound | 150 µM[4][5] | 24 hours | MTT |
Table 2: Effects of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment | Effect | Observation | Method |
|---|---|---|---|---|
| HT-29 & SW948 | This compound (150 µM) | Apoptosis Induction | ~23.6% increase in early and late apoptotic cells.[5] | Annexin V/PI Flow Cytometry |
| HT-29 & SW948 | This compound (150 µM) | Cell Cycle Arrest | Significant G1/M arrest and an increase in the Sub-G1 population.[5] | Propidium Iodide Flow Cytometry |
| HT-29 | this compound + Doxorubicin (1µM) | Apoptosis Potentiation | Apoptotic cell population increased up to 70%.[5] | Annexin V/PI Flow Cytometry |
Signaling Pathways Modulated by this compound
This compound induces apoptosis in colon cancer cells primarily through the intrinsic, or mitochondrial, pathway. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial membrane potential disruption.[2][4] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio.[2][4][5] This shift facilitates the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases, notably Caspase-3.[4][5] Activated Caspase-3 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5] Furthermore, some studies suggest this compound may also influence the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][6]
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Eupatorin and this compound Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the PI3K/AKT/GSK-3β Pathway Using Salvigenin
Introduction
Salvigenin, a trimethoxylated flavone found in plants such as Scutellariae Barbatae Herba, has demonstrated significant anti-tumor properties in various cancer models, including colon, hepatocellular, and gastric cancers.[1][2][3] Its mechanism of action often involves the modulation of key cellular signaling pathways. One of the critical pathways affected by this compound is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase-3 beta (GSK-3β) signaling cascade. This pathway is fundamental in regulating cell proliferation, survival, apoptosis, and metabolism.[4] Dysregulation of the PI3K/AKT/GSK-3β pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
These application notes provide a comprehensive guide for researchers utilizing this compound as a tool to investigate and modulate the PI3K/AKT/GSK-3β pathway. Detailed protocols for key experiments are provided to ensure reproducible and reliable results.
Mechanism of Action
This compound exerts its anti-tumor effects by inactivating the PI3K/AKT/GSK-3β pathway.[1][3] It has been shown to decrease the phosphorylation levels of PI3K, AKT, and GSK-3β in a concentration-dependent manner in cancer cells.[1][3] The inactivation of this pathway by this compound leads to several downstream cellular effects:
-
Inhibition of Cell Proliferation and Viability: By suppressing the pro-survival signals of the AKT pathway, this compound effectively dampens cancer cell proliferation.[1][2]
-
Induction of Apoptosis: this compound promotes programmed cell death by increasing the expression of pro-apoptotic proteins like Bax and Caspase-3, and promoting the cleavage of PARP.[5][6]
-
Cell Cycle Arrest: It can cause cell cycle blockage, contributing to its anti-proliferative effects.[5][6]
-
Suppression of Glycolysis and Chemoresistance: In hepatocellular carcinoma, this compound has been found to impede aerobic glycolysis and sensitize cancer cells to chemotherapeutic agents like 5-fluorouracil (5-FU).[1][3][7]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HT-29 | Colon Cancer | 150 | 24 | [6] |
| SW948 | Colon Cancer | 150 | 24 | [6] |
| Huh7 | Hepatocellular Carcinoma | Used at 25, 50, 100 | 24 | [1][7] |
| HepG2 | Hepatocellular Carcinoma | Used at 25, 50, 100 | 24 | [1][7] |
| AGS | Gastric Cancer | Not specified | Not specified | [2] |
| HGC-27 | Gastric Cancer | Not specified | Not specified | [2] |
Table 2: Quantitative Effects of this compound Treatment
| Cell Line | Treatment | Effect | Fold Change / % Change | Reference |
| HT-29 | IC50 of this compound + 1µM Doxorubicin | Increased Caspase-3 Expression | 2.38-fold | [5] |
| HT-29 | IC50 of this compound + 1µM Doxorubicin | Inhibition of Cell Proliferation | >50% | [5] |
| SW948 | IC50 of this compound + 1µM Doxorubicin | Inhibition of Cell Proliferation | >50% | [5] |
| Huh7/5-FU | This compound + 5-FU | Decreased IC50 of 5-FU | Significant decrease | [7] |
| HepG2/5-FU | This compound + 5-FU | Decreased IC50 of 5-FU | Significant decrease | [7] |
Visualizations
Caption: this compound inhibits the PI3K/AKT/GSK-3β signaling pathway.
Caption: Experimental workflow for studying this compound's effects.
Caption: Logical flow of this compound's mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., Huh7, HepG2)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS) or CCK-8 solution
-
DMSO (for formazan solubilization in MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 25, 50, 100, 200, 400, 800 µM) in culture medium.[7] Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Measurement: Read the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For CCK-8, it is 450 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of PI3K, AKT, and GSK-3β following this compound treatment.
Materials:
-
6-well plates
-
This compound-treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: Treat cells cultured in 6-well plates with various concentrations of this compound. After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with SDS loading buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies diluted in blocking buffer overnight at 4°C.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
6-well plates
-
This compound-treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as desired. Harvest the cells (both floating and adherent) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
60-mm culture dishes
-
This compound
-
Complete culture medium
-
Methanol
-
0.5% Crystal Violet stain
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 1 x 10³ cells/dish) into 60-mm dishes.[7]
-
Treatment: Allow cells to adhere overnight, then treat with different concentrations of this compound for a specified period (e.g., 48 hours).[7]
-
Culture: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Culture the cells for 10-14 days, changing the medium every 3 days, until visible colonies are formed.
-
Fixation and Staining: Wash the colonies with PBS, fix with 70% methanol for 30 minutes, and then stain with 0.5% crystal violet for 30 minutes.[7]
-
Analysis: Gently wash the dishes with water and allow them to air dry. Count the number of colonies (typically >50 cells) either manually or using imaging software.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupatorin and this compound Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.origene.com [cdn.origene.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - NL [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Colony Formation Assay with Salvigenin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a colony formation assay to evaluate the long-term cytotoxic and anti-proliferative effects of Salvigenin on cancer cell lines. This assay is a fundamental tool in cancer research and drug development for assessing the ability of a single cell to undergo clonal expansion and form a colony.
Introduction
This compound, a trimethoxylated flavone found in plants of the Salvia and Scutellaria species, has demonstrated significant anti-tumor properties.[1][2] It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in cancer progression.[1][3][4] The colony formation assay, also known as a clonogenic assay, is an in vitro method used to determine the ability of a single cell to proliferate into a colony of at least 50 cells. This assay is crucial for evaluating the long-term efficacy of anti-cancer agents like this compound, as it measures reproductive cell death rather than short-term metabolic activity.
Studies have indicated that this compound can impede the growth of various cancer cells, including hepatocellular carcinoma and colon cancer.[1][4] Its mechanism of action often involves the inhibition of signaling pathways such as the PI3K/AKT/GSK-3β pathway, which is critical for cell survival and proliferation.[1][5] The colony formation assay serves as a robust method to quantify the dose-dependent inhibitory effects of this compound on the clonogenic potential of cancer cells.
Data Presentation: Quantitative Parameters for Colony Formation Assay with this compound
The following table summarizes key quantitative data for performing a colony formation assay with this compound treatment. These values are starting points and may require optimization depending on the cell line and specific experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| Cell Seeding Density | 200 - 1,000 cells/well (6-well plate) | Optimize for each cell line to obtain 50-150 colonies in the control group. |
| This compound Concentration | 10 µM - 200 µM | Based on published IC50 values and effective concentrations in various cancer cell lines.[1][3] A dose-response curve should be generated. |
| Treatment Duration | 24 - 72 hours | The duration of initial drug exposure can be varied to assess different treatment regimens. |
| Incubation Period | 7 - 14 days | Allow sufficient time for visible colonies (≥50 cells) to form.[6] This is cell-line dependent. |
| Fixation Solution | 4% Paraformaldehyde or 100% Methanol | Paraformaldehyde preserves cellular structure well, while methanol is faster. |
| Staining Solution | 0.5% Crystal Violet in 25% Methanol | A common and effective stain for visualizing colonies.[7] |
| Colony Definition | A cluster of ≥50 cells | This is the standard threshold for a clonogenic survivor. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a colony formation assay to assess the effect of this compound.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well cell culture plates
-
Fixation solution (e.g., 4% Paraformaldehyde in PBS or ice-cold 100% Methanol)
-
Staining solution (0.5% w/v Crystal Violet in 25% v/v Methanol)
-
Deionized water
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Microscope
Experimental Procedure
1. Cell Preparation and Seeding: a. Culture the selected cancer cell line in complete medium until approximately 80-90% confluency. b. Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. e. Determine the viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter. f. Prepare a single-cell suspension at the desired concentration (e.g., 200-1,000 cells/mL). g. Seed the appropriate number of cells into each well of a 6-well plate containing complete medium. Ensure even distribution by gently swirling the plate. h. Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment group. b. After overnight incubation, carefully remove the medium from the wells. c. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells. d. Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Colony Formation: a. After the treatment period, remove the medium containing this compound. b. Wash the cells gently with PBS. c. Add fresh, drug-free complete medium to each well. d. Incubate the plates for 7-14 days, or until visible colonies have formed in the control wells. e. Replace the medium every 2-3 days to ensure adequate nutrient supply.
4. Fixation and Staining: a. Once colonies are of a sufficient size, aspirate the medium from the wells. b. Gently wash the wells twice with PBS to remove any remaining medium and debris. c. Add the fixation solution (e.g., 1 mL of 100% methanol) to each well and incubate for 10-20 minutes at room temperature.[6][8] d. Remove the fixation solution. e. Add the crystal violet staining solution (e.g., 1 mL) to each well, ensuring the entire surface is covered. Incubate for 20-40 minutes at room temperature.[7] f. Carefully remove the crystal violet solution. g. Gently wash the plates with deionized water several times until the excess stain is removed and the colonies are clearly visible. h. Allow the plates to air dry completely overnight in an inverted position.
5. Colony Counting and Data Analysis: a. Scan the dried plates or capture images for documentation. b. Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells. Counting can be done manually using a microscope or with automated colony counting software. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
- Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%
- Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x PE))
Mandatory Visualizations
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. therapeutic-benefit-of-salvigenin-against-various-forms-of-human-disorders-including-cancerous-disorders-medicinal-properties-and-biological-application-in-the-modern-medicine - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Colony Formation [protocols.io]
- 8. ossila.com [ossila.com]
DAPI staining to observe morphological features of apoptosis induced by Salvigenin.
Introduction
Salvigenin, a naturally occurring flavonoid, has demonstrated significant anti-tumor properties in various cancer cell lines. One of its key mechanisms of action is the induction of apoptosis, or programmed cell death. Characterizing the morphological features of apoptosis is a critical step in evaluating the efficacy of potential anticancer compounds. DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In non-apoptotic cells with intact membranes, DAPI staining results in a uniformly stained, round nucleus. Conversely, in apoptotic cells, the breakdown of the nuclear membrane allows for increased DAPI uptake, and the chromatin condensation and nuclear fragmentation characteristic of apoptosis result in a brightly stained, condensed, or fragmented nucleus. These distinct morphological changes can be readily observed and quantified using fluorescence microscopy.
These application notes provide a comprehensive protocol for utilizing DAPI staining to observe and quantify the morphological features of apoptosis induced by this compound in cancer cells.
Key Applications
-
Qualitative Assessment of Apoptosis: Visualization of characteristic apoptotic morphology, including chromatin condensation, nuclear shrinkage, and formation of apoptotic bodies.
-
Quantitative Analysis of Apoptosis: Determination of the percentage of apoptotic cells in a population following treatment with this compound.
-
Dose-Response Studies: Evaluation of the apoptotic efficacy of this compound at various concentrations.
-
Drug Discovery and Development: Screening and characterization of flavonoid compounds for their apoptosis-inducing potential.
Expected Morphological Features of Apoptosis with DAPI Staining
Upon treatment with effective concentrations of this compound (typically in the range of 25-150 µM for various cancer cell lines), DAPI staining will reveal the following morphological changes in apoptotic cells compared to control (untreated) cells:
-
Normal (Viable) Cells: Intact, round, and uniformly stained nuclei with a low level of blue fluorescence.
-
Apoptotic Cells:
-
Chromatin Condensation: The nucleus will appear smaller and more intensely stained (hyperchromatic) due to the condensation of chromatin.
-
Nuclear Fragmentation: The nucleus may break apart into several discrete fragments, known as apoptotic bodies. These bodies will also be brightly stained with DAPI.
-
Data Presentation
The following table provides representative quantitative data on the dose-dependent effect of this compound on apoptosis in a typical cancer cell line, as determined by DAPI staining and fluorescence microscopy.
| This compound Concentration (µM) | Treatment Time (hours) | Percentage of Apoptotic Cells (%) (Mean ± SD) | Observations |
| 0 (Control) | 24 | 5 ± 2 | Predominantly normal, round nuclei with uniform, faint blue fluorescence. |
| 25 | 24 | 25 ± 5 | Increased number of cells with condensed and brightly stained nuclei. |
| 50 | 24 | 45 ± 7 | Significant population of cells showing chromatin condensation and some nuclear fragmentation. |
| 100 | 24 | 68 ± 9 | Widespread apoptosis, with numerous cells exhibiting fragmented nuclei and apoptotic bodies. |
Note: This data is illustrative and may vary depending on the cell line, experimental conditions, and this compound batch.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HT-29, SW948, Huh7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS
-
DAPI staining solution (1 µg/mL in PBS)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm)
Experimental Workflow
Caption: Experimental workflow for DAPI staining to assess this compound-induced apoptosis.
Step-by-Step Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed the desired cancer cell line onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a stock solution. Recommended concentrations to test are 0 µM (vehicle control, e.g., 0.1% DMSO), 25 µM, 50 µM, and 100 µM.
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Cell Fixation and Permeabilization:
-
Gently aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by adding 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 500 µL of 0.1% Triton™ X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
DAPI Staining:
-
Add 300 µL of DAPI staining solution (1 µg/mL) to each well, ensuring the coverslip is fully covered.
-
Incubate for 5 minutes at room temperature in the dark.
-
Aspirate the DAPI solution and wash the cells three times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Invert the coverslips onto a small drop of antifade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter. Capture images from at least five random fields per coverslip for subsequent analysis.
-
-
Quantification of Apoptosis:
-
For each captured image, manually count the total number of cells (all DAPI-stained nuclei) and the number of apoptotic cells (condensed or fragmented nuclei).
-
Calculate the percentage of apoptotic cells for each treatment condition using the following formula: Percentage of Apoptotic Cells = (Number of Apoptotic Nuclei / Total Number of Nuclei) x 100
-
Average the percentages from the multiple fields of view for each condition.
-
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through the modulation of key signaling pathways, primarily by inhibiting the pro-survival PI3K/AKT pathway and activating the intrinsic (mitochondrial) apoptosis pathway.
Caption: this compound-induced apoptosis signaling pathway.
The inhibition of the PI3K/AKT signaling cascade by this compound leads to downstream effects that favor apoptosis.[1][2] This includes the modulation of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptosis pathway. This compound has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, starting with caspase-9 and culminating in the activation of executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.[4]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Growth inhibition and apoptosis in cancer cells induced by polyphenolic compounds of Acacia hydaspica: Involvement of multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis and Cell Density Macro [ImageJ Documentation Wiki] [imagejdocu.list.lu]
Application Notes: Western Blot Analysis for Proteins in Salvigenin's Mechanism of Action
Introduction
Salvigenin, a trimethoxylated flavone found in plants of the Salvia species, has demonstrated significant anti-tumor properties in various cancer models, including hepatocellular carcinoma, colon cancer, and gastric cancer.[1][2][3] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and the inhibition of key cell survival signaling pathways.[2][4] Western blotting is an indispensable immunodetection technique for elucidating these mechanisms by allowing for the specific detection and quantification of key proteins and their post-translational modifications, such as phosphorylation.[5][6] These application notes provide a comprehensive guide for researchers utilizing Western blot to investigate the molecular effects of this compound.
Key Signaling Pathways and Protein Targets
This compound's anti-cancer effects are largely attributed to its modulation of the following pathways:
-
PI3K/Akt/GSK-3β Pathway: This is a critical pro-survival signaling cascade that is often hyperactivated in cancer. This compound has been shown to inhibit the phosphorylation, and thus the activity, of key proteins in this pathway, leading to decreased cell proliferation and survival.[2][3][4]
-
Intrinsic Apoptosis Pathway: this compound promotes programmed cell death by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1] This leads to mitochondrial dysfunction and the activation of executioner caspases.[7][8]
The primary protein targets for Western blot analysis when studying this compound's effects are listed below.
| Pathway | Protein Target | Typical Molecular Weight (kDa) | Expected Effect of this compound |
| PI3K/Akt Signaling | p-PI3K | ~85 | Decrease |
| PI3K | ~85 | No significant change | |
| p-Akt (Ser473) | ~60 | Decrease | |
| Akt | ~60 | No significant change | |
| p-GSK-3β | ~46 | Decrease | |
| GSK-3β | ~46 | No significant change | |
| Apoptosis | Bcl-2 | ~26 | Decrease |
| Bax | ~21 | Increase | |
| Cleaved Caspase-3 | ~17/19 | Increase | |
| Pro-Caspase-3 | ~35 | Decrease |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating this compound's effect on protein expression and activity. This data is crucial for confirming the dose-dependent effects of the compound.
Table 1: Effect of this compound on PI3K/Akt Pathway Protein Phosphorylation
| Cell Line | Treatment | p-PI3K/PI3K Ratio | p-Akt/Akt Ratio | p-GSK-3β/GSK-3β Ratio | Reference |
| Huh7 & HepG2 | 25 µM this compound | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [4] |
| (Hepatocellular Carcinoma) | 50 µM this compound | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [4] |
| 100 µM this compound | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [4] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Bax/Bcl-2 Ratio | Fold Change | Reference |
| HT-29 (Colon Cancer) | 150 µM this compound | Increased | 2.75 | [1] |
| SW948 (Colon Cancer) | 150 µM this compound | Increased | 1.69 | [1] |
Visualizations: Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflow for its analysis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound induces apoptosis via the intrinsic pathway.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
This section provides a detailed, generalized protocol for performing Western blot analysis to assess the effect of this compound on target protein expression and phosphorylation.
1. Cell Culture and Treatment
-
Culture cells of interest (e.g., Huh7, HepG2, HT-29) in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a predetermined time (e.g., 24 or 48 hours).[4] Include a vehicle control group (DMSO only).
2. Protein Extraction (Cell Lysis)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.[4]
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube. Avoid disturbing the pellet.
3. Protein Quantification
-
Determine the total protein concentration of each sample using a Bicinchoninic Acid (BCA) Protein Assay Kit, following the manufacturer’s instructions.[4]
-
Based on the concentrations, calculate and prepare aliquots of each sample containing an equal amount of total protein (typically 20-50 µg) diluted in Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Include a pre-stained protein ladder in one well to monitor protein separation and estimate molecular weights.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer (Electroblotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4]
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) and stain with Ponceau S to confirm successful and even protein transfer.
-
Destain the membrane with TBST until the red protein bands are faint and the background is clear.
6. Immunoblotting
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.[4] Note: For phospho-specific antibodies, 5% BSA is generally recommended.
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody diluted in fresh blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation. (See antibody manufacturer's datasheet for recommended dilution).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Data Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the resulting bands.[9]
-
Normalization: To ensure accurate quantification, normalize the band intensity of the target protein to that of a loading control (e.g., β-actin, GAPDH).[10] For phosphoproteins, normalize the phospho-specific signal to the total protein signal from a stripped and re-probed blot.[6][10]
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols: A Network Pharmacology Approach to Identify Salvigenin's Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a network pharmacology approach for the identification and validation of Salvigenin's molecular targets. This document outlines the theoretical framework, data presentation, detailed experimental protocols, and mandatory visualizations to facilitate research into the multifaceted therapeutic potential of this compound.
Introduction to Network Pharmacology and this compound
Network pharmacology is an innovative approach that shifts the drug discovery paradigm from a single-target to a multi-target, network-based perspective. This methodology is particularly well-suited for deciphering the mechanisms of action of natural compounds like this compound, a trimethoxylated flavone found in plants of the Salvia species. This compound has demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. A network pharmacology framework allows for the systematic prediction of its potential protein targets and the elucidation of the complex signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound's Effects
A systematic review of existing literature and databases allows for the compilation of quantitative data, providing a clearer understanding of this compound's biological activities.
Predicted Protein Targets of this compound
Network pharmacology studies have identified numerous potential protein targets of this compound. These predictions are typically generated using databases that correlate chemical structures with known protein binding affinities. A study on hepatocellular carcinoma (HCC) identified 32 potential targets for this compound.[1]
| Predicted Target | Gene Symbol | Function |
| Phosphoinositide 3-kinase | PIK3CA | Cell signaling, growth, proliferation |
| Protein kinase B | AKT1 | Cell survival, proliferation, metabolism |
| Glycogen synthase kinase-3 beta | GSK3B | Cell signaling, metabolism, apoptosis |
| Epidermal growth factor receptor | EGFR | Cell growth, proliferation, differentiation |
| ... | ... | ... |
Note: This is a partial list. A comprehensive network pharmacology analysis would typically yield a larger set of potential targets.
In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While data for this compound alone is emerging, combination studies highlight its potential to enhance the efficacy of existing chemotherapeutic agents. For instance, in hepatocellular carcinoma (HCC) drug-resistant cell lines, this compound has been shown to lower the IC50 value of 5-fluorouracil (5-FU).[1]
| Cell Line | Condition | IC50 Value (µM) |
| Huh7/5-FU | This compound + 5-FU | Significantly lower than 5-FU alone |
| HepG2/5-FU | This compound + 5-FU | Significantly lower than 5-FU alone |
Quantitative Western Blot Analysis
Western blotting is a key technique for validating the effect of a compound on protein expression and signaling pathways. Studies have shown that this compound can inhibit the phosphorylation of key proteins in the PI3K/AKT/GSK-3β pathway in a concentration-dependent manner in HCC cells.[1]
| Target Protein | Cell Line | This compound Concentration | Effect on Phosphorylation |
| p-PI3K | Huh7, HepG2 | 25 µM, 50 µM, 100 µM | Concentration-dependent decrease |
| p-AKT | Huh7, HepG2 | 25 µM, 50 µM, 100 µM | Concentration-dependent decrease |
| p-GSK-3β | Huh7, HepG2 | 25 µM, 50 µM, 100 µM | Concentration-dependent decrease |
Molecular Docking Analysis
| Target Protein | Predicted Binding Energy (kcal/mol) |
| PI3K | - |
| AKT | - |
| GSK-3β | - |
| EGFR | - |
Note: The table is presented as a template. Specific binding energy values would need to be generated through dedicated molecular docking studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols that can be adapted for a network pharmacology-based investigation of this compound.
Network Pharmacology Analysis Workflow
Caption: Workflow of a network pharmacology study on this compound.
Protocol:
-
Compound Information Retrieval: Obtain the 2D structure and canonical SMILES of this compound from databases like PubChem.
-
Disease Target Identification: Collect genes associated with the disease of interest (e.g., hepatocellular carcinoma) from databases such as GeneCards, OMIM, and DisGeNET.
-
This compound Target Prediction: Use online tools like SwissTargetPrediction to predict the potential protein targets of this compound based on its chemical structure.
-
Identification of Common Targets: Use a Venn diagram tool to identify the overlapping targets between the predicted this compound targets and the disease-related genes.
-
Protein-Protein Interaction (PPI) Network Construction: Input the common targets into the STRING database to construct a PPI network, which visualizes the functional interactions between these proteins.
-
Gene Ontology (GO) and Pathway Enrichment Analysis: Perform GO and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using tools like DAVID to identify the biological processes and signaling pathways significantly associated with the common targets.
-
Experimental Validation: Validate the key predicted targets and pathways through molecular docking and in vitro/in vivo experiments.
Molecular Docking Protocol (using AutoDock Vina)
Objective: To predict the binding affinity and interaction mode of this compound with a target protein (e.g., PI3K, AKT).
Materials:
-
3D structure of the target protein (from Protein Data Bank - PDB).
-
3D structure of this compound (generated from its 2D structure using software like ChemDraw or from a database like PubChem).
-
AutoDock Tools and AutoDock Vina software.
Protocol:
-
Prepare the Protein:
-
Open the PDB file of the target protein in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Prepare the Ligand (this compound):
-
Open the 3D structure of this compound in AutoDock Tools.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Define the Grid Box:
-
Define the search space (grid box) on the protein, encompassing the active site. The coordinates and dimensions of the grid box are crucial for the docking simulation.
-
-
Run AutoDock Vina:
-
Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analyze the Results:
-
Analyze the output file, which contains the binding energies and coordinates of the different binding poses of this compound.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interacting amino acid residues.
-
Western Blot Protocol
Objective: To quantify the expression and phosphorylation levels of target proteins (e.g., PI3K, AKT, GSK-3β) in cells treated with this compound.
Materials:
-
Cell culture reagents.
-
This compound stock solution.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-GSK-3β, anti-GSK-3β, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with different concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Quantitative Real-Time PCR (qPCR) Protocol (using SYBR Green)
Objective: To measure the relative mRNA expression levels of genes encoding target proteins.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Gene-specific primers (forward and reverse).
-
qPCR instrument.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound-treated and control cells using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Include no-template controls (NTC) to check for contamination.
-
Run samples in triplicate.
-
-
qPCR Run:
-
Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each sample.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Mandatory Visualizations
Visual representations are essential for communicating complex biological information.
PI3K/AKT/GSK-3β Signaling Pathway
Caption: this compound's inhibition of the PI3K/AKT/GSK-3β pathway.
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Administration of Salvigenin in Tumor-Bearing Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvigenin, a trimethoxylated flavone found in plants such as Scutellariae Barbatae Herba, has demonstrated significant anti-tumor properties in various cancer models.[1] In vivo studies utilizing tumor-bearing mice have shown that this compound can effectively inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment.[2][3] These application notes provide a comprehensive overview of the in vivo administration of this compound, detailing its mechanism of action, experimental protocols, and key findings to guide further research and drug development.
The primary mechanism underlying this compound's anti-cancer effects involves the inhibition of key signaling pathways, most notably the PI3K/AKT/mTOR axis.[1][4][5] By suppressing this pathway, this compound impedes critical cellular processes for tumor progression, including proliferation, survival, and glycolysis.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data from representative in vivo studies on this compound's efficacy in tumor-bearing mice models.
Table 1: Effect of this compound on Tumor Growth in Hepatocellular Carcinoma (HCC) Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Ki67 Positive Rate (%) |
| Control | Vehicle | Data not specified | ~1.2 | High |
| This compound | 5 µ g/mouse/day | Significantly reduced | ~0.6 | Reduced |
| This compound | 10 µ g/mouse/day | Significantly reduced | ~0.3 | Markedly reduced |
Data adapted from a study using Huh7 cell xenografts in nude mice.[1]
Table 2: Effect of this compound on Protein Expression in HCC Xenograft Model
| Treatment Group | p-PI3K Level | p-AKT Level | p-GSK-3β Level |
| Control | High | High | High |
| This compound (10 µ g/mouse/day ) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Protein levels were determined by Western blot and tissue immunofluorescence.[1][4]
Table 3: Effect of this compound on Tumor Growth and Immune Markers in Nasopharyngeal Carcinoma (NPC) Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Vimentin Expression | CD8+ T-cell Infiltration | IFN-γ Level |
| Control | ~1500 | ~1.0 | High | Low | Low |
| This compound | ~500 | ~0.4 | Reduced | Increased | Increased |
Data adapted from a study using NPC xenografts.[3]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects by modulating several critical signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
PI3K/AKT/GSK-3β Signaling Pathway Inhibition
This compound has been shown to suppress the PI3K/AKT/GSK-3β signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and glycolysis.[1][4] By inhibiting the phosphorylation of PI3K, AKT, and GSK-3β, this compound effectively dampens these pro-tumorigenic signals.[1]
Caption: this compound inhibits the PI3K/AKT/GSK-3β pathway.
EGFR/PI3K/AKT Signaling Pathway Inhibition
In gastric cancer models, this compound has been found to inactivate the EGFR/PI3K/AKT pathway.[5] Epidermal Growth Factor Receptor (EGFR) is an upstream activator of the PI3K/AKT pathway, and its inhibition by this compound leads to reduced proliferation and invasion, and increased apoptosis.[5]
Caption: this compound suppresses the EGFR/PI3K/AKT pathway.
Experimental Protocols
The following protocols are based on methodologies reported in the cited literature for the in vivo administration of this compound in tumor-bearing mice.
Animal Model and Tumor Xenograft Establishment
A standardized workflow for in vivo experiments with this compound is crucial for reproducible results.
Caption: General experimental workflow for in vivo studies.
1. Animal Husbandry:
-
Species: BALB/c nude mice, 4-6 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with controlled temperature (22-25°C), humidity (50-60%), and a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water ad libitum.
-
Acclimatization: Allow mice to acclimatize for at least one week before experimental manipulation.
2. Cell Culture and Xenograft Implantation:
-
Cell Lines: Human cancer cell lines such as Huh7 (hepatocellular carcinoma) or AGS (gastric cancer) are commonly used.[1][5]
-
Cell Preparation: Culture cells in appropriate media (e.g., DMEM with 10% FBS). Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or serum-free media.
-
Injection: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. This compound Preparation and Administration:
-
Preparation: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, polyethylene glycol, and saline. The final concentration of DMSO should be minimized to avoid toxicity.
-
Dosage: Effective dosages have been reported to be in the range of 5 to 10 µ g/mouse/day .[1]
-
Administration: Administer this compound daily via intraperitoneal (i.p.) injection. The control group should receive an equivalent volume of the vehicle.
4. Tumor Growth Monitoring and Endpoint:
-
Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1.5-2.0 cm³) or at a specified time point.
5. Tissue Collection and Analysis:
-
Tumor Excision: At the endpoint, carefully excise the tumors, weigh them, and photograph them.
-
Tissue Processing:
-
Fix a portion of the tumor in 4% paraformaldehyde for histopathological analysis (H&E staining) and immunohistochemistry (IHC) for markers like Ki67.[1]
-
Snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C for subsequent Western blot analysis of protein expression (e.g., p-PI3K, p-AKT).[1]
-
Embed a portion of the tumor in OCT compound for immunofluorescence staining.[1]
-
-
Apoptosis Detection: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tumor sections to detect apoptotic cells.[1]
Safety and Toxicity
In the reported studies, this compound administration at effective anti-tumor doses did not result in significant alterations in hepatic or renal function indicators.[1] Histopathological examination of major organs (heart, liver, spleen, lung, and kidney) revealed no evident pathological damage, suggesting that this compound has low systemic toxicity in tumor-bearing mice at the tested dosages.[1]
Conclusion
This compound presents a promising natural compound for cancer therapy. Its ability to inhibit the PI3K/AKT signaling pathway provides a strong rationale for its anti-tumor activity. The protocols and data presented here offer a solid foundation for researchers to design and conduct further in vivo studies to explore the full therapeutic potential of this compound. Future investigations could focus on combination therapies, different tumor models, and the development of novel drug delivery systems to enhance its bioavailability and efficacy.
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Salvigenin Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing salvigenin dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in mice?
A starting dose for this compound can vary significantly depending on the animal model and the condition being studied. For anti-cancer and immunomodulatory effects in mice, reported dosages range from 3.65 to 10 µ g/mouse/day administered intraperitoneally.[1][2] In studies on hepatocellular carcinoma, doses of 5 µ g/mouse/day and 10 µ g/mouse/day have been used.[1] For anti-inflammatory and analgesic studies in mice and rats, higher doses of 25, 50, and 100 mg/kg have been reported. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental model.
Q2: How should I prepare this compound for in vivo administration?
This compound has low aqueous solubility, which presents a challenge for in vivo administration. A common method is to first dissolve this compound in an organic solvent and then dilute it in a vehicle suitable for injection.
A recommended vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[3] The preparation involves dissolving this compound in DMSO first, followed by the sequential addition of PEG300, Tween-80, and saline to achieve the final desired concentration.[3] For example, a final vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is essential to ensure the final concentration of DMSO is kept low to avoid toxicity. In some studies, this compound has also been dissolved in normal saline for intraperitoneal injection.
Q3: What is the recommended route of administration for this compound in animal studies?
The most commonly reported route of administration for this compound in mice is intraperitoneal (IP) injection.[1][2] This method is often used for compounds with poor oral bioavailability. When performing IP injections, it is important to inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation of this compound in Vehicle
Problem: this compound precipitates out of the vehicle during preparation or upon storage.
Possible Causes and Solutions:
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Inadequate initial dissolution: Flavonoids like this compound can be difficult to dissolve.
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Solution: Ensure this compound is fully dissolved in a small amount of an appropriate organic solvent (e.g., DMSO) before adding other components of the vehicle. Gentle warming and sonication can aid in dissolution.[3]
-
-
Incorrect vehicle composition: The ratio of solvents in the vehicle may not be optimal for maintaining this compound solubility.
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Solution: Experiment with different vehicle compositions. A common formulation for poorly soluble compounds is a mixture of a solubilizing agent (like DMSO), a co-solvent (like PEG300), a surfactant (like Tween-80), and an aqueous carrier (like saline).[3] Start with a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline and adjust the ratios as needed, keeping the DMSO concentration as low as possible.
-
-
Temperature changes: The solution may be stable at room temperature but precipitate upon refrigeration.
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Solution: Prepare the formulation fresh before each administration. If storage is necessary, assess the stability at different temperatures and note any precipitation.
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Issue 2: Inconsistent or Lack of Efficacy in In Vivo Studies
Problem: No significant therapeutic effect is observed even at previously reported doses.
Possible Causes and Solutions:
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Suboptimal dosage: The effective dose can be highly dependent on the specific animal model, strain, and disease being investigated.
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Solution: Conduct a pilot dose-response study to determine the optimal dose for your model. Include a positive control in your experiment to validate the model's responsiveness.
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Poor bioavailability: The route of administration and vehicle can significantly impact the amount of this compound that reaches the target tissue.
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Solution: While specific pharmacokinetic data for this compound is limited, related flavonoids can have low oral bioavailability. Intraperitoneal or intravenous administration may be more appropriate. Consider formulation strategies to enhance bioavailability, such as using lipid-based carriers or nanoparticles, though this would require further formulation development.
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Rapid metabolism and clearance: The compound may be metabolized and cleared from the body too quickly to exert a therapeutic effect.
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Solution: There is limited information on the half-life of this compound. However, related flavonoids can have a relatively short half-life.[4] Consider the dosing frequency. It may be necessary to administer the compound more frequently (e.g., twice daily) to maintain therapeutic concentrations. Pharmacokinetic studies are recommended to determine the dosing interval.
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Issue 3: Animal Toxicity or Adverse Effects
Problem: Animals show signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Possible Causes and Solutions:
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Vehicle toxicity: The vehicle itself, particularly at high concentrations of solvents like DMSO, can cause adverse effects.
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Solution: Always include a vehicle-only control group to assess the effects of the vehicle alone. Keep the concentration of organic solvents as low as possible.
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Compound toxicity: The dose of this compound may be too high.
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Solution: Perform a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without causing significant toxicity. Start with a low dose and gradually escalate it in different cohorts of animals, monitoring for signs of toxicity.
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Route of administration: Intraperitoneal injections, if performed incorrectly, can cause injury to abdominal organs.
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Solution: Ensure proper training in IP injection techniques. Vary the injection site (e.g., alternating between the lower left and right quadrants) if daily injections are required.
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Data Presentation
Table 1: Summary of this compound Dosages in Preclinical In Vivo Studies
| Animal Model | Condition | Dosage | Administration Route | Reference |
| Nude Mice | Hepatocellular Carcinoma | 5 and 10 µ g/mouse/day | Intraperitoneal | [1] |
| BALB/c Mice | Breast Cancer | 3.65, 5.85, and 9.68 µ g/mouse/day | Intraperitoneal | [2] |
| Albino Mice | Pain (Writhing Test) | 25, 50, and 100 mg/kg | Intraperitoneal | |
| Wistar Rats | Inflammation (Carrageenan-induced paw edema) | 25, 50, and 100 mg/kg | Intraperitoneal |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is based on a common formulation for poorly water-soluble compounds.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile
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Polyethylene glycol 300 (PEG300), sterile
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Tween-80, sterile
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Normal saline (0.9% NaCl), sterile
Procedure:
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Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed for the study.
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Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a stock solution. For example, to achieve a final vehicle composition of 10% DMSO, you would dissolve the total required this compound in 10% of the final total volume.
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Add PEG300: To the this compound-DMSO solution, add PEG300. For a final concentration of 40% PEG300, add a volume equivalent to 40% of the final total volume. Mix thoroughly until the solution is clear.
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Add Tween-80: Add Tween-80 to the solution. For a final concentration of 5% Tween-80, add a volume equivalent to 5% of the final total volume. Mix well.
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Add saline: Bring the solution to the final volume with sterile normal saline. For a final composition of 45% saline, add a volume equivalent to 45% of the final total volume.
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Final mixing and sterilization: Mix the final solution thoroughly. If necessary, filter-sterilize the solution using a 0.22 µm syringe filter.
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Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection.
Note: The solubility of this compound in this vehicle should be confirmed beforehand. It may be necessary to adjust the solvent ratios.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general workflow for assessing the anti-tumor efficacy of this compound.
Materials:
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Cancer cell line (e.g., Huh7 for hepatocellular carcinoma)[1]
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Immunocompromised mice (e.g., nude mice)
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This compound formulation (prepared as in Protocol 1)
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Vehicle control
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Calipers for tumor measurement
Procedure:
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Cell culture and preparation: Culture the cancer cells under appropriate conditions. On the day of injection, harvest the cells and resuspend them in a serum-free medium at a concentration of approximately 4x10^6 cells/mL.[1]
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Tumor cell implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.
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Tumor growth monitoring: Allow the tumors to grow. Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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Randomization and treatment: Once the tumors reach a mean volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.
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Administration of this compound: Administer this compound at the predetermined doses and schedule via intraperitoneal injection. The control group should receive an equivalent volume of the vehicle.
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Continued monitoring: Continue to monitor tumor growth and the general health of the animals (body weight, behavior) throughout the study.
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Endpoint and analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
Mandatory Visualization
Caption: A general experimental workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Caption: Proposed signaling pathway of this compound in hepatocellular carcinoma, inhibiting the PI3K/AKT/GSK-3β pathway.
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield of Salvigenin extraction from natural sources.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of salvigenin from natural sources.
Troubleshooting Guide
Question: Why is my this compound yield unexpectedly low?
Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. This guide will walk you through potential causes and solutions, from initial sample preparation to final purification.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low this compound yield.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: How critical is the drying and grinding of the plant material?
A1: It is a critical first step. Improper drying can lead to the growth of mold and enzymatic degradation of target compounds. The particle size of the plant material significantly impacts the extraction efficiency; a smaller particle size (less than 0.5 mm is often optimal) increases the surface area available for solvent interaction, leading to a better yield.[1]
Extraction Solvents and Parameters
Q2: Which solvent is best for extracting this compound?
A2: this compound is a hydrophobic molecule and is practically insoluble in water. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Dichloromethane has been shown to be effective in extracting this compound from Achillea wilhelmsii.[3] The choice of solvent will also depend on the specific plant matrix and the desired purity of the initial extract.
Q3: How do temperature and extraction time affect the yield?
A3: Both temperature and time are crucial parameters. Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent into the plant material, but excessive heat can lead to the degradation of the compound.[4] The optimal time depends on the extraction method. For instance, Soxhlet extraction may require several hours (e.g., 4 hours per solvent).[3] It is advisable to optimize these parameters for your specific plant material and extraction setup.[5]
Solvent Polarity and Extraction Yield
| Solvent System | Target Compounds | Reference |
| n-hexane | Highly non-polar compounds | [3] |
| Dichloromethane | Apolar terpenoids and flavonoids (including this compound) | [3] |
| Acetone | Apolar terpenoids and flavonoids | [3] |
| Methanol | Glycosylated and more polar compounds | [3] |
Extraction Methods
Q4: Are modern extraction techniques like UAE or MAE better than traditional methods like Soxhlet or maceration?
A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods.[5][6] They often require shorter extraction times, consume less solvent, and can result in higher yields.[5] For instance, UAE has been shown to be more effective and less time-consuming than MAE in some cases for flavonoid extraction.[7] Supercritical fluid extraction (SFE) with an ethanol co-solvent has been noted for its selectivity in extracting specific flavones like this compound.[7]
Comparison of Extraction Techniques
| Technique | Advantages | Disadvantages |
| Maceration | Simple, requires minimal equipment. | Time-consuming, may have lower yield.[1] |
| Soxhlet | Continuous extraction, can be efficient. | Requires heating which can degrade thermally unstable compounds, uses large solvent volumes.[1] |
| UAE | Faster, reduced solvent consumption, improved yield. | Requires specialized equipment.[5] |
| MAE | Very fast, reduced solvent consumption. | Potential for localized heating and compound degradation if not controlled.[5] |
| SFE | Highly selective, environmentally friendly (uses CO2). | High initial equipment cost.[7] |
Purification
Q5: My crude extract is complex. What is a good strategy for purifying this compound?
A5: A multi-step chromatographic approach is typically necessary. A common strategy involves initial fractionation using vacuum liquid chromatography (VLC) or column chromatography with silica gel.[3] This can be followed by further purification using semi-preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase (RP-18) column.[3]
Purification Workflow Example:
Caption: A typical multi-step purification workflow for this compound.
Quantification
Q6: How can I accurately quantify the amount of this compound in my extracts?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a PDA or UV detector is a common and reliable method for quantifying this compound.[3] For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[3]
Experimental Protocols
Protocol 1: Soxhlet Extraction and Purification of this compound from Achillea wilhelmsii
This protocol is adapted from the methodology described by Loizzo et al. (2021).[3]
1. Plant Material Preparation:
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Air-dry the aerial parts of the plant material at ambient temperature.
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Grind the dried material into a fine powder using an electrical mill.
2. Soxhlet Extraction:
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Place the powdered plant material (e.g., 565 g) into a Soxhlet apparatus.
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Sequentially extract with solvents of increasing polarity: a. n-hexane (350 mL) for 4 hours. b. Dichloromethane (350 mL) for 4 hours. c. Acetone (350 mL) for 4 hours. d. Methanol (350 mL) for 4 hours.
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Dry the plant material between each solvent extraction.
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Concentrate the dichloromethane extract under reduced pressure to obtain the crude extract. Store at -20°C.
3. Initial Fractionation (VLC):
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Subject a portion of the dichloromethane extract (e.g., 5.0 g) to vacuum liquid chromatography (VLC) on a silica gel column.
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Elute with a gradient mobile phase, for example, chloroform:methanol:water (29:1:0.1), to obtain several fractions.
4. Further Purification (Column Chromatography and HPLC):
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Subject the this compound-containing fraction from VLC to further separation on a silica gel column using a gradient mobile phase such as n-hexane:ethyl acetate (from 8:2 to 1:9).
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The fractions rich in this compound can then be purified to homogeneity using semi-preparative HPLC with an RP-18 column and a suitable gradient, such as methanol in water.
Protocol 2: Quantification of this compound using HPLC
1. Sample Preparation:
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Dissolve a known amount of the dried extract or purified fraction in a suitable solvent (e.g., methanol).
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Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
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Detection: PDA or UV detector at the maximum absorbance wavelength of this compound.
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Injection Volume: 10-20 µL.
3. Quantification:
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Prepare a calibration curve using a certified standard of this compound at various concentrations.
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Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 19103-54-9 [chemicalbook.com]
- 3. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Salvigenin Storage and Handling
This technical support center provides guidance on the proper storage and handling of Salvigenin to minimize degradation and ensure the integrity of your research results.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Visible Changes in Solid this compound | ||
| Color change (e.g., yellowing or browning) | Oxidation or photodegradation. | Discard the reagent. To prevent recurrence, store solid this compound at -20°C or -80°C, protect from light by using an amber vial or by wrapping the container in foil, and consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Clumping or appearance of crystals | Moisture absorption. | If the compound is only slightly clumpy, it may be possible to dry it under a vacuum. However, for quantitative experiments, it is recommended to use a fresh, uncontaminated lot. Store in a desiccator to prevent moisture absorption. |
| Issues with this compound Solutions | ||
| Solution changes color (e.g., turns yellow or brown) | Degradation due to oxidation, light exposure, or pH instability. | Prepare fresh solutions for each experiment. If a stock solution is necessary, store it at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light at all times. Use a pH-stable buffer if appropriate for your experimental system. |
| Precipitate forms in the solution | Poor solubility or solvent evaporation. | This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] Ensure the solvent is of high purity and has not evaporated. If a precipitate is observed after thawing a frozen stock, gently warm the solution to 37°C and vortex to redissolve. If the precipitate does not dissolve, it may be a degradation product, and the solution should be discarded. |
| Decreased biological activity in experiments | Degradation of this compound. | Confirm the purity of your this compound using an appropriate analytical method, such as HPLC. If degradation is confirmed, obtain a new batch of the compound and strictly follow the recommended storage and handling procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in several organic solvents, including DMSO, ethanol, and methanol. For biological experiments, DMSO is a common choice. Prepare stock solutions in a high concentration to minimize the volume of organic solvent added to your experimental system.
Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Store these aliquots at -80°C. A supplier suggests that solutions stored at -80°C should be used within 6 months, and those at -20°C within 1 month.[3][4]
Q3: What factors can cause this compound to degrade?
Several factors can contribute to the degradation of flavonoids like this compound:
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Temperature: Higher temperatures accelerate the rate of chemical degradation.[5][6]
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Light: Exposure to UV or visible light can induce photodegradation.[7]
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Oxygen: The presence of oxygen can lead to oxidative degradation.[7]
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pH: Flavonoids can be unstable in neutral or alkaline solutions. Acidic conditions are generally more favorable for the stability of similar phenolic compounds.
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Moisture: Can lead to hydrolysis and clumping of the solid compound.
Q4: Are there any solvents I should avoid for long-term storage of this compound solutions?
While this compound is soluble in various organic solvents, for long-term storage, it is crucial to use high-purity, anhydrous solvents. Avoid solvents that may contain reactive impurities or peroxides (e.g., older ethers). The choice of solvent can also impact the stability of the compound in solution. For instance, some studies on other compounds suggest that certain organic solvents can influence degradation rates.
Q5: How can I check the purity of my this compound?
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A detailed, generalized protocol is provided in the "Experimental Protocols" section below.
Quantitative Data on Flavonoid Stability
Table 1: Example Degradation Kinetics of Salvianolic Acid A
| Temperature (°C) | pH | Rate Constant (k, h⁻¹) | Half-life (t½, hours) |
| 40 | 4.0 | 0.0099 | 70.0 |
| 90 | 4.0 | 0.0804 | 9.8 |
| 25 | 2.0 | - | - |
| 25 | 7.0 | - | - |
| 25 | 9.0 | - | - |
Data adapted from a study on Salvianolic Acid A and is for illustrative purposes only.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound
This protocol provides a general method for assessing the purity of a this compound sample. Optimization may be required for your specific instrumentation and sample.
1. Materials and Reagents:
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This compound standard (high purity)
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This compound sample for analysis
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (or another suitable modifier)
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Methanol (for sample preparation)
2. Instrumentation:
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HPLC system with a UV-Vis or Diode Array Detector (DAD)
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C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions (Starting Point):
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient:
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0-5 min: 30% B
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5-25 min: 30% to 90% B
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25-30 min: 90% B
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30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 270 nm and 330 nm (or scan for optimal wavelength)
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Injection Volume: 10 µL
4. Sample Preparation:
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Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).
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Prepare your this compound sample at the same concentration in methanol.
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Filter all solutions through a 0.45 µm syringe filter before injection.
5. Analysis:
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Inject the standard solution to determine the retention time of this compound.
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Inject the sample solution.
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The purity of the sample can be estimated by the area of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting decision tree for this compound storage issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DISSOLUTION OF SOLIFENACIN SUCCINATE IN TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of imipenem in normal saline and in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Minimizing Off-target Effects of Salvigenin in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of salvigenin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known on-target pathway?
This compound is a trimethoxylated flavone found in certain medicinal plants. Its primary known on-target effect, particularly in the context of cancer research, is the suppression of the PI3K/AKT/GSK-3β signaling pathway. This inhibition leads to decreased glycolysis and enhanced chemosensitivity in cancer cells.[1][2][3][4][5]
Q2: What are the potential sources of this compound's off-target effects?
Like many small molecules, this compound's off-target effects can arise from several factors:
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Structural Similarity to Endogenous Molecules: Flavonoids like this compound can mimic endogenous signaling molecules, leading to interactions with unintended targets.
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Concentration-Dependent Effects: At higher concentrations, the specificity of this compound may decrease, leading to binding to lower-affinity off-target proteins.
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Metabolic Activation: Cellular metabolism of this compound could produce metabolites with different target profiles.
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Induction of Cellular Stress: Flavonoids have been reported to induce reactive oxygen species (ROS) production, which can non-specifically affect various cellular components and signaling pathways.[6][7][8][9]
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
Determining the optimal concentration is crucial. It is recommended to perform a dose-response curve for your specific cellular model and endpoint. The goal is to identify the lowest concentration of this compound that elicits the desired on-target effect without causing significant cytotoxicity or other indicators of off-target activity.
Q4: Are there any known off-target proteins for this compound?
Currently, a comprehensive, publicly available off-target profile or kinome scan for this compound is limited. Network pharmacology studies have identified multiple potential targets, suggesting a polypharmacological nature.[1] Without specific off-target data, a broad assessment of cellular changes is recommended to identify potential unintended effects.
Troubleshooting Guides
Problem 1: Observing unexpected or inconsistent phenotypic changes in this compound-treated cells.
This could be due to off-target effects. Here’s a guide to troubleshoot this issue:
| Possible Cause | Suggested Solution |
| High this compound Concentration | Perform a dose-response experiment to determine the minimal effective concentration. Start with a broad range of concentrations and narrow down to the lowest concentration that shows the desired on-target effect (e.g., inhibition of p-AKT) with minimal toxicity. |
| Off-target Kinase Inhibition | Although a specific kinome scan for this compound is not readily available, many flavonoids are known to inhibit a range of kinases. Consider performing a kinome scan to identify potential off-target kinases. Services like KINOMEscan® can provide a broad kinase inhibition profile.[10][11] |
| Induction of Oxidative Stress | Measure the levels of reactive oxygen species (ROS) in your cells upon this compound treatment using probes like DCFDA. If ROS levels are significantly elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the off-target phenotype.[7][8][9][12] |
| Unidentified Off-target Proteins | Employ target deconvolution methods like Cellular Thermal Shift Assay (CETSA) or Affinity Chromatography coupled with Mass Spectrometry (AC-MS) to identify proteins that directly bind to this compound in your cellular model.[2][13][14][15] |
Problem 2: Difficulty in confirming that the observed effect is due to on-target (PI3K/AKT) inhibition.
This requires specific validation experiments:
| Possible Cause | Suggested Solution |
| Lack of Specificity Controls | Use a known, highly specific PI3K or AKT inhibitor as a positive control to compare the phenotype with that of this compound. |
| Pathway Compensation | Cells can activate compensatory signaling pathways when a primary pathway is inhibited. Perform a broader analysis of related signaling pathways (e.g., MAPK/ERK) using western blotting or phospho-kinase arrays to check for compensatory activation. |
| Direct vs. Indirect Effects | To confirm direct target engagement of PI3K or AKT by this compound, perform a Cellular Thermal Shift Assay (CETSA). An increase in the thermal stability of PI3K or AKT in the presence of this compound would indicate direct binding.[13][14] |
| Genetic Knockdown/Out | Use siRNA or CRISPR/Cas9 to knockdown or knockout key components of the PI3K/AKT pathway (e.g., AKT1/2/3). If the effect of this compound is diminished in these cells, it provides strong evidence for on-target activity. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's activity.
| Parameter | Cell Line | Value | Reference |
| Effect on Cell Viability | Huh7, HepG2 (HCC) | Concentration-dependent decrease | [1] |
| Effect on p-PI3K, p-AKT, p-GSK-3β | Huh7, HepG2 (HCC) | Concentration-dependent decrease at 25, 50, 100 µM | [1][2] |
| Effect on Lipid Droplets | HuH7 | Reduction at 30 µM | |
| Effect on Palmitic Acid Biosynthesis | HuH7 | -22.5% at 30 µM | [6] |
| Effect on Mitochondrial Functionality | HuH7 | +15.4% at 30 µM | [6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to determine if this compound directly binds to and stabilizes a target protein (e.g., AKT) in intact cells.
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Cell Treatment: Culture your cells of interest to 80-90% confluency. Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1-2 hours).
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Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
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Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and 37°C water bath). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and western blotting using an antibody against the putative target protein (e.g., anti-AKT).
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Protocol 2: Western Blot Troubleshooting for High Background
High background can obscure the specific signal of your target protein.
| Problem | Possible Cause | Solution |
| Uniform High Background | Insufficient blocking | Increase blocking time (e.g., to 2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk, especially for phospho-antibodies). |
| Antibody concentration too high | Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio. | |
| Inadequate washing | Increase the number and duration of washes (e.g., 3 x 10 minutes with TBST). | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| Secondary antibody non-specific binding | Run a control lane with only the secondary antibody to check for non-specific binding. Use pre-adsorbed secondary antibodies. | |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Visualizations
Signaling Pathway
Caption: this compound's on-target inhibition of the PI3K/AKT/GSK-3β pathway.
Experimental Workflow
Caption: Workflow for identifying and validating this compound's off-target effects.
Logical Relationship
Caption: The observed phenotype is a result of both on-target and off-target effects.
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending the Affinity Range of Weak Affinity Chromatography for the Identification of Weak Ligands Targeting Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Solid-Supported Proteins in the Liquid Chromatography Domain to Probe Ligand-Target Interactions [frontiersin.org]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity selection-based two-dimensional chromatography coupled with high-performance liquid chromatography-mass spectrometry for discovering xanthine oxidase inhibitors from Radix Salviae Miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Salvigenin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Salvigenin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its oral bioavailability a research focus?
This compound is a trimethoxylated flavone, a type of flavonoid, found in plants such as Salvia officinalis (sage). It has demonstrated various biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. However, its therapeutic potential is limited by its low oral bioavailability, primarily due to its hydrophobic nature and poor water solubility. Enhancing its oral bioavailability is crucial for achieving effective therapeutic concentrations in the body through oral administration.
Q2: What are the main challenges associated with the oral administration of this compound?
The primary challenges in the oral delivery of this compound are:
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Poor Aqueous Solubility: this compound is a very hydrophobic molecule, making it difficult to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
Low Dissolution Rate: Consequent to its low solubility, the rate at which this compound dissolves in the gut is slow, limiting the amount of drug available for absorption.
-
First-Pass Metabolism: Like many flavonoids, this compound may be subject to extensive metabolism in the intestines and liver by cytochrome P450 enzymes, which can reduce the amount of active compound reaching systemic circulation.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the oral bioavailability of this compound. These include:
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and absorption. Common nanoformulation approaches include nanoparticles, nanoemulsions, and nanosuspensions.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a molecular level. This can enhance the drug's dissolution rate by converting it from a crystalline to a more soluble amorphous state.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve its solubilization in the gastrointestinal tract and facilitate its absorption.
Q4: Are there any known metabolic pathways for this compound that could impact its bioavailability?
Yes, understanding the metabolic pathways of this compound is crucial for strategies to improve its bioavailability. It is predicted that this compound undergoes O-dealkylation, a metabolic process catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4.[2] Co-administration with inhibitors of these enzymes could potentially increase this compound's bioavailability, though this requires further investigation to avoid adverse drug interactions.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the development of this compound formulations.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low drug loading in nanoparticles | 1. Poor solubility of this compound in the chosen organic solvent. 2. Inefficient encapsulation method. 3. Suboptimal drug-to-polymer ratio. | 1. Screen for organic solvents with higher this compound solubility. 2. Optimize the nanoprecipitation or emulsion-evaporation method parameters (e.g., stirring speed, temperature, solvent addition rate). 3. Experiment with different drug-to-polymer ratios to find the optimal loading capacity. |
| Instability of the formulation (e.g., aggregation, precipitation) | 1. Insufficient stabilizer concentration. 2. Incompatible excipients. 3. Inappropriate storage conditions. | 1. Increase the concentration of the stabilizer (e.g., surfactant, polymer). 2. Ensure all excipients are compatible with this compound and each other. 3. Store the formulation at the recommended temperature and protect from light. |
| Inconsistent in vitro dissolution results | 1. Variability in particle size and morphology of the formulation. 2. Inadequate wetting of the formulation in the dissolution medium. 3. Use of an inappropriate dissolution medium. | 1. Ensure the manufacturing process is well-controlled to produce consistent batches. 2. Incorporate a wetting agent in the formulation or the dissolution medium. 3. Use a dissolution medium that mimics the physiological conditions of the gastrointestinal tract (e.g., simulated gastric and intestinal fluids). |
| Poor in vivo bioavailability despite good in vitro dissolution | 1. Significant first-pass metabolism. 2. Efflux by transporters like P-glycoprotein (P-gp). 3. Degradation of the formulation in the gastrointestinal tract. | 1. Investigate co-administration with a safe inhibitor of relevant CYP450 enzymes. 2. Consider incorporating a P-gp inhibitor in the formulation. 3. Use enteric-coated formulations to protect this compound from the acidic environment of the stomach. |
Section 3: Data Presentation
The following tables summarize quantitative data from studies on enhancing the bioavailability of Apigenin, a flavonoid structurally similar to this compound. This data can serve as a benchmark for this compound formulation development.
Table 1: Enhancement of Apigenin Bioavailability using Solid Dispersions
| Formulation | Carrier | Method | Fold Increase in Bioavailability (AUC) | Reference |
| Apigenin Solid Dispersion | Pluronic F-127 | Microwave | 3.19 | [3] |
| Apigenin Solid Dispersion | Carbon Nanopowder | Physical Mixing | 1.83 | |
| Apigenin Solid Dispersion | Mesoporous Silica Nanoparticles | Physical Absorption | 8.32 |
Table 2: Pharmacokinetic Parameters of Different Apigenin Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Apigenin | 0.23 ± 0.04 | 4.0 | 1.89 ± 0.21 | 100 | [4] |
| Apigenin-Bio-SNEDDS | 0.47 ± 0.08 | 2.0 | 3.62 ± 0.38 | 191.32 | [4] |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation
This protocol is adapted from methods used for other poorly soluble flavonoids.
Materials:
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This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.
-
Slowly inject the organic phase into the aqueous phase (PVA solution) under constant magnetic stirring.
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Continue stirring for 4-6 hours at room temperature to allow for the evaporation of the organic solvent.
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Collect the formed nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet with deionized water three times to remove any unentrapped drug and excess PVA.
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Resuspend the final nanoparticle formulation in deionized water for characterization or freeze-dry for long-term storage.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
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This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
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Ethanol
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both components completely in a sufficient volume of ethanol with the help of sonication or magnetic stirring.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
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Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Section 5: Visualization of Pathways and Workflows
Diagram 1: Predicted Metabolic Pathway of this compound
Caption: Predicted metabolism of this compound via O-dealkylation by Cytochrome P450 enzymes.
Diagram 2: Experimental Workflow for Nanoparticle Formulation and Evaluation
Caption: Workflow for the formulation and evaluation of this compound-loaded nanoparticles.
References
- 1. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Dealing with autofluorescence of Salvigenin in imaging experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the autofluorescence of Salvigenin during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it autofluorescent?
This compound (5-hydroxy-4',6,7-trimethoxyflavone) is a naturally occurring flavonoid. Like many flavonoids with a specific chemical structure (a keto group at the C4 position and a hydroxyl group at the C5 position), this compound is intrinsically fluorescent. This "autofluorescence" can interfere with the detection of other fluorescent signals in your experiment.
Q2: What are the likely excitation and emission wavelengths of this compound?
Q3: How can I confirm if this compound is the source of autofluorescence in my experiment?
To determine if this compound is contributing to background fluorescence, you should include an "unstained" control sample in your experimental setup. This control should contain the cells or tissue and this compound, but no other fluorescent labels (e.g., fluorescently-labeled antibodies).[3] Imaging this sample under the same conditions as your fully stained samples will reveal the extent of this compound's autofluorescence.
Troubleshooting Guides
Problem 1: High background fluorescence obscuring the signal of interest.
High background fluorescence from this compound can significantly reduce the signal-to-noise ratio of your target fluorophores.
Solution Workflow:
Caption: Workflow for troubleshooting high background fluorescence.
Detailed Steps:
-
Assess Spectral Overlap: Given that this compound likely emits in the blue-green range, avoid using fluorophores like DAPI, FITC, or Alexa Fluor 488 if possible.
-
Choose Spectrally Distinct Fluorophores: Opt for fluorophores that emit in the red to far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5), as endogenous autofluorescence is often lower in these ranges.[3][4]
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Chemical Quenching: If you cannot change your fluorophore, consider using a chemical agent to quench autofluorescence.
Quenching Agent Target Notes Sudan Black B Lipofuscin and other broad-spectrum autofluorescence Can sometimes introduce its own background. Sodium Borohydride Aldehyde-induced autofluorescence from fixation Can have variable results and may affect antigenicity.[4] Commercial Reagents Broad-spectrum autofluorescence Several kits are available that are optimized to reduce autofluorescence from various sources. -
Photobleaching: Before incubating with your fluorescent labels, you can try to selectively photobleach the this compound-induced autofluorescence by exposing the sample to high-intensity light at its presumed excitation wavelength.
-
Spectral Unmixing: If your imaging system has a spectral detector, you can acquire the emission spectrum of a "this compound only" control and use this information to computationally subtract its contribution from your experimental images.[5]
Problem 2: Weak signal from the target of interest.
Even with manageable background, the signal from your target may be difficult to distinguish.
Solution Workflow:
Caption: Workflow for enhancing a weak target signal.
Detailed Steps:
-
Optimize Fixation: Aldehyde-based fixatives like paraformaldehyde can increase autofluorescence.[3][6] Try reducing the fixation time or switching to a non-aldehyde fixative such as ice-cold methanol, if compatible with your target antigen.[3][6]
-
Use Brighter Fluorophores: Select fluorophores with high quantum yields and extinction coefficients to maximize your signal.
-
Signal Amplification: Consider using a signal amplification method, such as tyramide signal amplification (TSA), to increase the intensity of your target's fluorescence.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol can be used after fixation with aldehyde-based fixatives to reduce background fluorescence.
-
Following fixation and washing, prepare a fresh solution of 0.1% (w/v) sodium borohydride in phosphate-buffered saline (PBS).
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence protocol.
Note: This method can have variable efficacy and may impact certain epitopes.[4]
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is effective for tissues with high levels of lipofuscin, a common source of autofluorescence.
-
After your final secondary antibody wash, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
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Wash the samples extensively with PBS until the solution runs clear.
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Mount the coverslips with an appropriate mounting medium.
Signaling Pathway
This compound has been shown to inhibit the PI3K/AKT/GSK-3β signaling pathway, which is implicated in cell survival and proliferation.
Caption: this compound's inhibitory effect on the PI3K/AKT/GSK-3β pathway.
References
- 1. PhotochemCAD | this compound [photochemcad.com]
- 2. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
Technical Support Center: Interpreting Complex NMR Spectra of Salvigenin and Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Salvigenin and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H and ¹³C NMR signals for this compound?
A1: this compound (5-hydroxy-4',6,7-trimethoxyflavone) has a distinct set of signals in both ¹H and ¹³C NMR spectra that are crucial for its identification. The data can vary slightly based on the solvent used. The following tables summarize the reported chemical shifts in CDCl₃.
Data Presentation: NMR Spectral Data for this compound
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2 | - | - | 163.91 |
| 3 | 6.54 | s | 104.0 |
| 4 | - | - | 182.58 |
| 4a | - | - | 153.13 |
| 5 | 12.74 | s (OH) | 106.4 |
| 6 | - | - | 152.98 |
| 7 | - | - | 132.54 |
| 8 | 6.51 | s | 158.65 |
| 8a | - | - | 90.5 |
| 1' | - | - | 123.43 |
| 2', 6' | 7.79 | d, J = 8.8 | 127.9 |
| 3', 5' | 6.97 | d, J = 8.8 | 114.44 |
| 4' | - | - | 162.55 |
| 6-OMe | 3.94 | s | 60.77 |
| 7-OMe | 3.90 | s | 56.24 |
| 4'-OMe | 3.88 | s | 55.47 |
Data compiled from multiple sources.[1][2]
Q2: How can 2D NMR experiments like HSQC and HMBC help confirm the structure of this compound?
A2: 2D NMR experiments are essential for unambiguously assigning the complex spectra of flavonoids like this compound.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[3][4] For this compound, it would show correlations such as H-3 to C-3, H-8 to C-8, and the aromatic protons of the B-ring (H-2'/6' and H-3'/5') to their respective carbons.[5] This is critical for confirming the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[3] This is invaluable for piecing together the molecular skeleton by connecting proton signals to quaternary (non-protonated) carbons. Key HMBC correlations for this compound include:
These correlations provide definitive evidence for the placement of the methoxy groups and the connectivity of the A, B, and C rings.[1][5]
Q3: My measured chemical shifts for this compound don't exactly match the literature values. Why?
A3: Minor variations in chemical shifts are common and can be attributed to several factors:
-
Solvent Effects: Different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) can induce changes in chemical shifts due to varying polarity and hydrogen bonding interactions.[7]
-
Concentration: The concentration of the sample can sometimes affect the chemical shifts, particularly for protons involved in intermolecular interactions like hydrogen bonding (e.g., the 5-OH proton).[8]
-
Temperature: NMR experiments run at different temperatures can show slight variations in peak positions.[7]
-
pH: For compounds with ionizable groups, the pH of the sample can significantly alter the electronic environment and thus the chemical shifts.
-
Instrument Calibration: Slight differences in the calibration of NMR spectrometers can lead to small discrepancies. Always reference the spectrum to a known internal standard like TMS or the residual solvent peak.[9]
Troubleshooting Guide
Q1: The peaks in my ¹H NMR spectrum are very broad. What are the common causes and solutions?
A1: Peak broadening can obscure important coupling information and integrations. Here are potential causes and troubleshooting steps:
-
Poor Shimming: The magnetic field is not homogeneous.
-
Solution: Re-shim the spectrometer. This is often the most common cause and the first step in troubleshooting.
-
-
Poor Sample Solubility: The compound is not fully dissolved, creating a non-homogenous sample.
-
Solution: Try a different NMR solvent in which your compound is more soluble.[8] Gently warming the sample may also help, but be cautious of potential degradation.
-
-
Sample is Too Concentrated: High concentrations can lead to increased viscosity and aggregation, causing broader lines.
-
Solution: Dilute your sample and re-acquire the spectrum.
-
-
Presence of Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of Chelex or silica gel may help.
-
Q2: I am having difficulty assigning the quaternary carbons of this compound. What is the recommended experimental approach?
A2: Quaternary carbons do not have attached protons and therefore do not appear in HSQC or DEPT-135 spectra. The definitive method for their assignment is the HMBC experiment.
-
Strategy: Use the HMBC spectrum to find long-range correlations from well-defined proton signals to the quaternary carbons. For this compound:
-
Identify H-3 Signal: Locate the singlet around δ 6.54 ppm. Look for its correlations to the carbonyl carbon C-4 (δ ~182.6 ppm) and the C-2 carbon (δ ~163.9 ppm).[1][6]
-
Use Aromatic Protons: The H-8 singlet (δ ~6.51 ppm) will show correlations to nearby quaternary carbons like C-7 and C-8a. The B-ring protons (H-2'/6' and H-3'/5') will correlate to C-1' and C-4'.
-
Use Methoxy Protons: The sharp singlets of the three methoxy groups (δ ~3.88-3.94 ppm) are excellent starting points. They will show a strong three-bond correlation to the carbon they are attached to (C-6, C-7, and C-4').
-
-
Visualization: The following workflow illustrates the logic for using 2D NMR to assign the structure.
Mandatory Visualization: Logical Workflow for Spectral Interpretation
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR spectroscopy on flavins and flavoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Salvianolic Acid B Detection
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the sensitive detection of Salvianolic Acid B using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry (MS) parameters for Salvianolic Acid B detection?
A1: For sensitive detection of Salvianolic Acid B, operating in negative ion mode using Electrospray Ionization (ESI) is highly recommended. The deprotonated molecule [M-H]⁻ is typically observed as the precursor ion.
Q2: What is the expected precursor ion and what are the major fragment ions for Salvianolic Acid B in MS/MS?
A2: The quasi-molecular ion of Salvianolic Acid B is observed at m/z 717.14610 in negative mode.[1] Key fragment ions can be used for confirmation and quantification in Multiple Reaction Monitoring (MRM) mode. Common fragments result from the loss of danshensu or caffeic acid moieties.
Table 1: Key m/z Transitions for Salvianolic Acid B (Negative Ion Mode)
| Precursor Ion [M-H]⁻ | Fragment Ion (Product Ion) | Description of Neutral Loss | Reference |
| 717.15 | 519.07 | Loss of dehydrated caffeic acid (162 Da) | [2] |
| 717.15 | 339.05 | Loss of a C18H18O9 moiety | [1][3] |
| 717.15 | 321.04 | Loss of a C18H20O10 moiety | [1][4] |
| 717.15 | 197.04 | Resulting from ester bond cleavage | [1] |
Note: The optimal collision energy for each transition should be determined empirically on your specific instrument.
Q3: What are the recommended Liquid Chromatography (LC) conditions for separating Salvianolic Acid B?
A3: A reversed-phase HPLC or UHPLC system is typically used for the separation of Salvianolic Acid B.
Table 2: Recommended Starting LC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for phenolic acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier improves peak shape and ionization efficiency.[5][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to elute Salvianolic Acid B, then wash and re-equilibrate. | A gradient is necessary to elute the analyte with good peak shape and separate it from other matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min (for UHPLC) | Adjust based on column dimensions and particle size. |
| Column Temperature | 25 - 40 °C | Temperature can affect retention time and peak shape.[5] |
Q4: How stable is Salvianolic Acid B, and what are the best practices for sample handling and storage?
A4: Salvianolic Acid B is known to be unstable under certain conditions.
-
pH Sensitivity: Degradation is pH-dependent, with instability observed in neutral and alkaline solutions.[7] Acidic conditions (e.g., using formic acid in the mobile phase) can improve stability during analysis.
-
Temperature Sensitivity: It is susceptible to thermal degradation.[7][8] Samples should be stored at low temperatures (e.g., 4 °C for short-term, -80 °C for long-term) and kept cool during sample preparation.
-
Solution Stability: It undergoes severe degradation in aqueous solutions like normal saline.[9] It is recommended to prepare standards and samples fresh in a suitable solvent (like methanol or mobile phase) just before analysis.
-
Solid State Stability: In its solid form, when protected from high heat and humidity, it is relatively stable.[9]
Troubleshooting Guide
Issue 1: Weak or No Signal for Salvianolic Acid B
| Possible Cause | Troubleshooting Step |
| Incorrect Ionization Mode | Ensure the mass spectrometer is set to negative ion mode (ESI-) . Salvianolic Acid B does not ionize well in positive mode. |
| Sample Degradation | Prepare fresh samples and standards. Salvianolic Acid B is unstable in solution, especially at neutral/alkaline pH or elevated temperatures.[7][9] Ensure samples are kept cool. |
| Suboptimal MS Parameters | Infuse a standard solution directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energies for the specific m/z transitions. |
| Contamination of Ion Source | A dirty ion source can suppress the signal.[10] Clean the ion source according to the manufacturer's protocol. |
| Mobile Phase Issues | Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote ionization.[5] Prepare fresh mobile phases. |
Issue 2: Retention Time Drifting or Shifting
| Possible Cause | Troubleshooting Step |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts.[10] |
| Mobile Phase Composition Change | Volatilization of the organic component can alter the mobile phase composition and affect retention. Prepare fresh mobile phases daily and keep solvent bottles capped. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. Inconsistent temperature can lead to shifts in retention time.[5] |
| Column Degradation or Contamination | If the retention time consistently decreases and peak shape deteriorates, the column may be contaminated or nearing the end of its life. Flush the column or replace it if necessary.[11] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | The peak may be broad or tailing due to injecting too high a concentration of the analyte.[11] Dilute the sample and reinject. |
| Secondary Interactions | Acidic analytes can interact with active sites on the silica packing. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress this interaction. |
| Extra-Column Volume | Excessive tubing length or use of incorrect fittings between the injector, column, and detector can cause peak broadening.[11] Use minimal tubing length and appropriate fittings for your system. |
| Column Contamination/Voiding | A contaminated guard column or a void at the head of the analytical column can cause peak splitting or tailing. Replace the guard column or try back-flushing the analytical column (if permitted by the manufacturer). |
Issue 4: High Background Noise or Unexpected Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Additives | High background noise can originate from impure solvents or additives.[10] Use high-purity, LC-MS grade solvents and fresh additives. |
| Sample Carryover | Remnants from a previous, more concentrated sample may appear in subsequent runs. Optimize the injector wash method, using a strong solvent to effectively clean the needle and sample loop. |
| Sample Matrix Effects | Components in the sample matrix can co-elute and cause ion suppression or enhancement, or appear as interfering peaks.[10] Improve sample clean-up procedures (e.g., Solid Phase Extraction) to remove interfering substances. |
| Degradation Products | Given the instability of Salvianolic Acid B, some unexpected peaks may be its degradation products.[7][9] Analyze samples promptly after preparation. |
Experimental Protocols
Protocol 1: Standard Preparation and LC-MS/MS Analysis of Salvianolic Acid B
-
Standard Stock Solution Preparation:
-
Accurately weigh 1 mg of Salvianolic Acid B reference standard.
-
Dissolve in 1 mL of methanol to make a 1 mg/mL stock solution.
-
Store the stock solution at -20 °C or below, protected from light.
-
-
Working Standard Preparation:
-
On the day of analysis, serially dilute the stock solution with 50:50 methanol/water containing 0.1% formic acid to prepare a series of calibration standards.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol to 1 volume of plasma.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS System Configuration:
-
Set up the LC system with the parameters outlined in Table 2.
-
Equilibrate the column for at least 15-20 minutes with the initial mobile phase conditions.
-
Set up the MS/MS method in negative ion mode, using the precursor and product ions from Table 1. Optimize collision energies if necessary.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Run the calibration standards from the lowest to the highest concentration.
-
Inject the prepared samples.
-
Periodically inject quality control (QC) samples to monitor system performance and data accuracy.
-
Visualizations
Caption: Experimental workflow for Salvianolic Acid B analysis.
Caption: Troubleshooting logic for LC-MS/MS analysis.
References
- 1. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Salvia tomentosa Miller Extracts, Rich in Rosmarinic, Salvianolic and Lithospermic Acids, on Bacteria Causing Opportunistic Infections [mdpi.com]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and identification of degradation products of salvianolic acid A by NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. agilent.com [agilent.com]
Improving the efficiency of Salvigenin synthesis protocols.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of salvigenin synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the total synthesis of this compound?
A1: The total synthesis of this compound (5-hydroxy-6,7,4'-trimethoxyflavone) typically starts with a substituted acetophenone and a substituted benzaldehyde. A common strategy involves the use of 2',4',5'-trihydroxy-3'-methoxyacetophenone and p-anisaldehyde (4-methoxybenzaldehyde) or their protected derivatives.
Q2: Which synthetic route is generally preferred for this compound synthesis?
A2: A widely used and efficient method is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to construct the flavone core. This approach is often favored due to the availability of starting materials and generally good yields.
Q3: I am observing a low yield during the Claisen-Schmidt condensation. What could be the issue?
A3: Low yields in the Claisen-Schmidt condensation can be attributed to several factors:
-
Base Strength: The choice and concentration of the base (e.g., KOH, NaOH) are critical. An insufficient amount of a weak base may lead to an incomplete reaction.
-
Reaction Temperature: The reaction is typically run at room temperature. Higher temperatures can sometimes lead to side reactions.
-
Purity of Reactants: Impurities in the starting acetophenone or benzaldehyde can interfere with the reaction.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration, which can range from a few hours to overnight.
Q4: During the cyclization of the chalcone, I am getting multiple products. How can I improve the selectivity?
A4: The formation of multiple products during cyclization can be a challenge. To improve selectivity for the desired flavone:
-
Oxidizing Agent: The choice of oxidizing agent is crucial. A common and effective system is using iodine (I₂) in dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Ensure the reaction is carried out at the recommended temperature, as side reactions can be favored at higher temperatures.
-
Chalcone Purity: Impurities in the chalcone intermediate can lead to the formation of byproducts. Ensure the chalcone is sufficiently pure before proceeding to the cyclization step.
Q5: What are the best practices for purifying the final this compound product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is effective. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Chalcone Formation | Insufficient base catalysis. | Increase the concentration or use a stronger base (e.g., KOH). |
| Impure starting materials. | Recrystallize or purify the acetophenone and benzaldehyde starting materials. | |
| Sub-optimal reaction time or temperature. | Monitor the reaction by TLC and adjust the reaction time accordingly. Maintain the reaction at room temperature unless otherwise specified. | |
| Formation of Aurone Byproducts During Cyclization | Use of certain reagents or acidic conditions can favor aurone formation. | Employ an iodine-DMSO system for oxidative cyclization, which generally favors flavone formation. |
| Incomplete Cyclization | Insufficient amount of oxidizing agent. | Ensure the correct stoichiometry of the oxidizing agent (e.g., I₂) is used. |
| Reaction time is too short. | Monitor the reaction by TLC to determine the point of completion. | |
| Difficulty in Demethylation (if applicable) | The chosen demethylating agent is not effective for the specific methoxy group. | Different methoxy positions on the flavone ring have different reactivities. A stronger demethylating agent like HBr or BCl₃ might be required. Selective demethylation can be challenging.[2] |
| Final Product is Difficult to Purify | Presence of closely related impurities or starting materials. | Optimize the column chromatography conditions (e.g., try a different solvent system or a finer mesh silica gel). If co-elution is an issue, consider preparative HPLC for final purification.[3] |
Quantitative Data from a Representative Flavone Synthesis
The following table summarizes typical yields for the synthesis of a structurally related flavone, which can serve as a benchmark for this compound synthesis.
| Step | Reaction | Starting Materials | Reagents/Conditions | Typical Yield (%) |
| 1 | Chalcone Formation | 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone, 4-methoxybenzaldehyde | KOH, Ethanol, rt | ~85% |
| 2 | Oxidative Cyclization | Chalcone Intermediate | I₂, DMSO, 120°C | ~80% |
| 3 | Demethylation | Trimethoxyflavone Intermediate | BBr₃, CH₂Cl₂ | ~75% |
Experimental Protocols
Protocol 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation
-
Dissolve the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (3 equivalents) in water and stir at room temperature.
-
Add the substituted benzaldehyde (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water and acidify with dilute HCl.
-
The precipitated chalcone is then filtered, washed with water until neutral, and dried.
-
The crude chalcone can be purified by recrystallization from ethanol.
Protocol 2: Oxidative Cyclization to this compound
-
Dissolve the purified chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add iodine (I₂) (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 120-140°C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated crude this compound is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's inhibition of the PI3K/AKT/GSK-3β pathway.
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Calibrating Flow Cytometry for Apoptosis Assays with Salvigenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to assess apoptosis induced by Salvigenin.
Troubleshooting Guides
Issue 1: Weak or No Annexin V-FITC / PI Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Reagent Concentration | Titrate Annexin V-FITC and Propidium Iodide (PI) to determine the optimal concentration for your cell type. A typical starting point is 5 µL of each reagent per 1x10^5 cells in 100 µL of binding buffer.[1] |
| Suboptimal Incubation Time | The standard incubation time is 15-20 minutes at room temperature in the dark. Optimize this time for your specific cell line and experimental conditions. |
| Loss of Ca2+ in Binding Buffer | Annexin V binding to phosphatidylserine is calcium-dependent.[2] Ensure your 1X Binding Buffer contains the correct concentration of CaCl2 (typically 2.5 mM).[2] |
| Reagent Degradation | Store Annexin V-FITC and PI solutions protected from light and at the recommended temperature (usually 2-8°C). Avoid repeated freeze-thaw cycles. |
| Insufficient Apoptosis Induction | The concentration of this compound or the treatment duration may be insufficient to induce a detectable level of apoptosis. Perform a dose-response and time-course experiment to determine the optimal conditions. Published effective concentrations of this compound often range from 25 µM to 150 µM.[3][4] |
Issue 2: High Background Fluorescence or Non-Specific Staining
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Autofluorescence of this compound | Natural compounds like this compound can exhibit autofluorescence, typically in the green spectrum, which can interfere with the FITC signal.[5][6] Run an unstained, this compound-treated control to assess its autofluorescence. If significant, consider using a brighter fluorophore for Annexin V (e.g., PE or APC) that emits at a longer wavelength with less autofluorescence interference.[5][7] |
| Dead Cells | Dead cells can non-specifically bind antibodies and exhibit increased autofluorescence.[7][8] Handle cells gently, and consider using a viability dye to exclude dead cells from your analysis.[9] |
| Spectral Overlap | Ensure proper compensation is set between the FITC and PI channels using single-stained controls.[2] |
| Cellular Debris | Gate out debris based on forward and side scatter properties.[10] |
Issue 3: Poor Resolution Between Cell Populations
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Flow Cytometer Settings | Optimize FSC, SSC, and fluorescence channel voltages/gains. Start with unstained cells to set the baseline voltages, then adjust with single-stained positive controls.[9] |
| Cell Clumping | Gently resuspend cell pellets and consider filtering the cell suspension through a nylon mesh before analysis to remove clumps.[2] |
| Asynchronous Apoptosis | This compound treatment may induce apoptosis at different rates within the cell population. A time-course experiment can help identify the optimal time point for analysis when distinct populations are visible. |
Flow Cytometry Instrument Settings (Example)
Note: These are example settings and must be optimized for your specific instrument, cell type, and experimental conditions.
| Parameter | Setting | Purpose |
| Forward Scatter (FSC) | Logarithmic Scale, Voltage/Gain: Instrument-dependent | To measure cell size. |
| Side Scatter (SSC) | Logarithmic Scale, Voltage/Gain: Instrument-dependent | To measure cell granularity/internal complexity. |
| FL1 (FITC Channel) | Logarithmic Scale, Voltage/Gain: Adjust to place the negative population in the first decade. | To detect Annexin V-FITC fluorescence. |
| FL2 (PI Channel) | Logarithmic Scale, Voltage/Gain: Adjust to place the negative population in the first decade. | To detect Propidium Iodide fluorescence. |
| Compensation | Adjust FITC vs. PI overlap using single-stained controls. | To correct for spectral overlap between fluorochromes. |
Experimental Protocols
Annexin V-FITC and Propidium Iodide Staining Protocol
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound at various concentrations (e.g., 25, 50, 100 µM) and for different durations (e.g., 24, 48 hours).[4] Include a vehicle-treated control group.
-
Harvest cells, including any floating cells from the supernatant, by gentle centrifugation (e.g., 300 x g for 5 minutes).[2]
-
Wash the cells once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
-
Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Visualizations
Caption: Experimental workflow for apoptosis detection with this compound.
Caption: this compound-induced apoptosis signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the expected results for an apoptosis assay with this compound?
A1: In a successful experiment, you should observe a dose- and time-dependent increase in the percentage of apoptotic cells in the this compound-treated samples compared to the untreated control. On a typical Annexin V vs. PI dot plot, you will see a shift of cells from the lower-left quadrant (live cells) to the lower-right quadrant (early apoptotic cells) and subsequently to the upper-right quadrant (late apoptotic/necrotic cells).
Q2: Can I fix the cells after staining for later analysis?
A2: It is generally recommended to analyze the cells within an hour after staining. Fixation with paraformaldehyde can be performed after Annexin V staining, but it may affect the fluorescence intensity and is not recommended for PI staining as it can permeabilize the cell membrane, leading to false positives. If fixation is necessary, it should be done after the Annexin V incubation step.
Q3: How do I prepare the necessary controls for the experiment?
A3: You should include the following controls:
-
Unstained cells: To set the baseline forward and side scatter and fluorescence.
-
Cells stained only with Annexin V-FITC: For compensation of FITC signal into the PI channel.
-
Cells stained only with Propidium Iodide: For compensation of PI signal into the FITC channel.
-
Untreated (vehicle) control: To measure the baseline level of apoptosis in your cell population.
-
Positive control (optional but recommended): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to ensure the assay is working correctly.[2]
Q4: My untreated control cells show a high level of apoptosis. What could be the reason?
A4: High baseline apoptosis can be due to several factors, including harsh cell handling (e.g., over-trypsinization, excessive centrifugation speed), nutrient deprivation in the culture medium, or contamination.[9] Ensure gentle cell handling and use healthy, log-phase cells for your experiments.
Q5: What is the mechanism of action of this compound in inducing apoptosis?
A5: this compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[3] It can inhibit the PI3K/Akt signaling pathway, which leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[3]
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. bosterbio.com [bosterbio.com]
- 3. impactfactor.org [impactfactor.org]
- 4. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. beckman.com [beckman.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. biocompare.com [biocompare.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle Against Inflammation: Salvigenin vs. Indomethacin
For researchers and drug development professionals, the quest for potent and safe anti-inflammatory agents is relentless. This guide provides a comprehensive comparison of the anti-inflammatory effects of Salvigenin, a naturally occurring flavonoid, and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). By examining their mechanisms of action, and presenting supporting experimental data, this document aims to offer valuable insights for the scientific community.
Executive Summary
This compound, a flavonoid found in plants of the Salvia species, has demonstrated significant anti-inflammatory properties. Its mechanism of action is believed to involve the inhibition of key inflammatory mediators. Indomethacin, a potent NSAID, is a well-established cyclooxygenase (COX) inhibitor, effectively reducing the production of prostaglandins involved in inflammation and pain. This comparison delves into the available scientific literature to objectively assess their anti-inflammatory efficacy, drawing upon data from in vivo studies.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and Indomethacin, primarily from studies utilizing the carrageenan-induced paw edema model in rats, a standard and widely accepted assay for evaluating acute inflammation.
| Parameter | This compound | Indomethacin | Reference Study |
| Carrageenan-Induced Paw Edema Inhibition (%) | |||
| 1 hour post-carrageenan | 25 mg/kg: ~15% 50 mg/kg: ~25% 100 mg/kg: ~35% | 10 mg/kg: ~45% | [1] |
| 2 hours post-carrageenan | 25 mg/kg: ~20% 50 mg/kg: ~30% 100 mg/kg: ~40% | 10 mg/kg: ~55% | [1] |
| 3 hours post-carrageenan | 25 mg/kg: ~25% 50 mg/kg: ~40% 100 mg/kg: ~50% | 10 mg/kg: ~65% | [1] |
| 4 hours post-carrageenan | 25 mg/kg: ~30% 50 mg/kg: ~45% 100 mg/kg: ~55% | 10 mg/kg: ~70% | [1] |
| Effect on Inflammatory Mediators | |||
| Prostaglandin E2 (PGE2) Levels | Inhibition reported, but direct comparative quantitative data with Indomethacin in the same study is limited. | Significant reduction. A study showed that Indomethacin (10 mg/kg) completely abolished the induction of PGE2 in carrageenan-induced paw edema.[2] | [2] |
| Cyclooxygenase-2 (COX-2) Expression | Inhibition of COX-2 expression has been suggested for flavonoids. | Significant reduction in COX-2 mRNA and protein levels in carrageenan-induced paw edema.[2] | [2] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduction in pro-inflammatory cytokine levels has been associated with flavonoids. | Indomethacin has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β in inflammatory models.[3][4] | [3][4] |
Note: The data for this compound and Indomethacin on inflammatory mediators are not from a single head-to-head comparative study, which represents a current data gap in the literature. The presented information is based on findings from separate studies using similar inflammatory models.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and Indomethacin are rooted in their distinct molecular mechanisms.
Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
This compound , as a flavonoid, is thought to exert its anti-inflammatory effects through a multi-targeted approach. Evidence suggests that it can inhibit the expression and activity of COX-2 and inducible nitric oxide synthase (iNOS). This leads to a decrease in the production of prostaglandins and nitric oxide, both of which are pro-inflammatory molecules. Furthermore, flavonoids have been reported to modulate the production of pro-inflammatory cytokines.
Experimental Protocols: Unveiling the Methodology
The primary experimental model cited in the comparative data is the carrageenan-induced paw edema assay in rats . This widely used model induces a reproducible and well-characterized inflammatory response.
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Male Wistar rats are typically used.
-
Groups: Animals are divided into several groups: a control group (receiving the vehicle), a positive control group (receiving Indomethacin), and experimental groups (receiving different doses of this compound).
-
Drug Administration: Test compounds (this compound) and the standard drug (Indomethacin) are administered, usually intraperitoneally or orally, at a specified time before the induction of inflammation.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow.
Conclusion
Both this compound and Indomethacin demonstrate significant anti-inflammatory effects. Indomethacin, as a potent non-selective COX inhibitor, shows a more pronounced inhibition of acute inflammation in the carrageenan-induced paw edema model. This compound, a natural flavonoid, also exhibits dose-dependent anti-inflammatory activity, likely through a multi-faceted mechanism that includes the inhibition of pro-inflammatory enzymes and cytokines.
For researchers in drug development, this compound presents an interesting natural compound with therapeutic potential. However, a significant data gap exists in the form of direct, quantitative comparative studies between this compound and established NSAIDs like Indomethacin across a range of inflammatory markers. Further research, including head-to-head in vivo studies and detailed molecular investigations, is warranted to fully elucidate the comparative efficacy and safety profiles of this compound and to explore its potential as a novel anti-inflammatory agent.
References
- 1. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Salvigenin in Cancer Therapy: A Comparative Analysis with Other Flavonoids
A Comprehensive Guide for Researchers and Drug Development Professionals
Published: November 10, 2025
This guide provides a detailed comparison of the efficacy of salvigenin versus other prominent flavonoids in cancer therapy, supported by experimental data from various studies. It is intended for researchers, scientists, and professionals involved in drug development.
Introduction to Flavonoids in Oncology
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention in cancer research due to their pleiotropic effects on malignant cells.[1][2][3][4][5][6] These natural compounds have been shown to modulate various cellular processes, including cell proliferation, apoptosis, autophagy, and inflammation, making them promising candidates for novel anticancer therapies.[1][2][3][6] This guide focuses on this compound, a trimethoxylated flavone, and compares its anticancer efficacy with other well-studied flavonoids: apigenin, quercetin, luteolin, and kaempferol.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other flavonoids across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colon Cancer | HT-29 | 150 | [7][8] |
| Colon Cancer | SW948 | 150 | [7][8] |
| Hepatocellular Carcinoma | Huh7 | Sensitive (exact IC50 not specified) | [9] |
| Hepatocellular Carcinoma | HepG2 | Sensitive (exact IC50 not specified) | [9] |
| Colorectal Cancer | HCT-116 | >50 (non-cytotoxic alone) | [10][11] |
Note: In some studies, this compound was found to be non-cytotoxic on its own but enhanced the efficacy of chemotherapeutic drugs.[10][11]
Table 2: IC50 Values of Other Flavonoids in Various Cancer Cell Lines
| Flavonoid | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Apigenin | Renal Cell Carcinoma | Caki-1 | 27.02 (24h) | [12] |
| Renal Cell Carcinoma | ACHN | 50.40 (24h) | [12] | |
| Renal Cell Carcinoma | NC65 | 23.34 (24h) | [12] | |
| Pancreatic Cancer | BxPC-3 | 23 (24h), 12 (48h) | [13] | |
| Pancreatic Cancer | PANC-1 | 71 (24h), 41 (48h) | [13] | |
| Cholangiocarcinoma | KKU-M055 | 78 (24h), 61 (48h) | [14] | |
| Colorectal Cancer | HT-29 | 2.03 (derivative) | [15] | |
| Quercetin | Breast Cancer | MCF-7 | 73 (48h) | [16] |
| Breast Cancer | MDA-MB-231 | 85 (48h) | [16] | |
| Breast Cancer | MCF-7 | 37 (24h) | [17] | |
| Colorectal Cancer | HT-29 | ~50-100 | [18] | |
| Lung Cancer | A549 | 8.65 (24h), 7.96 (48h), 5.14 (72h) | [19] | |
| Luteolin | Various Cancers | - | 3-50 | [1] |
| Lung Cancer | GLC4 | 40.9 | [5] | |
| Colon Cancer | COLO 320 | 32.5 | [5] | |
| Leukemia | HL60 | 12.5-15 | [5] | |
| Squamous Cell Cancer | A431 | 19 | [5] | |
| Non-Small Cell Lung Cancer | A549 | 41.59 (24h), 27.12 (48h) | [20] | |
| Non-Small Cell Lung Cancer | H460 | 48.47 (24h), 18.93 (48h) | [20] | |
| Kaempferol | Pancreatic Cancer | PANC-1 | 78.75 | [6] |
| Pancreatic Cancer | Mia PaCa-2 | 79.07 | [6] | |
| Breast Cancer | MDA-MB-231 | 43 | [21] | |
| Prostate Cancer | LNCaP | 28.8 | [10] | |
| Prostate Cancer | PC-3 | 58.3 | [10] | |
| Lung Cancer | A549 | 87.3 (72h) | [22] | |
| Lung Cancer | H460 | 43.7 (72h) | [22] |
Mechanisms of Action: Signaling Pathways
This compound and other flavonoids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
The PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Several flavonoids, including this compound, have been shown to inhibit this pathway.[9][23][24]
Caption: The PI3K/AKT signaling pathway and points of inhibition by flavonoids.
This compound has been demonstrated to impede aerobic glycolysis and chemoresistance in hepatocellular carcinoma cells by dampening the PI3K/AKT/GSK-3β pathway.[9][23][24] Similarly, other flavonoids like quercetin and kaempferol also exert their anticancer effects by targeting this pathway.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth and differentiation. Overactivation of this pathway is frequently observed in various cancers.
Caption: The EGFR signaling pathway and its inhibition by this compound.
Recent studies have shown that this compound can suppress the progression of gastric cancer by inactivating the EGFR/PI3K/AKT pathway.[12] This highlights a key mechanism through which this compound exerts its tumor-suppressive functions.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and other flavonoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the flavonoids (e.g., this compound, apigenin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Note: Some flavonoids can directly reduce MTT, potentially leading to an overestimation of cell viability.[25][26] Appropriate controls are necessary to account for this.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of flavonoids for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic proteins.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptotic markers of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Caption: General experimental workflow for evaluating flavonoid efficacy.
Conclusion
The available data indicates that this compound possesses anticancer properties, particularly in sensitizing cancer cells to chemotherapy and inhibiting key survival pathways like PI3K/AKT and EGFR. When comparing its in vitro cytotoxicity, other flavonoids such as apigenin, quercetin, luteolin, and kaempferol often exhibit lower IC50 values across a broader range of cancer cell lines, suggesting potentially higher potency in direct cytotoxic effects.
However, the efficacy of a flavonoid in cancer therapy is not solely determined by its IC50 value. The unique mechanisms of action, such as this compound's ability to overcome chemoresistance, represent a significant therapeutic advantage. Further comprehensive head-to-head studies are warranted to fully elucidate the comparative efficacy of this compound and to identify the cancer types where it may offer the most therapeutic benefit, either as a standalone agent or in combination with existing therapies. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the development of flavonoid-based cancer treatments.
References
- 1. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and anti-cancer activities of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms [mdpi.com]
- 19. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 21. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Comparative Analysis of Salvigenin Content in Salvia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of salvigenin content in various Salvia species, supported by available experimental data. The information is compiled from multiple studies to offer a broad perspective on the distribution of this bioactive flavonoid.
This compound, a methoxyflavone, is a compound of interest due to its potential pharmacological activities. Its presence and concentration can vary significantly among different species of the Salvia genus, a large and diverse group of plants known for their medicinal and aromatic properties. This guide aims to summarize the current knowledge on this compound content across several Salvia species to aid in the selection of promising candidates for further research and development.
Quantitative Comparison of this compound Content
Direct comparative studies quantifying this compound across a wide range of Salvia species are limited. However, by compiling data from various phytochemical analyses, a qualitative and partially quantitative picture emerges. The following table summarizes the reported this compound content in different Salvia species. It is important to note that the absence of a quantitative value indicates that while this compound has been identified in the species, specific concentration data was not available in the reviewed literature.
| Salvia Species | Common Name | This compound Content | Reference(s) |
| Salvia aratocensis | Arato Sage | 0.8 ± 0.1 mg/g (in dry plant material) | [1] |
| Salvia sclarea | Clary Sage | Present, identified as a dominant aglycone | [2] |
| Salvia officinalis | Common Sage | Present | [3][4] |
| Salvia mellifera | Black Sage | Present | [5] |
| Salvia nemorosa | Woodland Sage | Present | |
| Salvia plebeia | - | Present | [4] |
| Salvia japonica | Japanese Sage | Source of isolation | [6] |
Experimental Protocols
The quantification of this compound in Salvia species typically involves extraction followed by chromatographic analysis. Below is a representative experimental protocol synthesized from methodologies reported for the analysis of flavonoids in Salvia extracts.
Plant Material and Extraction
-
Plant Material Preparation: The aerial parts (leaves and flowers) of the Salvia species are collected and air-dried at room temperature in a dark, well-ventilated area. The dried material is then ground into a fine powder.
-
Extraction: An accurately weighed amount of the powdered plant material (e.g., 1 gram) is extracted with a suitable solvent. Methanol is a commonly used solvent for flavonoid extraction. The extraction can be performed by maceration (soaking the powder in the solvent for 24-48 hours with occasional stirring) or by using techniques like ultrasound-assisted extraction or Soxhlet extraction to improve efficiency. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.
Chromatographic Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a robust method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution is often used to achieve good separation of various compounds in the plant extract. A common mobile phase consists of two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol. The gradient program starts with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 25-30 °C.
-
Detection:
-
UV Detection: this compound can be detected at its maximum absorbance wavelength, which is typically around 330-340 nm.
-
MS Detection: Mass spectrometry provides higher selectivity and sensitivity. Detection can be done in either positive or negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.
-
-
-
Quantification:
-
Standard Preparation: A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution to different known concentrations.
-
Calibration Curve: The calibration standards are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration of the standard.
-
Sample Analysis: The prepared Salvia extract is dissolved in a known volume of the mobile phase or methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
Calculation: The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve. The final content is then expressed as mg of this compound per gram of dry weight of the plant material.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound from Salvia species.
Caption: Experimental workflow for this compound quantification.
This guide provides a foundational understanding of this compound distribution in various Salvia species based on available scientific literature. For definitive quantification and comparison, it is recommended to perform a side-by-side analysis of the desired Salvia species using a validated analytical method.
References
- 1. Chemical Composition and In Vitro Antioxidant Activity of Salvia aratocensis (Lamiaceae) Essential Oils and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Authentication and Speciation of Salvia Botanicals: An Investigation Utilizing GC/Q-ToF and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:19103-54-9 | Manufacturer ChemFaces [chemfaces.com]
Salvigenin: A Promising Neuroprotective Agent in a Secondary Neurodegeneration Model
A Comparative Analysis of Salvigenin's Efficacy in Mitigating Oxidative Stress-Induced Neuronal Damage
In the quest for effective therapeutic strategies against neurodegenerative diseases, natural flavonoids have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of this compound, a trimethoxylated flavone, validating its neuroprotective effects in a well-established in-vitro secondary model of neurodegeneration: hydrogen peroxide (H₂O₂)-induced oxidative stress in human neuroblastoma SH-SY5Y cells. This model mimics the neuronal damage caused by oxidative stress, a common pathological hallmark in various neurodegenerative disorders.
Comparative Efficacy of this compound
To contextualize the neuroprotective potential of this compound, its performance was compared with two other well-researched neuroprotective flavonoids, Apigenin and Quercetin, based on data from studies employing the same H₂O₂-induced SH-SY5Y cell model. While direct head-to-head studies are limited, a comparative summary of their effects on key markers of neuroprotection is presented below.
| Parameter | This compound | Apigenin | Quercetin |
| Optimal Protective Concentration | 25 µM[1] | 5-15 µM | 2.5-10 µM[2] |
| Cell Viability | Significant increase in viability of H₂O₂-treated cells[1] | Significant increase in viability of H₂O₂-treated cells[1][3] | Suppression of H₂O₂-mediated cytotoxicity[4] |
| Antioxidant Response | Activates antioxidant factors (GSH and SOD)[1] | Scavenges hydroxyl, superoxide, and nitric oxide radicals; Inhibits ROS generation[1] | Reduces H₂O₂-induced ROS production[2] |
| Anti-Apoptotic Effects | Reduces Bax/Bcl-2 ratio by 1.45-fold; Inhibits caspase-3[1] | Downregulates Bax, cleaved caspase-3, and PARP; Upregulates Bcl-2[1] | Represses Bax expression; Enhances Bcl-2 expression; Inhibits caspase cascade[4] |
| Autophagy Modulation | Increases LC3-II/LC3-I ratio (~1.28-fold), Atg7 (~1.25-fold), and Atg12 (~1.54-fold)[1] | Not explicitly reported in the reviewed H₂O₂ models | Not explicitly reported in the reviewed H₂O₂ models |
| Anti-Inflammatory Effects | Decreases ER stress-associated proteins (calpain and caspase-12)[1] | Potent anti-inflammatory properties by down-regulating cytokine and nitric oxide release in inflammatory cells[5] | Downregulates inflammatory factors like NF-κB, COX-2, and TNF-α[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C in a 5% CO₂ incubator. For neuroprotective assays, cells are pre-treated with this compound or other compounds for a specified duration before inducing oxidative stress with H₂O₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells per well.
-
After treatment with the compounds and/or H₂O₂, remove the medium.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Antioxidant Enzyme Activity
Glutathione (GSH) and Superoxide Dismutase (SOD) Assays:
-
Prepare cell lysates from treated and untreated SH-SY5Y cells using RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Measure the activity of GSH and SOD in the cell lysates using commercially available colorimetric assay kits, following the manufacturer's instructions. The absorbance is measured with a microplate reader, and the enzyme activity is calculated based on the standard curve.
Western Blot Analysis for Apoptosis and Autophagy Markers
-
Extract total protein from SH-SY5Y cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, LC3-I, LC3-II, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to β-actin.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the modulation of intricate signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the experimental workflow.
Caption: this compound's neuroprotective signaling pathway.
References
- 1. sdbindex.com [sdbindex.com]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Protective effects of quercetin against hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating Salvigenin's Targets with CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-Cas9 technology with other established methods for validating the molecular targets of Salvigenin, a natural polyphenolic compound with demonstrated anti-tumor, neuroprotective, and immunomodulatory properties.[1][2] While network pharmacology and in-vitro assays have identified the PI3K/AKT/GSK-3β pathway as a primary target of this compound, especially in hepatocellular carcinoma (HCC)[3], rigorous validation is essential for advancing its therapeutic development. This document outlines the experimental framework for using CRISPR-Cas9 to confirm these targets and objectively compares this approach with alternatives, supported by detailed protocols and data presentation.
This compound and Its Putative Signaling Pathway
This compound, a trimethoxylated flavone, has been shown to suppress proliferation, migration, and glycolysis in HCC cells, concurrently inducing apoptosis.[3] Network pharmacology analyses consistently point towards the PI3K/AKT/GSK-3β signaling cascade as the central mechanism of its anti-cancer action.[3] this compound appears to inhibit the phosphorylation of key proteins in this pathway, thereby impeding downstream signaling that promotes cancer cell survival and growth.[3] Additional studies have suggested other potential targets, such as Estrogen Receptor 1 (ESR1), and effects on lipid metabolism and mitochondrial function.[4][5]
Target Validation Using CRISPR-Cas9: A Proposed Workflow
CRISPR-Cas9 gene editing offers a powerful method for target validation by creating permanent gene knockouts, thereby providing strong evidence for a target's role in a drug's mechanism of action.[6][7] The workflow involves designing a guide RNA (gRNA) to direct the Cas9 nuclease to a specific gene (e.g., PIK3CA or AKT1), creating a double-strand break, and allowing the cell's repair machinery to introduce mutations that disrupt gene function.
-
sgRNA Design and Cloning : Design two to three sgRNAs targeting early exons of the PIK3CA gene using a design tool (e.g., Benchling, CRISPR Design Tool).[8] Synthesize and clone the sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).
-
Lentivirus Production and Transduction : Co-transfect the sgRNA/Cas9 vector with packaging plasmids into HEK293T cells to produce lentiviral particles. Harvest the virus-containing supernatant and use it to transduce Huh7 cells.
-
Selection of Edited Cells : 48 hours post-transduction, apply puromycin selection to eliminate non-transduced cells.
-
Single-Cell Cloning : Isolate single cells from the puromycin-resistant pool into 96-well plates to generate monoclonal cell lines. Expand the resulting colonies.
-
Validation of Gene Knockout :
-
Genomic DNA Analysis : Extract genomic DNA from expanded clones. PCR amplify the target region and perform Sanger sequencing or a T7 Endonuclease I (T7E1) assay to detect insertions/deletions (indels).[9][10]
-
Protein Expression Analysis : Confirm the absence of the target protein (PI3K) via Western Blot analysis.[8]
-
-
Phenotypic Analysis : Treat both wild-type (WT) and validated PIK3CA-knockout (KO) Huh7 cells with varying concentrations of this compound (e.g., 25, 50, 100 µM).[3] Perform cell viability assays (e.g., MTT), apoptosis assays (e.g., Annexin V staining), and glycolysis assays.
-
Expected Outcome : If PI3K is a direct and necessary target for this compound's anti-proliferative effect, the PIK3CA-KO cells should exhibit a significantly blunted response to this compound treatment compared to WT cells.
Comparison with Alternative Target Validation Methods
While CRISPR-Cas9 provides definitive genetic evidence, other techniques are also widely used for target validation. Each has distinct advantages and limitations.[11]
-
RNA Interference (RNAi) : Uses small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) to induce transient degradation of target mRNA, leading to a temporary "knockdown" of protein expression.[12]
-
Chemical Genetics : Employs small molecule inhibitors or activators with known specificity for a target protein to mimic or block the effects of the drug being studied.
-
Alternative Gene Editing (ZFNs/TALENs) : Zinc-Finger Nucleases (ZFNs) and Transcription Activator-Like Effector Nucleases (TALENs) are earlier-generation protein-based tools that also create double-strand breaks for gene disruption.[13][14][15]
The following tables provide a structured comparison of the methodologies and a hypothetical representation of experimental outcomes when validating the role of PI3K in this compound's activity.
Table 1: Objective Comparison of Target Validation Methodologies
| Feature | CRISPR-Cas9 | RNA Interference (siRNA) | Chemical Inhibitors | ZFNs / TALENs |
|---|---|---|---|---|
| Principle | Gene knockout (permanent) | mRNA degradation (transient) | Protein inhibition (reversible) | Gene knockout (permanent) |
| Effect | Complete loss of function | Partial protein knockdown | Activity modulation | Complete loss of function |
| Specificity | High, but off-targets possible | Moderate, off-target effects common | Variable, often polypharmacology | Very high, but context-dependent |
| Ease of Use | High (sgRNA design is simple)[14] | High (easy to transfect) | High (add to media) | Low (complex protein engineering)[15] |
| Time to Result | Long (weeks to months for clones) | Fast (days) | Fast (hours to days) | Very long (months) |
| Cost | Moderate | Low | Low to High | High |
| Throughput | High (suitable for screens)[16] | High | High | Low |
Table 2: Hypothetical Experimental Data for Target Validation Data represents the percentage of cell viability relative to untreated controls after 48 hours.
| Treatment Group | Wild-Type (WT) Cells | PIK3CA-KO Cells (CRISPR) | PI3K siRNA-Treated Cells | WT + PI3K Inhibitor (10µM) |
| Vehicle (DMSO) | 100% | 98% | 99% | 75% |
| This compound (50 µM) | 62% | 95% | 81% | 73% |
| This compound (100 µM) | 41% | 93% | 65% | 71% |
| Conclusion | Dose-dependent cytotoxicity | Effect abrogated , confirming target | Effect partially blunted | No synergistic effect observed |
The hypothetical data in Table 2 illustrates that in cells lacking PI3K (via CRISPR knockout), this compound loses its cytotoxic efficacy, providing strong evidence that its activity is mediated through this target. The transient and incomplete nature of siRNA results in a less pronounced effect, while the use of a chemical inhibitor shows a floor effect due to its own cytotoxicity.
Conclusion for Researchers
For the definitive cross-validation of this compound's targets, CRISPR-Cas9 stands out as the gold standard. Its ability to generate permanent, complete loss-of-function mutations provides the most unambiguous evidence for a gene's role in a drug's mechanism of action.[6] While methods like RNAi and chemical inhibition are valuable for rapid, preliminary screening, the potential for off-target effects and incomplete target modulation can lead to inconclusive results.[12] By integrating a CRISPR-Cas9 validation strategy, researchers can build a robust preclinical data package, significantly increasing confidence in this compound's therapeutic potential and paving the way for further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 9. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 13. cellgs.com [cellgs.com]
- 14. quora.com [quora.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. synthego.com [synthego.com]
A Head-to-Head Comparison of Salvigenin and Eupatorin in Colon Cancer: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two flavonoids, Salvigenin and Eupatorin, and their potential as therapeutic agents against colon cancer. The information presented is intended for researchers, scientists, and drug development professionals, offering a clear overview of their mechanisms of action, efficacy, and underlying molecular pathways based on available experimental data.
Overview of this compound and Eupatorin
This compound and Eupatorin are naturally occurring flavonoids that have demonstrated anti-cancer properties in various studies. Both compounds have been investigated for their efficacy in inducing cell death and inhibiting proliferation in colon cancer cell lines. This guide will delve into a direct comparison of their effects on key cellular processes implicated in cancer progression.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the key quantitative data from in vitro studies on this compound and Eupatorin in human colon cancer cell lines, primarily HT-29 and SW948.
Table 1: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| This compound | HT-29 | 150 | 24h | [1] |
| SW948 | 150 | 24h | [1] | |
| Eupatorin | HT-29 | 100 | 24h | [1] |
| SW948 | 100 | 24h | [1] |
Key Observation: Eupatorin exhibits a lower IC50 value compared to this compound in both HT-29 and SW948 colon cancer cell lines, suggesting it is more potent in inhibiting cell viability in these models.[1]
Table 2: Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.
| Compound | Cell Line | Key Apoptotic Events | Quantitative Data | Citation |
| This compound | HT-29, SW948 | Increased Bax/Bcl-2 ratio, Caspase-3 activation, PARP cleavage | Increased Bax/Bcl-2 ratio to 5.1 (in combination with doxorubicin in HT-29 cells) | [1] |
| Eupatorin | HT-29, SW948 | Increased Bax/Bcl-2 ratio, Caspase-3 activation, PARP cleavage, Mitochondrial membrane potential decrease | Increased Bax/Bcl-2 ratio to 4.7 (in combination with doxorubicin in HT-29 cells) | [1] |
Key Observation: Both flavonoids induce apoptosis through the mitochondrial pathway.[1][2] When combined with a non-effective dose of doxorubicin, both significantly increase the pro-apoptotic Bax/Bcl-2 ratio.[1]
Table 3: Cell Cycle Analysis
The cell cycle is a series of events that take place in a cell as it grows and divides. Arresting the cell cycle is a common mechanism of anti-cancer agents.
| Compound | Cell Line | Effect on Cell Cycle | Citation |
| This compound (150µM) | HT-29, SW948 | G1/M arrest | [1] |
| Eupatorin (100µM) | HT-29, SW948 | G2/M arrest | [1] |
Key Observation: this compound and Eupatorin induce cell cycle arrest at different phases, with this compound causing a G1/M arrest and Eupatorin a G2/M arrest.[1]
Table 4: Reactive Oxygen Species (ROS) Production
ROS are chemically reactive molecules containing oxygen. While high levels of ROS can damage cells, in cancer therapy, their induction can trigger apoptosis.
| Compound | Cell Line | Effect on ROS Levels | Quantitative Data | Citation |
| This compound | HT-29 | Increased ROS production | - | [2] |
| Eupatorin | HT-29 | Increased ROS production | 1.94-fold increase at 100µM | [3] |
| SW948 | Increased ROS production | 2.69-fold increase at 100µM | [3] |
Key Observation: Both compounds act as pro-oxidants, leading to an increase in intracellular ROS levels, which contributes to their apoptotic effects.[2][3]
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of this compound and Eupatorin are mediated through the modulation of several key signaling pathways.
This compound's Mechanism of Action
This compound primarily induces apoptosis and cell cycle arrest in colon cancer cells.[1][4] It triggers the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, which leads to the activation of downstream caspases.[1][4] Furthermore, this compound has been shown to induce a G1/M phase cell cycle arrest.[1]
Caption: this compound's apoptotic and cell cycle arrest pathways in colon cancer.
Eupatorin's Mechanism of Action
Eupatorin also induces apoptosis via the mitochondrial pathway, involving a decrease in mitochondrial membrane potential and an increase in the Bax/Bcl-2 ratio.[3][5] This leads to the generation of reactive oxygen species (ROS), further promoting apoptosis.[3] Eupatorin treatment results in a G2/M cell cycle arrest.[1] Additionally, studies have shown that Eupatorin can inhibit the PI3K/AKT and activate the MAPK signaling pathways.[6]
Caption: Eupatorin's diverse mechanisms against colon cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Eupatorin.
Cell Viability Assay (MTT Assay)
This assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: A typical workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Caption: A standard workflow for cell cycle analysis using PI staining.
Western Blotting
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
Caption: The general workflow for protein analysis via Western blotting.
Conclusion
Both this compound and Eupatorin demonstrate significant anti-cancer activity against colon cancer cells in vitro. Eupatorin appears to be a more potent inhibitor of cell viability based on its lower IC50 values.[1] Both compounds effectively induce apoptosis through the mitochondrial pathway, though they affect the cell cycle at different phases.[1] Eupatorin's ability to modulate the PI3K/AKT and MAPK pathways suggests a broader mechanism of action that could be advantageous.[6]
Further research, including in vivo studies and combination therapies, is warranted to fully elucidate the therapeutic potential of these flavonoids. This guide provides a foundational comparison to aid researchers in designing future studies and exploring the potential of this compound and Eupatorin in colon cancer treatment.
References
- 1. Eupatorin and this compound Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Replicating the Antitumor Effects of Salvigenin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the published antitumor effects of Salvigenin, a trimethoxylated flavone found in certain medicinal plants. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings. This document objectively compares this compound's performance with other alternatives where data is available and provides supporting experimental data from peer-reviewed studies.
Executive Summary
This compound has demonstrated significant antitumor properties across a range of cancer types, most notably in hepatocellular carcinoma (HCC), gastric cancer, and colon cancer.[1] The primary mechanism of action consistently reported is the inhibition of the PI3K/AKT signaling pathway and its downstream effector, GSK-3β.[1] This guide synthesizes the available data on this compound's efficacy, outlines detailed experimental protocols for key assays, and provides visual representations of the implicated signaling pathways and experimental workflows to aid in the design of future studies.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various studies on the antitumor effects of this compound.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Observed Effect | Reference |
| Huh7, HepG2 | Hepatocellular Carcinoma | Cell Viability | 25, 50, 100 | Dose-dependent decrease in viability. | [1] |
| Huh7, HepG2 | Hepatocellular Carcinoma | Colony Formation | 100 | Significant reduction in colony formation. | [1] |
| Huh7, HepG2 | Hepatocellular Carcinoma | Migration & Invasion | 25, 50, 100 | Dose-dependent inhibition of migration and invasion. | [1] |
| Huh7, HepG2 | Hepatocellular Carcinoma | Apoptosis (TUNEL) | 25, 50, 100 | Dose-dependent increase in apoptosis. | [1] |
| AGS, HGC-27 | Gastric Cancer | Proliferation, Migration, Invasion | Not Specified | Suppression of malignant behaviors. | [2] |
| HT-29, SW948 | Colon Cancer | Apoptosis | Not Specified | Induction of apoptosis. | [3] |
| HCT-116 | Colorectal Cancer | Cytotoxicity (in combination) | 1.5 - 1.8 | IC50 values in combination with podophyllotoxin and colchicine. | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Cancer Type | Cell Line Used | Animal Model | Treatment Regimen | Observed Effect | Reference |
| Hepatocellular Carcinoma | Huh7 | Nude Mice | 5 or 10 µ g/mouse/day (intraperitoneal) | Dose-dependent reduction in tumor volume and weight. | [1] |
| Gastric Cancer | Not Specified | Xenograft Mouse Model | Not Specified | Repression of tumor growth. | [2] |
| Breast Cancer | Not Specified | Mouse Model | Not Specified | Inhibition of tumor growth and immunomodulatory effects. | [3] |
Key Signaling Pathway: PI3K/AKT/GSK-3β
The consensus from multiple studies is that this compound exerts its antitumor effects primarily through the inhibition of the PI3K/AKT/GSK-3β signaling pathway.[1][5] This pathway is crucial for cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. This compound has been shown to decrease the phosphorylation of key proteins in this pathway, including PI3K, AKT, and GSK-3β, leading to downstream effects such as decreased glycolysis, reduced cell proliferation, and induction of apoptosis.[1]
Experimental Protocols
To facilitate the replication of the reported antitumor effects of this compound, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., Huh7, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM) for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Transwell Migration and Invasion Assay
-
Cell Preparation: Starve cells in a serum-free medium for 24 hours.
-
Chamber Setup: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed 1 x 10⁵ cells in the upper chamber in a serum-free medium containing the desired concentration of this compound.
-
Chemoattractant: Add a medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis for PI3K/AKT/GSK-3β Pathway
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-GSK-3β, GSK-3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 2 x 10⁶ cancer cells (e.g., Huh7) into the flank of 4-6 week old male nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 50-100 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 5 or 10 µ g/mouse/day ) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume every 2-3 days using a caliper (Volume = 0.5 x length x width²).
-
Endpoint Analysis: At the end of the experiment, euthanize the mice, excise the tumors, and measure their weight. Tumor tissue can be used for further analysis such as immunohistochemistry or Western blotting.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for in vitro and in vivo studies of this compound and the logical relationship between its mechanism and observed effects.
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Salvigenin's Anti-Cancer Activity: A Comparative Analysis Across Different Cancer Cell Lines
An In-Depth Look at the Flavonoid's Potency and Mechanisms of Action
Salvigenin, a naturally occurring trimethoxylated flavone found in plants such as Scutellariae Barbatae Herba, has demonstrated significant anti-tumor properties across a variety of cancer cell lines.[1] Emerging research highlights its potential as a therapeutic agent, capable of inducing apoptosis, inhibiting cell proliferation, and even enhancing the efficacy of existing chemotherapy drugs. This guide provides a comparative overview of this compound's effects on different cancer cell types, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Additional Notes |
| Colon Cancer | HT-29 | 150 | - |
| SW948 | 150 | - | |
| HCT-116 | > 50 | Non-cytotoxic alone, but enhances the effect of other drugs.[2] | |
| Hepatocellular Carcinoma | Huh7 | Sensitive (exact IC50 not specified) | Most sensitive among six HCC cell lines tested.[1] |
| HepG2 | Sensitive (exact IC50 not specified) | Also highly sensitive to this compound.[1] | |
| Breast Cancer | MCF-7 | 74.2 ± 0.8 | For this compound-loaded nanoparticles.[3] |
| MDA-MB-231 | 99.4 ± 1.7 | For this compound-loaded nanoparticles.[3] | |
| Glioblastoma | SF-268 | - | Effective cytotoxicity reported.[3] |
Note: The sensitivity of hepatocellular carcinoma cells (Huh7 and HepG2) was observed to be dose-dependent, with significant effects at concentrations of 25 µM, 50 µM, and 100 µM.[1]
Mechanisms of Action: Signaling Pathways and Cellular Effects
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell growth and induction of programmed cell death.
PI3K/AKT/GSK-3β Pathway Inhibition:
A primary mechanism of this compound's action, particularly in hepatocellular carcinoma, is the inactivation of the PI3K/AKT/GSK-3β signaling pathway.[1][4] This pathway is crucial for cell proliferation, survival, and metabolism. By inhibiting the phosphorylation of PI3K, AKT, and GSK-3β, this compound effectively dampens these pro-survival signals.[1] This inhibition leads to decreased aerobic glycolysis, a hallmark of cancer metabolism, and enhanced sensitivity to chemotherapeutic agents like 5-fluorouracil (5-FU).[1][5]
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating Salvigenin's Interaction with the PI3K/AKT Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Salvigenin's performance in modulating the PI3K/AKT signaling pathway against other known flavonoid inhibitors. The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Overview of this compound and the PI3K/AKT Pathway
This compound, a naturally occurring flavonoid, has demonstrated potential as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound's ability to modulate this pathway makes it a compound of interest for cancer research and drug development.
dot
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Comparative Performance of PI3K/AKT Pathway Inhibitors
The following table summarizes the available data on the inhibitory effects of this compound and other flavonoids on the PI3K/AKT pathway. It is important to note that the data is compiled from different studies with varying experimental conditions, which may affect direct comparability.
| Compound | Target Cell Line(s) | IC50 (Cell Viability) | IC50 (Kinase Inhibition) | Observations on PI3K/AKT Pathway |
| This compound | HCT-116 | > 50 µM[1] | Not Available | In combination with podophyllotoxin or colchicine, IC50 drops to 1.8 µM and 1.5 µM, respectively.[1] |
| Huh7, HepG2 (HCC) | Not Available | Not Available | Dose-dependently dampens the phosphorylation of PI3K, AKT, and GSK-3β at concentrations of 25, 50, and 100 µM.[2] | |
| Apigenin | Mode-K (intestinal) | Not Available | ~20 µM (Akt phosphorylation) | Selectively blocks Akt phosphorylation.[3] |
| Luteolin | Various Cancer Lines | 1.3 - 41.59 µM[3][4] | 8 µM, 8.65 µM (PI3K)[3] | Inhibits PI3K activity and Akt phosphorylation.[3] |
| Quercetin | MCF-7, T47D, HT-29, etc. | 17.2 - 183 µM[5][6] | Not Available | Inhibits constitutively activated Akt/PKB pathway and abrogates EGF-induced Akt/PKB phosphorylation.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further validation studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
dot
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of PI3K/AKT Pathway
This protocol is used to detect and quantify the levels of total and phosphorylated proteins in the PI3K/AKT pathway.
Materials:
-
Cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
dot
Caption: Workflow for Western blot analysis.
In Vivo Xenograft Tumor Model
This protocol describes the use of an animal model to evaluate the in vivo efficacy of a test compound on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells
-
Matrigel (optional)
-
Test compound formulation
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).
dot
Caption: Workflow for an in vivo xenograft tumor model.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 5. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Salvigenin and Established Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Salvigenin against well-established antioxidants such as Vitamin C, Vitamin E, and Quercetin. The information is supported by experimental data from relevant scientific literature to facilitate an objective evaluation.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can be quantified using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies greater antioxidant potential.
| Compound | Assay | IC50 (µg/mL) | TEAC (Trolox Equivalents) | Notes |
| This compound | DPPH | 29.69 ± 1.32 | Not Reported | Data is for an ethanolic extract of Salvia officinalis, which contains this compound among other compounds.[1] |
| ABTS | Not Reported | Not Reported | Data for the pure compound is not readily available in the reviewed literature. | |
| Vitamin C (Ascorbic Acid) | DPPH | 2.26 - 10.65 | Not Reported | IC50 values can vary based on specific assay conditions.[2][3] |
| ABTS | Not Reported | Not Reported | Vitamin C is a potent antioxidant used as a standard in many antioxidant assays.[4] | |
| Vitamin E (α-Tocopherol) | DPPH | ~42.86 | Not Reported | α-Tocopherol is the most biologically active form of Vitamin E. |
| ABTS | Not Reported | High | Trolox, a water-soluble analog of Vitamin E, is the standard for TEAC assays.[4] | |
| Quercetin | DPPH | 0.74 - 19.17 | Not Reported | Quercetin consistently demonstrates very strong antioxidant activity in DPPH assays. |
| ABTS | 4.60 ± 0.3 µM | High | Quercetin shows high radical scavenging activity in the ABTS assay. |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for this compound is derived from an extract and not the pure compound, which is a significant limitation for a direct comparison with the pure forms of Vitamin C, Vitamin E, and Quercetin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound, Vitamin C, etc.) and a positive control are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is prepared and reacted with an oxidizing agent like potassium persulfate to generate the ABTS•+ solution. This solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample Preparation: The test compounds and a standard (Trolox) are prepared in various concentrations.
-
Reaction Mixture: The ABTS•+ solution is mixed with different concentrations of the test samples and the Trolox standard.
-
Incubation: The reaction mixtures are incubated at a specific temperature for a set time.
-
Absorbance Measurement: The absorbance is measured at the characteristic wavelength of the ABTS•+ radical (e.g., 734 nm).
-
Calculation of TEAC: The antioxidant capacity of the sample is compared to that of Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Experimental Visualization
Diagrams created using Graphviz (DOT language) are provided below to visualize a key signaling pathway involved in the cellular antioxidant response and a typical experimental workflow.
References
- 1. phcogj.com [phcogj.com]
- 2. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of Salvigenin's Analgesic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of Salvigenin against established analgesics, supported by experimental data. Detailed methodologies for key in-vivo analgesic assays are presented, along with proposed signaling pathways for this compound's mechanism of action. All quantitative data is summarized for clear comparison.
Comparative Analgesic Efficacy
This compound has demonstrated significant dose-dependent analgesic effects in established preclinical models of pain. Its efficacy has been compared with that of the centrally acting opioid analgesic, morphine, and the peripherally acting non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Writhing Test: Visceral Pain Model
The writhing test, which induces visceral pain via an intraperitoneal injection of an irritant like acetic acid, is a common method to screen for analgesic activity. The efficacy of the analgesic is measured by the reduction in the number of abdominal writhes.
Table 1: Effect of this compound and Indomethacin on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | Percentage Inhibition (%) |
| Control (Saline) | 10 | 45.3 ± 2.1 | - |
| This compound | 25 | 38.1 ± 1.9 | 15.9 |
| This compound | 50 | 22.4 ± 1.5 | 50.6 |
| This compound | 100 | 12.7 ± 1.1 | 71.9 |
| Indomethacin | 10 | 15.2 ± 1.3*** | 66.4 |
| *Data is represented as mean ± SEM. **p<0.001 compared to the control group.[1][2] |
At doses of 50 and 100 mg/kg, this compound produced a statistically significant reduction in the number of abdominal contractions.[1][2] The highest dose of this compound (100 mg/kg) showed a greater percentage of pain inhibition than the standard dose of indomethacin.
Hot Plate Test: Thermal Pain Model
The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics. The test measures the reaction time of an animal to a thermal stimulus, with a longer latency indicating an analgesic effect.
Table 2: Effect of this compound and Morphine on Reaction Time in the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg) | - | Reaction Time (seconds) at Timepoint | - |
| 15 min | 30 min | 45 min | ||
| Control (Saline) | 10 | 8.2 ± 0.5 | 8.5 ± 0.6 | 8.1 ± 0.4 |
| This compound | 25 | 9.1 ± 0.7 | 10.2 ± 0.8 | 11.5 ± 0.9 |
| This compound | 50 | 10.5 ± 0.9 | 12.8 ± 1.1** | 14.2 ± 1.2 |
| This compound | 100 | 11.9 ± 1.0* | 15.6 ± 1.3 | 17.8 ± 1.5 |
| Morphine | 10 | 18.4 ± 1.4 | 22.1 ± 1.7 | 20.5 ± 1.6 |
| *Data is represented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the control group at the respective timepoint. |
This compound demonstrated a significant and dose-dependent increase in pain threshold in the hot plate test.[1][2] While morphine exhibited a more potent analgesic effect, this compound at 100 mg/kg produced a significant increase in reaction time, particularly at the 30 and 45-minute marks.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male albino mice (20-25g) are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.
-
Grouping and Administration: Animals are divided into control, standard, and test groups. The test compound (this compound), standard drug (Indomethacin), or vehicle (saline) is administered intraperitoneally 30 minutes before the induction of writhing.
-
Induction of Writhing: 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally to induce the characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted for a period of 10 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test
This model is used to evaluate central analgesic activity.
-
Animals: Male albino mice (20-25g) are used.
-
Apparatus: A hot plate apparatus with the temperature maintained at 55 ± 0.5°C.
-
Baseline Measurement: The initial reaction time of each mouse to the thermal stimulus (licking of the hind paw or jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Grouping and Administration: Animals are divided into control, standard, and test groups. The test compound (this compound), standard drug (Morphine), or vehicle (saline) is administered intraperitoneally.
-
Post-treatment Measurement: The reaction time of each mouse is measured at specific intervals (e.g., 15, 30, 45, and 60 minutes) after drug administration.
-
Data Analysis: The increase in latency to respond is calculated and compared between groups.
Proposed Signaling Pathways for this compound's Analgesic Action
The precise molecular mechanisms underlying this compound's analgesic properties are still under investigation. However, based on its classification as a flavonoid and preliminary in-vitro studies, two primary pathways are proposed.
Modulation of GABAA Receptors
This compound has been shown to interact with GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction appears to be complex and concentration-dependent.
-
At low GABA concentrations, this compound acts as a positive allosteric modulator , enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization. This inhibitory effect on neuronal transmission could contribute to its analgesic properties.
-
At high GABA concentrations, this compound exhibits an inhibitory effect on GABA-induced currents. The physiological relevance of this biphasic modulation requires further investigation.
Inhibition of the NF-κB Inflammatory Pathway
Inflammation is a key contributor to pain signaling. Many flavonoids are known to possess anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway. While direct evidence for this compound is still emerging, this is a plausible mechanism for its observed analgesic and anti-inflammatory effects.
-
Inflammatory Stimuli: Tissue injury or irritants trigger inflammatory cascades.
-
NF-κB Activation: This leads to the activation of the transcription factor NF-κB.
-
Gene Expression: Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Mediator Production: COX-2 and iNOS are responsible for the production of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation and pain.
-
This compound's Proposed Action: It is hypothesized that this compound inhibits the activation of NF-κB, thereby downregulating the expression of COX-2 and iNOS. This leads to a reduction in the production of inflammatory mediators, resulting in both anti-inflammatory and analgesic effects. This mechanism is consistent with the efficacy of NSAIDs like indomethacin, which are known COX inhibitors.
Conclusion
Independent verification through established preclinical models confirms that this compound possesses significant analgesic properties. Its efficacy is dose-dependent and comparable to that of the widely used NSAID, indomethacin, in a model of visceral pain. In a model of thermal pain, it demonstrates a clear, though less potent, effect than the opioid morphine. The proposed mechanisms of action, involving modulation of the GABAergic system and inhibition of the pro-inflammatory NF-κB pathway, provide a strong rationale for its observed effects and warrant further investigation for its potential as a novel analgesic agent. This guide provides a foundational dataset and methodological framework for researchers interested in the further development and validation of this compound.
References
Synergistic Effects of Salvigenin in Combination with Doxorubicin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-cancer effects of combining Salvigenin with the conventional chemotherapeutic agent Doxorubicin. The information presented is supported by experimental data from preclinical studies.
The combination of natural compounds with standard chemotherapy drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance in cancer treatment. This compound, a flavonoid found in plants of the Salvia species, has demonstrated potent anti-cancer properties. When combined with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, this compound exhibits a synergistic effect, leading to enhanced cancer cell death. This guide summarizes the key findings, experimental protocols, and underlying molecular mechanisms of this promising combination therapy.
Data Presentation: Enhanced Cytotoxicity in Colon Cancer Cells
The synergistic effect of this compound and Doxorubicin has been notably demonstrated in human colon cancer cell lines, HT-29 and SW948. The following table summarizes the cytotoxic effects of this compound alone and in combination with a non-effective dose of Doxorubicin, as determined by the MTT assay.
| Cell Line | Treatment | IC50 Value (µM) | Observations | Reference |
| HT-29 | This compound | 150 | - | [1][2] |
| This compound + Doxorubicin (non-effective dose) | < 150 | Potentiated Doxorubicin-induced apoptosis and cell cycle arrest.[1][2] | [1][2] | |
| SW948 | This compound | 150 | - | [1][2] |
| This compound + Doxorubicin (non-effective dose) | < 150 | Increased apoptosis frequency compared to individual treatments.[1][2] | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, primarily based on the study by Sarvestani et al. (2018).[1][2]
Cell Culture and Drug Treatment
-
Cell Lines: Human colon adenocarcinoma cell lines HT-29 and SW948 are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired concentrations. Doxorubicin is also prepared in a similar manner.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound, Doxorubicin, or a combination of both for 24-48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cells are seeded in 6-well plates and treated with this compound, Doxorubicin, or their combination for 24 hours.
-
After treatment, both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The samples are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Western Blot Analysis
-
Cells are treated as described above and then lysed in RIPA buffer containing protease inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, Akt, p-Akt) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating the synergistic effects of this compound and Doxorubicin.
Doxorubicin-Induced Mitochondrial Apoptosis Pathway
Caption: Mitochondrial pathway of apoptosis induced by Doxorubicin.
Proposed Mechanism of this compound's Synergistic Action
Caption: this compound may enhance Doxorubicin-induced apoptosis by inhibiting the PI3K/Akt pathway.
Concluding Remarks
The combination of this compound with Doxorubicin presents a promising avenue for enhancing the efficacy of chemotherapy in colon cancer and potentially other malignancies. The synergistic effect appears to be mediated through the potentiation of the mitochondrial apoptotic pathway, with evidence suggesting the involvement of the PI3K/Akt signaling cascade. Further research, including in vivo studies and the determination of a Combination Index, is warranted to fully elucidate the therapeutic potential of this combination and to pave the way for its clinical translation. This guide provides a foundational understanding for researchers looking to explore and build upon these significant preclinical findings.
References
Salvigenin's Impact on Cellular Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolomic effects of Salvigenin on cells, drawing from experimental data to illuminate its mechanism of action and potential therapeutic applications. This compound, a trimethoxidoflavone found in plants such as Scutellariae Barbatae Herba and Scutellariae Radix, has demonstrated significant anti-tumor and metabolic regulatory properties.[1][2] This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the cellular pathways influenced by this compound.
Quantitative Analysis of this compound's Effects
This compound's impact on cellular metabolism and physiology is dose-dependent. The following tables summarize key quantitative data from studies on hepatocellular carcinoma (HCC) cells and in the context of metabolic syndrome.
Table 1: Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Metabolism and Viability
| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| Cell Viability | Huh7, HepG2, and other HCC lines | 25 µM, 50 µM, 100 µM | Concentration-dependent suppression | [1] |
| Glucose Uptake | Huh7, HepG2 | 25 µM, 50 µM, 100 µM | Vigorously attenuated | [1] |
| Lactate Production | Huh7, HepG2 | 25 µM, 50 µM, 100 µM | Vigorously attenuated | [1] |
| 5-FU Chemoresistance | Huh7, HepG2 | 100 µM | Fortified sensitivity to 5-FU | [1] |
Table 2: Metabolic Effects of this compound in a Metabolic Syndrome Context
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| Palmitic Acid Biosynthesis | HuH7 | 30 µM | -22.5% | [3][4][5][6] |
| Mitochondrial Functionality | Not specified | 30 µM | +15.4% | [3][4][5][6] |
Key Signaling Pathways Modulated by this compound
This compound primarily exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and metabolism. In hepatocellular and gastric cancers, the PI3K/AKT pathway is a critical target.[1][7][8]
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the analysis of this compound's effects.
Comparative Metabolomics Workflow
A typical workflow for studying the metabolomic effects of this compound on cultured cells is as follows:
Cell Culture and Treatment
Hepatocellular carcinoma cell lines (e.g., Huh7, HepG2) are cultured in appropriate media. For experiments, cells are seeded and treated with varying concentrations of this compound (e.g., 0 µM, 25 µM, 50 µM, 100 µM) for a specified duration.[1]
Metabolite Extraction from Cultured Cells
A generalized protocol for the extraction of intracellular metabolites is as follows:
-
Quenching: After removing the culture medium, the cells are washed with ice-cold phosphate-buffered saline (PBS) to rapidly halt metabolic activity.[9]
-
Extraction: An ice-cold extraction solvent, typically 80% methanol, is added to the cells.[10] The cells are scraped and collected into a microcentrifuge tube.
-
Centrifugation: The cell suspension is vortexed and then centrifuged at high speed to pellet cell debris.
-
Supernatant Collection: The supernatant containing the extracted metabolites is carefully transferred to a new tube for analysis.
-
Sample Preparation for Analysis: The extracted samples are dried and then reconstituted in a suitable solvent for LC-MS/MS analysis.[10] A quality control (QC) sample, created by pooling equal volumes from each sample, should be included to monitor analytical reproducibility.[11]
Cell Viability Assay (CCK-8)
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay. Cells are seeded in 96-well plates and treated with this compound. At the end of the treatment period, CCK-8 solution is added to each well, and the plates are incubated. The absorbance is then measured at 450 nm using a microplate reader to determine the number of viable cells.[1]
Glucose Uptake and Lactate Production Assays
Commercially available kits are used to measure glucose uptake and lactate production in the cell culture medium, following the manufacturer's instructions. These assays typically involve colorimetric or fluorometric measurements.[1][12]
Western Blot Analysis
To determine the effect of this compound on protein expression and phosphorylation states within signaling pathways, Western blotting is performed.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of each sample is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, p-PI3K, AKT, p-AKT, GSK-3β, p-GSK-3β) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Concluding Remarks
The available data strongly indicate that this compound significantly alters the metabolic landscape of cancer cells, primarily by suppressing aerobic glycolysis through the inhibition of the PI3K/AKT signaling pathway.[1][2][7] This metabolic reprogramming is associated with reduced cell proliferation, and enhanced apoptosis and chemosensitivity. Furthermore, this compound's ability to modulate lipid metabolism and enhance mitochondrial function suggests a broader therapeutic potential in metabolic disorders.[3][4][5][6][13] This guide provides a foundational understanding for researchers interested in leveraging the metabolic effects of this compound for drug development and further scientific inquiry. The detailed protocols and pathway visualizations serve as a practical resource for designing future comparative studies.
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
Validating the Immunomodulatory Effects of Salvigenin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Salvigenin's immunomodulatory properties against other natural compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
This compound, a naturally occurring flavonoid, has demonstrated significant immunomodulatory and anti-tumor properties.[1][2] This guide explores its mechanism of action and provides a framework for its validation using knockout mouse models, a crucial step in preclinical research. We also compare its efficacy with other well-researched immunomodulatory flavonoids: Quercetin, Curcumin, and Resveratrol.
Comparative Analysis of Immunomodulatory Effects
The following table summarizes the known immunomodulatory effects of this compound and compares them with Quercetin, Curcumin, and Resveratrol based on findings from in vivo mouse models.
| Parameter | This compound | Quercetin | Curcumin | Resveratrol | References |
| Primary Immunomodulatory Effect | Stimulates anti-tumor immunity | Anti-inflammatory, anti-allergic | Immunostimulatory and anti-inflammatory | Dose-dependent; low dose stimulates, high dose suppresses | [1][2],[3][4][5][6][7],[8][9][10][11][12],[13][14][15][16][17] |
| Effect on T-helper Cells | Promotes a shift from Th2 to Th1 response | Suppresses Th2 responses, promotes Th1/Th2 balance | Modulates Th1/Th2 balance | Inhibits T-cell activation (Sirt1-dependent) | [2],[5],[11],[15] |
| Key Cytokine Modulation | ↑ IFN-γ, ↓ IL-4 | ↓ IL-4, ↓ TNF-α, ↑ IFN-γ | ↑ Antibody production, ↑ Macrophage activity | ↓ TNF-α, ↓ IL-12 | [2],[4][6][7],[8][10],[14][15] |
| Effect on Regulatory T cells (Tregs) | ↓ Splenic CD4+CD25+Foxp3+ Tregs | - | - | - | [2] |
| Signaling Pathway Involvement | PI3K/AKT/GSK-3β, AKT/NF-κB | NF-κB, MAPK | NF-κB, MAPK, Akt | NF-κB, Sirt1 | [1][18][19][20][21],[7],[9][12],[15] |
Validating this compound's Mechanism with Knockout Mice: A Proposed Experimental Workflow
While direct studies utilizing knockout mice to validate this compound's immunomodulatory effects are not yet published, based on its known interaction with key signaling pathways, a robust validation strategy can be proposed. The following workflow outlines how knockout mice for critical signaling proteins could be used to elucidate the precise mechanism of this compound's action.
Figure 1: Proposed workflow for validating this compound's immunomodulatory effects using knockout mice.
This experimental design would allow researchers to determine if the immunomodulatory effects of this compound are dependent on the NF-κB or STAT3 signaling pathways. If this compound's effects are diminished in the knockout mice compared to the wild-type, it would strongly suggest that its mechanism of action is mediated through that specific pathway.
Key Signaling Pathways in this compound-Mediated Immunomodulation
This compound is known to influence several key signaling pathways that are central to the immune response. Understanding these pathways is critical for interpreting experimental data.
References
- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quercetin Exhibits Multi-Target Anti-Allergic Effects in Animal Models: A Systematic Review and Meta-Analysis of Preclinical Studies [frontiersin.org]
- 5. Study on the Immunomodulatory Effect of Quercetin Nanoparticles L...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Polyphenols as Immunomodulators to Rescue Immune Response Homeostasis: Quercetin as a Research Model against Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory activity of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin has immunomodulatory effects on RANKL-stimulated osteoclastogenesis in vitro and titanium nanoparticle-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory effects of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advancements on Immunomodulatory Mechanisms of Resveratrol in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulatory activity of resveratrol: discrepant in vitro and in vivo immunological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Resveratrol on the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Is Resveratrol a Cancer Immunomodulatory Molecule? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-tumor and immunomodulatory activity of resveratrol in vitro and its potential for combining with cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound: a natural ally against nasopharyngeal carcinoma's malignant phenotypes and immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Salvigenin Extraction: Benchmarking New Methods Against Established Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established and novel extraction methods for salvigenin, a trimethoxylated flavone of significant interest for its diverse pharmacological properties. The performance of traditional techniques is benchmarked against modern methods, supported by experimental data to inform methodology selection in research and development.
Executive Summary
The efficient extraction of this compound from plant matrices is crucial for its study and potential therapeutic application. Traditional methods such as Soxhlet and maceration, while well-established, are often associated with longer extraction times and higher solvent consumption. Newer technologies, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), offer promising alternatives, potentially providing higher yields in shorter times with reduced environmental impact. This guide presents a comparative analysis of these methods, detailing their experimental protocols and performance metrics.
Data Presentation: A Comparative Analysis of Extraction Methods
The following tables summarize quantitative data from various studies to facilitate a comparison of different this compound extraction methods. It is important to note that direct comparisons can be challenging due to variations in plant material, solvent systems, and analytical methods across studies.
| Method | Plant Material | Solvent | Extraction Time | This compound Yield | Key Observations | Citation |
| Soxhlet Extraction | Achillea wilhelmsii | Dichloromethane | 4 hours | 88.5 mg from 5g of extract | A conventional and exhaustive method. | [1] |
| Maceration | Salvia officinalis | 70% Ethanol | 3-6 hours | Not explicitly quantified for this compound | Yields are generally lower than Soxhlet. | [2] |
| Ultrasound-Assisted Extraction (UAE) | Salvia officinalis | 70% Ethanol | 20 minutes | Flavonoid yield is higher than maceration. | Significantly reduces extraction time. | |
| Microwave-Assisted Extraction (MAE) | Salvia miltiorrhiza | 80% Ethanol | 12 minutes | High efficiency for flavonoid extraction. | Offers rapid extraction with reduced solvent. | |
| Supercritical Fluid Extraction (SFE) | Salvia officinalis | Supercritical CO₂ | Variable | Total extract yield increases with pressure. | A "green" alternative with tunable selectivity. | [3] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Established Protocol: Soxhlet Extraction
This method is considered a benchmark for solid-liquid extraction.
-
Plant Material Preparation: Air-dried aerial parts of the plant are powdered.
-
Extraction: A known quantity of the powdered material is placed in a thimble in the Soxhlet apparatus. The extraction is performed with a solvent such as dichloromethane for a period of 4 hours.[1]
-
Post-Extraction: The solvent is evaporated under reduced pressure to obtain the crude extract.
-
Purification: The crude extract is then subjected to further purification steps, such as column chromatography, to isolate this compound.[1]
Established Protocol: Maceration
A simple and widely used traditional method.
-
Plant Material Preparation: The dried and ground plant material is used.
-
Extraction: The plant material is soaked in a solvent (e.g., 70% ethanol) in a sealed container at room temperature with occasional agitation for an extended period (e.g., 3-6 hours).[2]
-
Post-Extraction: The mixture is filtered, and the solvent is evaporated to yield the crude extract.
New Method: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance extraction efficiency.
-
Plant Material Preparation: Powdered plant material is suspended in an appropriate solvent.
-
Extraction: The suspension is placed in an ultrasonic bath or treated with an ultrasonic probe for a short duration (e.g., 20 minutes) at a controlled temperature.
-
Post-Extraction: The extract is separated from the solid residue by filtration or centrifugation, followed by solvent evaporation.
New Method: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating extraction.
-
Plant Material Preparation: The powdered plant material is mixed with a suitable solvent in a microwave-transparent vessel.
-
Extraction: The vessel is placed in a microwave extractor and irradiated for a short period (e.g., up to 12 minutes) at a set power and temperature.
-
Post-Extraction: The extract is filtered and the solvent is removed.
New Method: Supercritical Fluid Extraction (SFE)
This technique uses a supercritical fluid, typically CO₂, as the extraction solvent.
-
Plant Material Preparation: The dried and ground plant material is packed into an extraction vessel.
-
Extraction: Supercritical CO₂ is pumped through the vessel at a specific temperature and pressure. The pressure can be varied to alter the solvent properties and selectively extract compounds.[3]
-
Post-Extraction: The pressure is reduced, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds, which are then collected.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow of this compound extraction and purification.
This compound's Impact on the PI3K/AKT/GSK-3β Signaling Pathway
This compound has been shown to exert anti-cancer effects by modulating key signaling pathways. One such pathway is the PI3K/AKT/GSK-3β pathway, which is often dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy.
References
- 1. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Profile of Various Salvia officinalis L. Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Salvigenin: A Guide for Laboratory Professionals
Salvigenin, a natural polyphenolic compound utilized in research for its neuroprotective and antitumor properties, requires careful handling and disposal due to its hazardous characteristics.[1][2] Adherence to proper disposal protocols is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in various forms.
Hazard Profile of this compound
This compound is classified as a hazardous substance. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[3]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity - Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| (Single Exposure) | ||
| Hazardous to the Aquatic | - | Water hazard class 1: slightly hazardous for water.[3] |
| Environment |
Due to these hazards, this compound must not be disposed of with household garbage or allowed to enter sewage systems.[3] Disposal must be conducted in accordance with official federal, state, and local regulations through a licensed hazardous waste disposal program.[3][4]
Experimental Protocols for Waste Handling
The following protocols outline the necessary steps for managing different types of this compound waste generated in a laboratory setting.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Containerization : Place the solid this compound waste into a container that is in good condition, free of leaks, and compatible with the chemical.[5]
-
Labeling : Securely affix a "Hazardous Waste" label to the container.[4] The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).[4]
-
The quantity of the waste.
-
The date waste was first added to the container.[4]
-
The name and contact information of the Principal Investigator.[4]
-
The laboratory location (building and room number).[4]
-
Appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).[4]
-
-
Storage : Store the sealed container in a designated hazardous waste storage area, ensuring it is segregated from incompatible materials.[5] Use secondary containment to prevent spills.[6]
-
Collection : Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[4][6]
Protocol 2: Disposal of this compound Solutions (Liquid Waste)
This compound is soluble in solvents such as DMSO, acetone, chloroform, and ethyl acetate.[2][7]
-
Containerization : Collect all liquid waste containing this compound in a leak-proof, screw-cap container compatible with the solvent used.[6] Glass containers should be avoided when plastic is a compatible and safer option.[4]
-
Labeling : Label the container as "Hazardous Waste." The label must list all chemical constituents of the mixture by their full common names and their respective quantities or percentages.[4]
-
Storage : Keep the waste container securely closed except when adding waste.[5][6] Store in a designated area with secondary containment.[6]
-
Collection : Contact your EHS office to schedule a hazardous waste collection.
Protocol 3: Disposal of Contaminated Labware and Debris
This category includes items such as gloves, bench paper, wipes, and pipette tips contaminated with this compound.
-
Solid Waste :
-
Containerization : Place chemically contaminated lab trash into double-lined, clear plastic bags to allow for visual inspection by waste technicians.[6]
-
Labeling : Seal each bag individually and attach a hazardous waste tag that accurately lists the contents, including "this compound" as the contaminant.[6]
-
-
Sharps Waste :
-
Containerization : Dispose of any contaminated sharps (needles, blades, broken glass) in a designated, puncture-proof sharps container labeled for chemical contamination.[8]
-
-
Storage and Collection : Store the sealed containers in the lab's hazardous waste accumulation area and arrange for EHS pickup.
Protocol 4: Decontamination and Disposal of Empty this compound Containers
An "empty" container that held a toxic chemical like this compound must be properly decontaminated before it can be disposed of as non-hazardous trash.[5]
-
Decontamination : Triple-rinse the empty container with a suitable solvent (e.g., acetone) that can effectively remove this compound residue.[5][9] Each rinse should use a solvent amount equal to about 5-10% of the container's volume.[9]
-
Rinsate Collection : Crucially, the solvent rinsate from this process is considered hazardous waste. It must be collected and disposed of according to Protocol 2 for liquid waste.[5][9]
-
Container Disposal : Once triple-rinsed and air-dried, thoroughly deface or remove the original chemical label from the container.[9] The clean, de-labeled container can then be disposed of in the appropriate regular trash or glass recycling bin.[5][9]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of various forms of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 19103-54-9 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. This compound | CAS:19103-54-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. nswai.org [nswai.org]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Salvigenin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Salvigenin, a naturally occurring flavonoid with significant research interest. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
I. Understanding the Risks: Hazard Identification
This compound is classified as a hazardous substance. The primary risks associated with its handling are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
A summary of this compound's hazard information is presented in the table below.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin irritation | H315 | Causes skin irritation[1] |
| Eye irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[1] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling powdered organic compounds. Ensure gloves are regularly inspected for tears or punctures and are changed immediately after contamination or after extended use. |
| Eyes | Safety glasses with side shields or Goggles | Safety goggles are required when there is a risk of splashing. Standard safety glasses with side shields provide minimum protection. |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling large quantities of this compound or when working outside of a certified chemical fume hood. The type of respirator should be selected based on a risk assessment of the specific procedure. |
III. Operational Plan: Safe Handling and Storage Protocols
A systematic approach to handling and storing this compound is crucial to minimize exposure risk.
A. Engineering Controls
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to control airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
B. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood by covering the surface with absorbent paper.
-
Weighing: Carefully weigh the required amount of this compound in the fume hood. Use a spatula and avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent to the solid this compound slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.
C. Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Refer to the product insert for any specific storage temperature requirements.
IV. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
A. This compound Waste
-
Solid Waste: Collect solid this compound waste in a designated, labeled hazardous waste container. Do not mix with general laboratory trash.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.
B. Contaminated Materials
-
PPE: Used gloves, absorbent paper, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of in accordance with institutional guidelines, which may include defacing the label and placing it in the regular trash.
V. Experimental Protocols
Detailed experimental protocols involving this compound should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the safety measures outlined in this guide.
VI. Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
